3-(Dimethylamino)-l-alanine
Description
Properties
IUPAC Name |
(2S)-2-amino-3-(dimethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)3-4(6)5(8)9/h4H,3,6H2,1-2H3,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZRWUUMKVVUPT-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30906107 | |
| Record name | 3-(Dimethylamino)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30906107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4746-36-5, 10138-99-5 | |
| Record name | Azaleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, 2-amino-3-(dimethylamino)-, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Dimethylamino)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30906107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of 3-(Dimethylamino)-l-alanine
Abstract
This technical guide provides a comprehensive overview of 3-(Dimethylamino)-l-alanine (DMAA), a non-proteinogenic amino acid of increasing interest to the scientific community. As a derivative of L-alanine, DMAA possesses a unique structural feature—a tertiary amine at the β-position—which imparts distinct chemical properties and renders it a versatile building block in synthetic chemistry and drug development. This document details its physicochemical properties, outlines plausible synthetic and analytical methodologies, discusses its chemical reactivity, and summarizes safety and handling protocols. By synthesizing information from established chemical principles and analogous compounds, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.
Introduction
Overview and Structural Context
This compound, systematically named (2S)-2-amino-3-(dimethylamino)propanoic acid, is a diamino acid derivative of the common proteinogenic amino acid L-alanine.[] Its structure is characterized by the canonical L-alanine backbone, with the addition of a dimethylamino group on the beta-carbon (C3). This modification introduces a tertiary amine, fundamentally altering the molecule's polarity, basicity, and reactivity compared to its parent compound.
While not naturally incorporated into proteins, DMAA and its structural relatives are significant. For instance, the related compound β-Methylamino-L-alanine (BMAA) is a known neurotoxin produced by cyanobacteria, which has been investigated for its potential role in neurodegenerative diseases.[2][3][4] The study of DMAA can, therefore, provide valuable insights into the structure-activity relationships of such compounds, potentially serving as a non-toxic or functionally distinct analogue in neurochemical research.
Significance in Research and Development
The primary utility of this compound lies in its role as a specialized synthetic intermediate. The presence of three distinct functional groups—a primary α-amine, a tertiary β-amine, and a carboxylic acid—makes it a valuable building block for creating complex molecules with precisely controlled architectures. It is used in the synthesis of novel peptides, peptidomimetics, and as a functional moiety in larger constructs like dendrimers for drug delivery systems.[5] This guide aims to provide the technical foundation necessary for its effective application in these fields.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for planning experiments, from designing reaction conditions to developing analytical methods.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-(dimethylamino)propanoic acid | [] |
| Synonyms | L-β-(N,N-dimethylamino) alanine, (S)-2-Amino-3-(dimethylamino)propionic acid | [] |
| CAS Number | 10138-99-5 | [][6] |
| Molecular Formula | C₅H₁₂N₂O₂ | [] |
| Molecular Weight | 132.16 g/mol | [][6] |
| Appearance | Solid; White crystalline powder | [6][7] |
| Density | 1.129 g/cm³ | [] |
| Canonical SMILES | CN(C)CC(C(=O)O)N | [] |
| InChI Key | KEZRWUUMKVVUPT-BYPYZUCNSA-N | [] |
| Stability | Stable under normal storage conditions. May be sensitive to light and air. | [7][8] |
Stereochemistry: The "L" designation refers to the S-configuration at the α-carbon (C2), consistent with the stereochemistry of naturally occurring L-alanine. This stereocenter is crucial for applications in peptide chemistry and biology, as stereochemistry dictates molecular recognition and biological activity.
Solubility: While specific quantitative data is not widely published, its structure as a zwitterionic amino acid suggests moderate solubility in water and polar protic solvents. Its solubility is significantly enhanced in acidic or basic aqueous solutions. The commercially available dihydrochloride salt form demonstrates good water solubility.[9]
Synthesis and Purification
The synthesis of this compound is not trivial, requiring strategic use of protecting groups to ensure regioselectivity and prevent racemization of the sensitive α-carbon. Below is a proposed synthetic pathway starting from a readily available chiral precursor, Boc-L-serine methyl ester.
Proposed Synthetic Workflow
The rationale for this multi-step synthesis is to first convert the hydroxyl group of serine into a good leaving group, which can then be displaced by dimethylamine in an SN2 reaction.
Caption: Proposed synthesis of this compound from L-serine.
Experimental Protocol: A Hypothetical Methodology
Disclaimer: This protocol is a theoretical guide and must be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Step 1: Tosylation of Boc-L-Serine Methyl Ester
-
Rationale: The hydroxyl group of serine is a poor leaving group. Tosylation converts it into a tosylate, an excellent leaving group, facilitating the subsequent nucleophilic substitution. The Boc and methyl ester groups protect the α-amine and carboxylic acid, respectively.
-
Dissolve Boc-L-serine methyl ester (1.0 eq) in anhydrous pyridine under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC.
-
Quench the reaction by slowly adding cold water. Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate.
Step 2: Displacement with Dimethylamine
-
Rationale: An SN2 reaction where dimethylamine acts as the nucleophile, displacing the tosylate group. A polar aprotic solvent like DMF is used to facilitate the reaction.
-
Dissolve the tosylated intermediate (1.0 eq) in anhydrous DMF.
-
Add a solution of dimethylamine in THF (2.0 M, 3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography on silica gel.
Step 3: Saponification and Acidic Deprotection
-
Rationale: A two-step deprotection is required. First, saponification (base-mediated hydrolysis) removes the methyl ester. Second, strong acid removes the Boc protecting group.
-
Dissolve the purified, protected DMAA (1.0 eq) in a THF/water mixture (e.g., 3:1).
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 4-6 hours until the ester is hydrolyzed.
-
Acidify the mixture to pH ~3 with 1M HCl and extract with ethyl acetate. Concentrate the organic layer to obtain the Boc-protected acid.
-
Dissolve the crude Boc-DMAA in 6M HCl and heat to 80°C for 2-4 hours to cleave the Boc group.
-
Cool the solution and concentrate under vacuum to remove excess HCl, yielding the dihydrochloride salt of the final product.
Purification
The final product, typically obtained as a hydrochloride salt, can be purified by recrystallization from an ethanol/ether solvent system. For the free zwitterionic form, ion-exchange chromatography is the method of choice. A strong cation exchange resin (e.g., Dowex 50WX8) can be used, eluting with a gradient of aqueous ammonia to isolate the pure amino acid.
Chemical Reactivity
This compound's reactivity is governed by its three functional groups:
-
α-Amino Group (Primary Amine): This group exhibits typical reactivity for an α-amino acid. It can be acylated, alkylated, and, most importantly, participate in peptide bond formation using standard peptide coupling reagents (e.g., HATU, HOBt/DIC). Its nucleophilicity is influenced by the proximity of the β-dimethylamino group.
-
Carboxylic Acid: Can be converted to esters, amides, or acid chlorides. It serves as the C-terminus in peptide synthesis.
-
β-Amino Group (Tertiary Amine): This group is basic (non-nucleophilic under most conditions) and will be protonated at physiological pH. This positive charge significantly increases the polarity and water solubility of molecules incorporating DMAA. It can act as an intramolecular catalyst in certain reactions and is a key site for salt formation.
Analytical Methodologies
Accurate detection and quantification of DMAA require robust analytical methods, typically involving chromatography coupled with mass spectrometry. The methods developed for the analogous neurotoxin BMAA are highly applicable.[10][11]
Analytical Workflow: UPLC-MS/MS
Caption: A typical analytical workflow for quantifying DMAA in biological samples.
Protocol: Quantification by Derivatization LC-MS/MS
1. Rationale: Direct analysis of small, polar molecules like DMAA on reversed-phase chromatography is challenging. Derivatization with a hydrophobic, fluorescent/ionizable tag like AQC increases retention, improves ionization efficiency for mass spectrometry, and allows for sensitive detection.[12]
2. Sample Extraction:
-
Homogenize the biological sample (e.g., 10 mg tissue) in 200 µL of 0.1 M Trichloroacetic Acid (TCA).
-
Add an isotope-labeled internal standard (e.g., D₆-DMAA) for accurate quantification.
-
Vortex vigorously and centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microfuge tube.
3. Derivatization:
-
Take 10 µL of the supernatant and add 70 µL of borate buffer (0.2 M, pH 8.8).
-
Add 20 µL of freshly prepared AQC reagent (3 mg/mL in acetonitrile).
-
Vortex immediately and incubate at 55°C for 10 minutes.
4. UPLC-MS/MS Analysis:
-
Column: A high-resolution C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from 5% to 60% Mobile Phase B over several minutes to resolve the derivatized DMAA from isomers.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for AQC-derivatized DMAA must be determined empirically but would be based on the fragmentation of the derivatized molecule (e.g., loss of the aminoquinolyl group).
Safety and Handling
While a specific toxicity profile for this compound is not extensively documented, its structural similarity to other biologically active amines and its classification as a chemical reagent warrant careful handling. The safety data for the related β-Methylamino-L-Alanine (BMAA) hydrochloride indicates it is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[13] Prudent laboratory practices should be followed.
| Precaution Category | Guideline |
| Engineering Controls | Use in a well-ventilated area or a chemical fume hood.[8] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves.[7][14] |
| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing.[7][8] |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place.[7][8] Some suppliers recommend storage under an inert gas.[8] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
References
-
Wikipedia. (n.d.). β-Methylamino-L-alanine. Retrieved from [Link]
-
PubChem. (n.d.). 3-(N-Methylamino)-D-alanine. Retrieved from [Link]
-
PubChem. (n.d.). beta-(N-Methylamino)-L-alanine. Retrieved from [Link]
-
Glover, S., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 639. Retrieved from [Link]
-
Royles, B. J., & Williams, A. C. (2019). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). Toxicon, 174, 1-13. Retrieved from [Link]
-
Persson, J., et al. (2022). Hydrolytically Stable Cationic Bis-MPA Dendrimers as Efficient Transfectants for Glioblastoma Cells and Primary Astrocytes. Biomacromolecules. Retrieved from [Link]
-
Hughes, D. L. (2014). Synthesis of N-Alkyl Amino Acids. Monash University. Retrieved from [Link]
Sources
- 2. β-Methylamino-L-alanine - Wikipedia [en.wikipedia.org]
- 3. beta-(N-Methylamino)-L-alanine | C4H10N2O2 | CID 105089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(N-Methylamino)-L-alanine | 15920-93-1 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. L-Alanine, 3-(dimethylamino)- | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. This compound dihydrochloride [sigmaaldrich.com]
- 10. A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. [qmro.qmul.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. musashino.com [musashino.com]
An In-depth Technical Guide to (2S)-2-amino-3-(dimethylamino)propanoic Acid: Structure, Synthesis, and Characterization
This technical guide provides a comprehensive overview of (2S)-2-amino-3-(dimethylamino)propanoic acid, a chiral non-proteinogenic amino acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, proposes a detailed synthetic pathway, outlines methods for its structural elucidation, and discusses its potential biological significance.
Introduction: The Significance of N-Alkylated Amino Acids
(2S)-2-amino-3-(dimethylamino)propanoic acid belongs to the growing class of N-alkylated amino acids, which are of significant interest in medicinal chemistry and drug discovery. The introduction of methyl groups on the nitrogen atom can profoundly alter the physicochemical and biological properties of amino acids and the peptides that contain them. N-methylation, for instance, can enhance metabolic stability by hindering enzymatic degradation, improve membrane permeability, and modulate the conformational properties of peptides, thereby influencing their biological activity.[1]
While the singly N-methylated analogue, (2S)-2-amino-3-(methylamino)propanoic acid (more commonly known as β-N-methylamino-L-alanine or BMAA), has been extensively studied for its neurotoxic effects[2], the properties of its N,N-dimethylated counterpart remain less explored. This guide aims to provide a foundational technical resource for the scientific community to stimulate further investigation into this intriguing molecule.
Chemical Structure and Physicochemical Properties
(2S)-2-amino-3-(dimethylamino)propanoic acid is a derivative of the amino acid L-alanine, characterized by a dimethylamino group attached to the beta-carbon. The "(2S)" designation specifies the stereochemistry at the alpha-carbon, corresponding to the L-configuration of natural amino acids. The presence of two amino groups—a primary amine at the alpha-position and a tertiary amine at the beta-position—along with a carboxylic acid functional group, classifies it as a diamino acid with a polar nature.[3]
The molecule is typically handled as its dihydrochloride salt to improve its stability and solubility in aqueous solutions.[4]
Structural Representation
Caption: Chemical structure of (2S)-2-amino-3-(dimethylamino)propanoic acid.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O₂ | [4] |
| Molecular Weight | 132.16 g/mol | [4] |
| IUPAC Name | (2S)-2-amino-3-(dimethylamino)propanoic acid | [4] |
| Form | Typically available as a dihydrochloride salt (C₅H₁₄Cl₂N₂O₂) | |
| Purity | ≥97% (commercially available) | |
| Storage | Room temperature, under an inert atmosphere |
Proposed Synthesis Pathway
Workflow for Proposed Synthesis
Sources
- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Methylamino-L-alanine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. (2S)-2-amino-3-(dimethylamino)propanoic acid dihydrochloride | C5H14Cl2N2O2 | CID 53487728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN109369442B - Preparation method of beta-N-methylamino-L-alanine - Google Patents [patents.google.com]
Synthesis of 3-(Dimethylamino)-l-alanine: A Technical Guide
Introduction
3-(Dimethylamino)-l-alanine is a non-canonical β-amino acid with potential applications in peptidomimetics and drug discovery. Its unique structure, featuring a dimethylamino group on the β-carbon, can impart interesting properties to peptides, such as altered conformation, increased stability against enzymatic degradation, and modified biological activity. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to this compound, designed for researchers and professionals in organic synthesis and drug development. The proposed strategy commences with the readily available chiral building block, L-serine, and employs a sequence of protection, oxidation, and reductive amination steps to achieve the target molecule with high stereochemical fidelity.
Overall Synthetic Strategy
The synthesis is designed as a four-step sequence, ensuring control over the stereochemistry at the α-carbon, which is derived from the starting L-serine. The key transformations involve the protection of the reactive amino and carboxyl groups, selective oxidation of the side-chain hydroxyl group to an aldehyde, and subsequent reductive amination to introduce the dimethylamino moiety, followed by final deprotection.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Protection of L-Serine
The initial step involves the protection of both the α-amino and carboxyl groups of L-serine to prevent their interference in subsequent reactions. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is chosen for the amine due to its stability and mild, base-labile deprotection conditions.[1] The carboxyl group is converted to a methyl ester for its stability under the planned reaction conditions.
Protocol 1: Synthesis of Fmoc-L-Serine Methyl Ester
-
N-Fmoc Protection:
-
Dissolve L-serine (1 equivalent) in a 10% aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 0.95 equivalents) in dioxane.[2]
-
Stir the mixture at room temperature for 1-2 hours.
-
Wash the reaction mixture with ethyl acetate to remove byproducts.
-
Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-L-Serine.
-
-
C-Terminal Esterification:
-
Suspend the obtained Fmoc-L-Serine in methanol.
-
Cool the suspension to 0°C.
-
Add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to obtain Fmoc-L-Serine methyl ester.
-
Rationale: The Fmoc group provides robust protection for the amine under the neutral to mildly acidic conditions of the subsequent oxidation and reductive amination steps.[3][4] Esterification of the carboxylic acid prevents its participation as a nucleophile or its deprotonation under basic conditions.
Part 2: Oxidation to Protected L-Serinal
The conversion of the primary alcohol of the serine side chain to an aldehyde is a critical transformation. This step is susceptible to racemization at the α-carbon if the conditions are not carefully controlled.[5] The use of Dess-Martin periodinane (DMP) is a mild and efficient method for this oxidation.
Protocol 2: Synthesis of Fmoc-L-Serinal Methyl Ester
-
Dissolve Fmoc-L-Serine methyl ester (1 equivalent) in dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the protected L-serinal.
Rationale: DMP is a hypervalent iodine reagent that allows for the selective oxidation of primary alcohols to aldehydes under mild, neutral conditions, thus minimizing the risk of epimerization of the adjacent chiral center.[6]
Part 3: Reductive Amination
This is the key step where the dimethylamino group is introduced. The reaction proceeds via the formation of an intermediate iminium ion from the aldehyde and dimethylamine, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose as it is mild and selectively reduces the iminium ion in the presence of the starting aldehyde.[7]
Caption: Mechanism of Reductive Amination.
Protocol 3: Synthesis of Protected this compound
-
Dissolve the protected L-serinal (1 equivalent) and dimethylamine hydrochloride (1.5 equivalents) in tetrahydrofuran (THF).
-
Add sodium acetate (1.2 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at 0°C for 5 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Rationale: The reaction is performed under weakly acidic conditions to facilitate the formation of the iminium ion. Sodium triacetoxyborohydride is a milder reducing agent than sodium borohydride and will not significantly reduce the starting aldehyde, leading to higher yields of the desired amine.[8][9]
Part 4: Deprotection
The final step is the removal of the Fmoc and methyl ester protecting groups to yield the target amino acid. This is achieved in a two-step sequence.
Protocol 4: Synthesis of this compound
-
Fmoc Deprotection:
-
Dissolve the protected this compound derivative in dimethylformamide (DMF).
-
Add a 20% solution of piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure to remove the volatiles.
-
-
Ester Hydrolysis:
-
Dissolve the residue from the previous step in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2 equivalents).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~7.
-
The final product can be purified by ion-exchange chromatography or crystallization.
-
Rationale: The Fmoc group is selectively cleaved by a mild base like piperidine.[3] The subsequent saponification of the methyl ester with lithium hydroxide is a standard procedure for ester hydrolysis that is compatible with the free amino groups.
Data Summary and Validation
The progress of the synthesis and the identity of the products should be monitored and confirmed at each stage using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Techniques |
| Fmoc-L-Serine methyl ester | C₁₉H₁₉NO₅ | 341.36 | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Fmoc-L-Serinal methyl ester | C₁₉H₁₇NO₅ | 339.34 | ¹H NMR (aldehyde proton ~9.5 ppm), IR (C=O stretch ~1730 cm⁻¹), Mass Spectrometry |
| Protected this compound | C₂₁H₂₄N₂O₄ | 368.43 | ¹H NMR (N-methyl protons singlet), Mass Spectrometry |
| This compound | C₅H₁₂N₂O₂ | 132.16 | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry, Chiral HPLC (to confirm enantiomeric purity) |
Self-Validating System: Each step of this protocol is designed to be monitored for completion. For instance, the disappearance of the alcohol peak and the appearance of the aldehyde peak in the ¹H NMR spectrum confirms the oxidation. Similarly, the successful reductive amination can be verified by the appearance of the N,N-dimethyl signal. The final product's purity and stereochemical integrity should be rigorously assessed by High-Performance Liquid Chromatography (HPLC) on a chiral column to ensure the L-configuration is retained.
Conclusion
This technical guide outlines a logical and experimentally sound pathway for the synthesis of this compound from L-serine. The chosen methodologies, including the use of standard protecting groups and mild, selective reagents for oxidation and reductive amination, are well-established in organic synthesis and are designed to maximize yield and maintain stereochemical purity. This approach provides a solid foundation for researchers to produce this valuable non-canonical amino acid for further studies in medicinal chemistry and peptide science.
References
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Hunt, I. (n.d.). Peptide synthesis. University of Calgary. Retrieved from [Link]
- Coin, I., Dölling, R., & Beyermann, M. (2013). Protecting groups in peptide synthesis. Solid-Phase Peptide Synthesis, 3-28.
- Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of a Chiral Serine Aldehyde Equivalent and its Conversion to Chiral Alpha-Amino-Acid Derivatives. Journal of the American Chemical Society, 115(12), 5021–5030.
- Dondoni, A., & Perrone, D. (2000). Synthesis of (R)- and (S)-N-Boc-serinal and Garner's Aldehyde from d- or l-Serine. Organic Syntheses, 77, 64.
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
- Gu, L., & Li, G. (2002). Oxidation of L-serine and L-threonine by bis(hydrogen periodato)argentate(III) complex anion: a mechanistic study. Inorganica Chimica Acta, 337, 338-344.
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2012). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 16(7), 1255-1262.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fmoc-L-Serine synthesis - chemicalbook [chemicalbook.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. biosynth.com [biosynth.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. sciencemadness.org [sciencemadness.org]
Introduction: Clarifying the Subject and its Significance
An In-depth Technical Guide on the Core Mechanism of Action of β-N-methylamino-L-alanine (BMAA)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist
This guide provides a comprehensive overview of the mechanism of action of the neurotoxin β-N-methylamino-L-alanine (BMAA). While the initial query mentioned 3-(Dimethylamino)-l-alanine, the vast body of scientific research focuses on the closely related and highly significant compound, BMAA. Given the structural similarities and the likely research interest in neurodegenerative pathways, this document will concentrate on the well-documented activities of BMAA.
BMAA is a non-proteinogenic amino acid produced by cyanobacteria, and it has been linked to various neurodegenerative disorders.[1] Its potential role as an environmental trigger for diseases such as Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease, and Alzheimer's Disease has made its mechanism of action a critical area of study.[1][2][3] This guide will delve into the multifaceted ways BMAA exerts its neurotoxic effects at the molecular and cellular levels.
Excitotoxicity via Glutamate Receptor Agonism
One of the primary and most established mechanisms of BMAA neurotoxicity is its action as an excitotoxin, mimicking the effects of the neurotransmitter glutamate.[4][5] This leads to the overstimulation of neurons and subsequent cell death.
Molecular Interaction:
BMAA's excitotoxic properties are significantly enhanced in the presence of bicarbonate.[6][7] In a physiological environment, BMAA reacts with bicarbonate to form a carbamate adduct. This structural change makes it a potent agonist of several glutamate receptors:[1][6]
-
NMDA Receptors: Activation of N-methyl-D-aspartate receptors leads to a significant influx of Ca2+ ions.
-
AMPA and Kainate Receptors: BMAA also acts on these ionotropic glutamate receptors, contributing to neuronal depolarization and excitotoxicity.[1]
-
Metabotropic Glutamate Receptors (mGluR5): Activation of these G-protein coupled receptors can lead to the depletion of intracellular glutathione, a key antioxidant, thereby inducing oxidative stress.[1]
Downstream Effects:
The over-activation of these receptors triggers a cascade of detrimental events, including:
-
Elevated Intracellular Calcium: This disrupts cellular homeostasis and activates various enzymes that can damage cellular structures.[4]
-
Mitochondrial Dysfunction: Calcium overload in mitochondria impairs energy production and can initiate the intrinsic apoptotic pathway.
-
Neuronal Apoptosis: The culmination of these insults leads to programmed cell death, particularly in vulnerable neuronal populations like motor neurons.[8]
Caption: BMAA-induced excitotoxicity pathway.
Experimental Protocol: In Vitro Excitotoxicity Assay (Calcium Imaging)
-
Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) onto glass-bottom dishes.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Baseline Measurement: Using a fluorescence microscope, record the baseline fluorescence intensity of the cells in a physiological buffer.
-
BMAA Application: Perfuse the cells with a solution containing BMAA and bicarbonate.
-
Data Acquisition: Continuously record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Positive Control: Apply a known glutamate receptor agonist (e.g., NMDA or glutamate) to confirm cell responsiveness.
-
Data Analysis: Quantify the change in fluorescence intensity to determine the extent of calcium influx induced by BMAA.
Protein Misincorporation and Disruption of Protein Synthesis
A more insidious mechanism of BMAA toxicity is its ability to be mistakenly incorporated into newly synthesized proteins, leading to protein misfolding and aggregation.[1][9]
Molecular Mechanism:
BMAA's structural similarity to proteinogenic amino acids, particularly L-serine and L-alanine, allows it to subvert the cellular machinery of protein synthesis.[1][2]
-
Aminoacyl-tRNA Synthetase (aaRS) Hijacking: BMAA is a substrate for human alanyl-tRNA synthetase (AlaRS).[9] This enzyme mistakenly attaches BMAA to the tRNA designated for alanine (tRNAAla).
-
Evasion of Proofreading: AlaRS possesses an editing function to prevent the misincorporation of incorrect amino acids. However, BMAA can escape this proofreading mechanism, leading to the formation of BMAA-tRNAAla.[9]
-
Inhibition of AlaRS Function: In addition to being a substrate, BMAA can also inhibit both the amino acid activation and editing functions of AlaRS, further disrupting the fidelity of protein synthesis.[9]
Consequences of Misincorporation:
The presence of BMAA within polypeptide chains can have severe consequences:
-
Protein Misfolding and Aggregation: The altered chemical properties of BMAA-containing proteins can lead to improper folding and the formation of aggregates, which are hallmarks of many neurodegenerative diseases.[1]
-
Formation of Pathological Hallmarks: In vivo studies have shown that BMAA exposure can trigger the formation of both beta-amyloid plaques and hyperphosphorylated tau protein, key pathological features of Alzheimer's disease.[1]
Caption: BMAA misincorporation into proteins.
Experimental Protocol: Detection of Protein-Bound BMAA by LC-MS/MS
-
Sample Preparation: Homogenize cells or tissues previously exposed to BMAA.
-
Protein Precipitation: Precipitate proteins using a suitable method (e.g., trichloroacetic acid or acetone).
-
Washing: Thoroughly wash the protein pellet to remove any free, unbound BMAA.
-
Acid Hydrolysis: Hydrolyze the protein pellet in 6 M HCl at 110°C for 24 hours to break it down into individual amino acids.
-
Derivatization: Derivatize the amino acids in the hydrolysate with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to enable detection.
-
LC-MS/MS Analysis: Analyze the derivatized sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify BMAA.
Induction of Endoplasmic Reticulum (ER) Stress
The accumulation of misfolded proteins due to BMAA misincorporation can lead to stress in the endoplasmic reticulum (ER), the cellular organelle responsible for protein folding and processing.[10]
Molecular Pathway:
BMAA exposure triggers the Unfolded Protein Response (UPR), a set of signaling pathways designed to cope with ER stress:[10]
-
Activation of UPR Sensors: BMAA induces the upregulation of ER chaperones and activates the three main UPR sensor pathways: PERK, IRE1, and ATF6.
-
Pro-Apoptotic Signaling: Prolonged or severe ER stress leads to the activation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[10]
-
MAP Kinase Involvement: BMAA also activates mitogen-activated protein kinases (MAPKs) such as JNK, p38, and ERK, which are involved in UPR-mediated apoptosis.[10]
-
Mitochondrial Damage and Caspase Activation: CHOP can induce mitochondrial damage and the activation of caspases, leading to apoptosis.[10]
Caption: BMAA-induced ER stress and UPR activation.
Oxidative Stress and Metabolic Disruption
BMAA contributes to neuronal damage by inducing oxidative stress and perturbing cellular metabolism.
Mechanisms of Oxidative Stress:
-
Inhibition of System xc-: BMAA can inhibit the cystine/glutamate antiporter (system xc-).[5] This transporter is crucial for the uptake of cystine, a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). Inhibition of this system leads to GSH depletion and increased vulnerability to oxidative damage.[1][5]
-
Increased Reactive Oxygen Species (ROS): The combination of excitotoxicity-induced mitochondrial dysfunction and GSH depletion leads to a significant increase in the production of reactive oxygen species (ROS), which can damage lipids, proteins, and DNA.[8]
Metabolic Perturbations:
Studies have shown that BMAA exposure significantly alters cellular metabolism:[11]
-
Amino Acid Imbalance: BMAA disrupts the intracellular levels of several amino acids, including those involved in the alanine, aspartate, and glutamate metabolism pathways.[11]
-
Serine Depletion: A notable effect of BMAA is the depletion of intracellular L-serine, which may be linked to its misincorporation into proteins.[12][13] This finding is significant as L-serine supplementation has been shown to offer protection against BMAA toxicity in some models.[12]
Summary of BMAA's Mechanistic Actions
| Mechanism of Action | Key Molecular Targets | Cellular Consequences |
| Excitotoxicity | Glutamate Receptors (NMDA, AMPA, Kainate, mGluR5) | Increased intracellular Ca2+, mitochondrial dysfunction, neuronal apoptosis.[1][4][8] |
| Protein Misincorporation | Alanyl-tRNA Synthetase (AlaRS) | Protein misfolding and aggregation, disruption of protein synthesis fidelity.[1][9] |
| ER Stress | UPR Sensors (PERK, IRE1, ATF6), CHOP | Activation of the Unfolded Protein Response, leading to apoptosis.[10] |
| Oxidative Stress | Cystine/Glutamate Antiporter (System xc-) | Glutathione depletion, increased Reactive Oxygen Species (ROS), cellular damage.[5][8] |
| Metabolic Disruption | Amino Acid Metabolism Pathways | Depletion of key amino acids like L-serine, imbalance in cellular metabolism.[11][12] |
Conclusion
The mechanism of action of β-N-methylamino-L-alanine is complex and multifaceted, involving a convergence of excitotoxicity, disruption of protein synthesis, induction of cellular stress pathways, and metabolic perturbations. This pleiotropic activity likely underlies its association with a range of neurodegenerative diseases. A thorough understanding of these interconnected pathways is essential for developing effective therapeutic strategies to mitigate the risks posed by this potent environmental neurotoxin.
References
-
Wikipedia. β-Methylamino-L-alanine. [Link]
-
Delcourt, N., Claudepierre, T., Maignien, T., Arnich, N., & Mattei, C. (2017). Cellular and Molecular Aspects of the β-N-Methylamino-l-alanine (BMAA) Mode of Action within the Neurodegenerative Pathway: Facts and Controversy. Toxins, 10(1), 6. [Link]
-
Lobner, D., Piana, P. M., Salous, A. K., & Peoples, R. W. (2007). beta-N-methylamino-L-alanine induced in vivo retinal cell death. Neurotoxicology, 28(3), 587-590. [Link]
-
Han, N. C., & Musier-Forsyth, K. (2020). The mechanism of β-N-methylamino-l-alanine inhibition of tRNA aminoacylation and its impact on misincorporation. Journal of Biological Chemistry, 295(5), 1316-1325. [Link]
-
Engskog, M. K. R., Ersson, L., Haglof, J., Arvidsson, T., Pettersson, C., & Brittebo, E. (2017). β-N-Methylamino-l-alanine (BMAA) perturbs alanine, aspartate and glutamate metabolism pathways in human neuroblastoma cells as determined by metabolic profiling. Amino Acids, 49(2), 339-351. [Link]
-
Han, N. C., & Musier-Forsyth, K. (2021). The Mechanism of β-N-methylamino-l-alanine Inhibition of tRNA Aminoacylation and Its Impact on Misincorporation. Journal of Biological Chemistry, 296, 100223. [Link]
-
Lee, J. K., & Kim, J. H. (2016). Neurotoxin β‑N‑methylamino‑L‑alanine induces endoplasmic reticulum stress‑mediated neuronal apoptosis. Molecular Medicine Reports, 14(4), 3347-3354. [Link]
-
Violi, J. P., Pu, L., Phillips, C. R., Bishop, D. P., & Rodgers, K. J. (2023). Effects of the Toxic Non-Protein Amino Acid β-Methylamino-L-Alanine (BMAA) on Intracellular Amino Acid Levels in Neuroblastoma Cells. Toxins, 15(11), 659. [Link]
-
Zhou, X., Li, Y., & Wang, J. (2010). β-N-Methylamino-L-Alanine Induces Neurological Deficits and Shortened Life Span in Drosophila. PLoS ONE, 5(12), e15378. [Link]
-
Lobner, D. (2009). Mechanisms of beta-N-methylamino-L-alanine induced neurotoxicity. Amyotrophic Lateral Sclerosis, 10 Suppl 2, 46-50. [Link]
-
Violi, J. P., Pu, L., Phillips, C. R., Bishop, D. P., & Rodgers, K. J. (2023). Effects of the Toxic Non-Protein Amino Acid β-Methylamino-L-Alanine (BMAA) on Intracellular Amino Acid Levels in Neuroblastoma Cells. Toxins, 15(11), 659. [Link]
-
Zhou, X., Li, Y., & Wang, J. (2010). β-N-Methylamino-L-Alanine Induces Neurological Deficits and Shortened Life Span in Drosophila. Toxins, 2(12), 2654-2669. [Link]
-
Chernoff, N., Hill, D. J., & Diggs, D. L. (2017). A critical review of the postulated role of the non-essential amino acid, β-N-methylamino-L-alanine, in neurodegenerative disease in humans. Journal of Toxicology and Environmental Health, Part B, 20(5), 215-245. [Link]
-
Engskog, M. K. R., Ersson, L., Haglof, J., Arvidsson, T., Pettersson, C., & Brittebo, E. (2017). β-N-Methylamino-l-alanine (BMAA) perturbs alanine, aspartate and glutamate metabolism pathways in human neuroblastoma cells as determined by metabolic profiling. Amino Acids, 49(2), 339-351. [Link]
Sources
- 1. β-Methylamino-L-alanine - Wikipedia [en.wikipedia.org]
- 2. The mechanism of β-N-methylamino-l-alanine inhibition of tRNA aminoacylation and its impact on misincorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A critical review of the postulated role of the non-essential amino acid, β-N-methylamino-L-alanine, in neurodegenerative disease in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular and Molecular Aspects of the β-N-Methylamino-l-alanine (BMAA) Mode of Action within the Neurodegenerative Pathway: Facts and Controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of beta-N-methylamino-L-alanine induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-N-Methylamino-L-Alanine Induces Neurological Deficits and Shortened Life Span in Drosophila [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. beta-N-methylamino-L-alanine induced in vivo retinal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "The Mechanism of β-N-methylamino-l-alanine Inhibition of tRNA Aminoacy" by Nien-Ching Han, Tammy J. Bullwinkle et al. [digitalcommons.chapman.edu]
- 10. Neurotoxin β‑N‑methylamino‑L‑alanine induces endoplasmic reticulum stress‑mediated neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-N-Methylamino-l-alanine (BMAA) perturbs alanine, aspartate and glutamate metabolism pathways in human neuroblastoma cells as determined by metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
3-(Dimethylamino)-l-alanine literature review
An In-depth Technical Guide to 3-(Dimethylamino)-l-alanine
Abstract
This compound is a non-proteinogenic β-amino acid derivative characterized by a dimethylamino group on its β-carbon. While commercially available as a research chemical, literature detailing its specific biological activities and applications remains notably sparse. This guide provides a comprehensive overview of its chemical characteristics, outlines a plausible synthetic pathway based on established organic chemistry principles, and discusses its potential areas of application by drawing parallels with structurally related compounds. The objective is to equip researchers, scientists, and drug development professionals with a foundational understanding of this molecule, highlighting both the known attributes and the unexplored avenues for future investigation. This document distinguishes this compound from the structurally similar but distinct neurotoxin β-N-methylamino-L-alanine (BMAA) to ensure conceptual clarity.
Introduction and Chemical Identity
This compound, systematically named (2S)-2-amino-3-(dimethylamino)propanoic acid, is a chiral, non-proteinogenic β-amino acid. Unlike α-amino acids, the building blocks of proteins, β-amino acids feature the amino group attached to the second carbon (β-carbon) from the carboxyl group. This structural nuance imparts unique conformational properties, making β-amino acids and their derivatives valuable scaffolds in medicinal chemistry, particularly for the synthesis of peptides and other biomolecules with enhanced stability against enzymatic degradation.[1]
The structure of this compound includes a primary amine at the α-position and a tertiary amine (the dimethylamino group) at the β-position. This dual-amine structure suggests potential utility as a chelating agent, a building block for complex molecular architectures, or a precursor in synthetic pathways. It is most commonly available commercially as a dihydrochloride salt to improve its stability and solubility in aqueous media.[]
It is critical to differentiate this compound from two related compounds:
-
N,N-Dimethyl-L-alanine: An α-amino acid where the methyl groups are on the α-amino nitrogen.
-
β-N-methylamino-L-alanine (BMAA): A neurotoxin with only a single methyl group on the β-amino nitrogen, which has been implicated in neurodegenerative diseases.[3]
This guide focuses exclusively on the dimethylated β-alanine derivative as specified.
Physicochemical and Structural Data
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and biological assays. The data, consolidated from chemical databases, are presented below.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(dimethylamino)propanoic acid | [4] |
| Molecular Formula | C₅H₁₂N₂O₂ | [] |
| Molecular Weight | 132.16 g/mol | [] |
| CAS Number | 10138-99-5 | [] |
| Canonical SMILES | CN(C)CC(C(=O)O)N | [] |
| InChI Key | KEZRWUUMKVVUPT-BYPYZUCNSA-N | [4] |
| Predicted Density | 1.129 g/cm³ | [4] |
| Form (Dihydrochloride) | Solid | |
| Molecular Formula (HCl) | C₅H₁₄Cl₂N₂O₂ | |
| Molecular Weight (HCl) | 205.08 g/mol |
Chemical Synthesis and Characterization
While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in readily available literature, a robust and logical pathway can be designed based on the well-established Mannich reaction. The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds, which are direct precursors to β-amino acids.[5][6][7]
Proposed Synthetic Pathway: The Mannich Reaction
The proposed synthesis involves a one-pot, three-component condensation of a suitable malonate derivative, formaldehyde, and dimethylamine, followed by hydrolysis, decarboxylation, and enzymatic resolution to achieve the desired L-enantiomer.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3-(N-Methylamino)-L-alanine | 15920-93-1 [chemicalbook.com]
- 4. Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijitee.org [ijitee.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
Physicochemical properties of 3-(Dimethylamino)-l-alanine
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Dimethylamino)-l-alanine
Introduction
This compound is a non-proteinogenic amino acid characterized by the presence of a tertiary amine on its side chain. As a synthetic derivative of the natural amino acid L-alanine, it serves as a unique building block in medicinal chemistry and drug development. The incorporation of the dimethylamino group introduces a basic center, significantly altering the molecule's charge, polarity, and interaction potential compared to its parent compound. A thorough understanding of its physicochemical properties is paramount for its effective application, enabling researchers to predict its behavior in biological systems, design robust synthetic routes, and develop stable formulations.
This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only foundational data but also detailed, field-proven experimental protocols for the validation and expansion of these properties. The methodologies described are grounded in principles of scientific integrity, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data.
Section 1: Chemical Identity and Core Properties
The fundamental identity of a molecule is the bedrock of all further characterization. The key identifiers and basic properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-Amino-3-(dimethylamino)propanoic acid | [] |
| Synonyms | L-β-(N,N-dimethylamino) alanine | [] |
| CAS Number | 10138-99-5 | [] |
| Molecular Formula | C₅H₁₂N₂O₂ | [] |
| Molecular Weight | 132.16 g/mol | [] |
| Chemical Structure | ||
| Density (Predicted) | 1.129 ± 0.06 g/cm³ | [2] |
Section 2: Ionization Behavior (pKa)
The ionization state of this compound is critical to its function, influencing its solubility, lipophilicity, and ability to interact with biological targets. With three ionizable groups—the α-carboxylic acid, the α-amino group, and the side-chain dimethylamino group—its net charge is highly dependent on pH. The acid dissociation constants (pKa) quantify the strength of these groups.
While experimental values are best determined empirically, computational models predict a pKa of approximately 1.86 for the carboxylic acid group of the D-isomer, which is expected to be identical for the L-isomer.[2] The pKa values for the two amino groups are anticipated to be in the range typical for α-amino groups (~9-10) and tertiary alkyl amines (~9-10). Potentiometric titration is the gold-standard method for the experimental determination of these values.
Protocol: pKa Determination by Potentiometric Titration
This protocol is designed to determine the pKa values of the three ionizable groups of this compound. The principle involves monitoring the change in pH of a solution of the analyte as a titrant (a strong acid and a strong base) is added incrementally. The pKa values correspond to the pH at the half-equivalence points.
Causality: We titrate from a low pH to a high pH (and vice-versa) to ensure the full protonation and deprotonation of all functional groups, allowing for the clear identification of all inflection points on the titration curve.[3][4]
Methodology:
-
Preparation:
-
Acidic Titration:
-
Pipette 20 mL of the 0.1 M analyte solution into a 100 mL beaker equipped with a magnetic stirrer.
-
Place the calibrated pH electrode and a temperature probe into the solution.
-
Record the initial pH.
-
Add 0.1 M HCl in 0.2 mL increments, allowing the pH to stabilize and recording the value after each addition.
-
Continue until the pH drops below ~1.5 to ensure the carboxylic acid is fully protonated.[3][4]
-
-
Basic Titration:
-
Using a fresh 20 mL aliquot of the analyte solution, repeat the setup.
-
Titrate with 0.1 M NaOH in 0.2 mL increments, recording the pH after each addition.
-
Continue until the pH rises above ~12.5 to ensure both amino groups are fully deprotonated.[3]
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of titrant added (x-axis) for both titrations.
-
Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence points (where the derivative is maximal).
-
The pKa values are the pH values at the midpoints between the equivalence points (the half-equivalence points). The titration curve will show three distinct buffering regions corresponding to pKa₁, pKa₂, and pKa₃.
-
Diagram: Workflow for pKa Determination
Caption: Experimental workflow for potentiometric pKa determination.
Section 3: Solubility Profile
Solubility is a measure of the maximum concentration of a substance that can dissolve in a solvent at a given temperature. It is a critical parameter that affects bioavailability, formulation development, and the design of in vitro assays. Due to its polar, zwitterionic nature, this compound is expected to be highly soluble in aqueous media. However, its solubility in organic solvents is likely to be limited.
Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is the definitive way to determine thermodynamic equilibrium solubility.[6][7] It involves generating a saturated solution by agitating an excess of the solid compound in the solvent for an extended period, followed by quantification of the dissolved compound in the supernatant.
Causality: Incubating for 24-48 hours ensures that the system reaches true thermodynamic equilibrium between the dissolved and solid states.[6] Using a stability-indicating analytical method like HPLC for quantification ensures that the measurement reflects the parent compound and not its degradants.
Methodology:
-
Preparation:
-
Select solvents of interest (e.g., pH 7.4 phosphate-buffered saline, water, ethanol, acetonitrile).
-
Develop and validate a stability-indicating HPLC-UV method for the quantification of this compound. This involves creating a calibration curve with known concentrations.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a series of glass vials (e.g., 5 mg in 1 mL of solvent). The excess solid should be clearly visible.[7]
-
Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).[6]
-
Agitate the samples for at least 24 hours to ensure equilibrium is reached.[8]
-
-
Sample Processing:
-
After incubation, allow the vials to stand for 1 hour to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter (select a filter material, e.g., PVDF, that does not bind the analyte) to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with the appropriate mobile phase.
-
Analyze the diluted sample by the pre-validated HPLC-UV method.
-
Calculate the concentration of the dissolved compound using the calibration curve. This concentration represents the thermodynamic solubility.
-
Diagram: Workflow for Shake-Flask Solubility Assay
Caption: Shake-flask method for thermodynamic solubility determination.
Section 4: Lipophilicity (LogP/LogD)
Lipophilicity describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable molecules.
For this compound, LogD is the more relevant parameter due to its multiple ionizable groups. At physiological pH (7.4), the molecule will exist predominantly as a zwitterion, suggesting a low LogD value (i.e., high hydrophilicity). A predicted XLogP3 value for the related structure 3-(dimethylamino)propanoic acid is -2.5, reinforcing the expectation of high water preference.[9]
Protocol: LogD₇.₄ Determination via Shake-Flask Method
-
Preparation:
-
Prepare a pH 7.4 phosphate buffer and saturate it with 1-octanol.
-
Prepare 1-octanol and saturate it with the pH 7.4 buffer. This pre-saturation of phases is critical for accurate results.
-
Prepare a stock solution of this compound in the aqueous buffer.
-
-
Partitioning:
-
In a vial, combine 1 mL of the pre-saturated 1-octanol and 1 mL of the pre-saturated aqueous buffer containing the analyte at a known concentration.
-
Seal the vial and shake vigorously for 1-2 hours to allow for complete partitioning.
-
Centrifuge the vial at low speed to ensure a clean separation of the two phases.
-
-
Quantification:
-
Carefully sample the aqueous phase.
-
Determine the concentration of the analyte in the aqueous phase ([Analyte]aq) using a suitable analytical method (e.g., HPLC-UV).
-
The concentration in the octanol phase ([Analyte]oct) can be determined by difference from the initial aqueous concentration.
-
Calculate LogD₇.₄ using the formula: LogD = log₁₀([Analyte]oct / [Analyte]aq).
-
Section 5: Chemical Stability
Assessing the intrinsic chemical stability of a compound is essential for determining appropriate storage conditions, identifying potential degradation pathways, and developing stability-indicating analytical methods. Forced degradation (or stress testing) studies intentionally expose the compound to harsh conditions to accelerate its decomposition.
Protocol: Forced Degradation Study
This protocol outlines a standard set of stress conditions as recommended by ICH guidelines to probe the stability of this compound.[10] The goal is to achieve 5-20% degradation to ensure that degradation products are formed at a sufficient level for detection without completely consuming the parent compound.[10][11]
Causality: Each condition targets a specific degradation pathway. Acid and base promote hydrolysis of amide or ester-like bonds (though less relevant for this specific molecule, it is a standard test). Hydrogen peroxide is a strong oxidizing agent. High temperature provides the energy to overcome activation barriers for various reactions. Light (photolysis) can induce degradation through radical mechanisms.[12][13]
Methodology:
-
Sample Preparation: Prepare solutions of the analyte (~1 mg/mL) in the respective stress media. A control sample (in neutral water, protected from light, at room temperature) should be run in parallel.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl, heat at 60-80 °C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH, heat at 60-80 °C for 24-48 hours.
-
Oxidation: 3% H₂O₂, room temperature, for 24 hours.
-
Thermal: Solution at 80 °C and solid compound at 80 °C, for 48 hours.
-
Photolytic: Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).
-
-
Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid/base samples), and dilute.
-
Analyze all samples (stressed and control) by a stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS) to aid in the identification of degradants.
-
Evaluate the results for loss of parent compound (mass balance) and the appearance of new peaks (degradation products).
-
Diagram: Forced Degradation Study Workflow
Caption: Workflow for a comprehensive forced degradation study.
Section 6: Analytical Characterization
A suite of analytical techniques is required to confirm the identity, structure, and purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the workhorse for purity assessment and quantification. A typical mobile phase would consist of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic modifier like acetonitrile or methanol. The method must be validated to be "stability-indicating," meaning it can separate the intact compound from all potential degradation products.[11]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), mass spectrometry provides definitive confirmation of molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) is used to fragment the molecule, providing structural information and aiding in the identification of metabolites or degradants. For this compound (MW 132.16), the protonated molecular ion [M+H]⁺ would be observed at m/z 133.1.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for unambiguous structure elucidation.
-
¹H NMR: The proton spectrum would be expected to show distinct signals for the α-proton, the β-methylene protons, and the two N-methyl groups. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.
-
¹³C NMR: The carbon spectrum would show five distinct signals corresponding to the carbonyl carbon, the α-carbon, the β-carbon, and the two N-methyl carbons, confirming the carbon backbone.[15]
-
Conclusion
The physicochemical properties of this compound are dictated by its unique structure, combining the familiar L-alanine backbone with a basic dimethylamino side chain. This guide has outlined its key characteristics—identity, ionization behavior, solubility, lipophilicity, and stability—and provided robust, validated protocols for their experimental determination. The anticipated high aqueous solubility and hydrophilic nature (low LogD) make it a promising candidate for applications where bioavailability from aqueous formulations is desired. By applying the detailed methodologies presented herein, researchers can generate the high-quality data necessary to confidently advance their research and development programs involving this versatile synthetic amino acid.
References
-
pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. [Link]
-
Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. [Link]
-
de Oliveira, A. C. C., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(1), 159-168. [Link]
-
Titration of Amino Acids Lab Con. (n.d.). Scribd. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2012). Dissolution Technologies, 19(4), 43-47. [Link]
-
Proteins & Peptides Forced Degradation Studies. (n.d.). CD Formulation. [Link]
-
Experiment 6: POTENTIOMETRIC TITRATION OF AMINO ACIDS. (2022, September 20). Chegg.com. [Link]
-
Potenciometric pH titration of glycine - non-linear regression in the biological chemistry laboratory. (2007). Química Nova, 30(8), 2102-2106. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2004). Pharmaceutical Technology. [Link]
-
Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology, 40(5). [Link]
-
Li, A., et al. (2022). Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods. Toxins, 14(6), 400. [Link]
-
L-Alanine, TMS derivative. (n.d.). NIST WebBook. [Link]
-
Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. (2018). Journal of Cheminformatics, 10(1), 50. [Link]
-
3-(Dimethylamino)propanoic acid. (n.d.). PubChem. [Link]
-
L-Alanine. (n.d.). PubChem. [Link]
-
A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. (2023). Toxins, 15(11), 639. [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). (n.d.). Human Metabolome Database. [Link]
-
Mitra, A. K., Ostashevsky, I., & Brewer, C. F. (1983). 13C n.m.r. study of L-alanine peptides. International Journal of Peptide and Protein Research, 22(4), 502-508. [Link]
-
Large-Scale Evaluation of log P Predictors: Local Corrections May Compensate Insufficient Accuracy and Need of Experimentally Testing Every Other Compound. (2025, August 6). Journal of Chemical Information and Modeling. [Link]
-
Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (2019). ACS Medicinal Chemistry Letters, 11(3), 349-355. [Link]
-
Prediction Models for Brain Distribution of Drugs Based on Biomimetic Chromatographic Data. (2022). Pharmaceutics, 14(6), 1238. [Link]
-
BMRB entry bmse000028 - L-Alanine. (n.d.). Biological Magnetic Resonance Bank. [Link]
-
Standard enthalpies of dissolution of L-alanine in the water solutions of glycerol, ethylene glycol, and 1,2-propylene glycol at 298.15 K. (2025, August 5). Russian Journal of Physical Chemistry A. [Link]
-
Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. (2018). Journal of Chemical & Engineering Data, 63(3), 619-626. [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). Journal of Chemical Information and Modeling, 63(6), 1787-1798. [Link]
-
3-(Dimethylamino)-1-propanol. (n.d.). PubChem. [Link]
-
The enthalpies of solution of DL-α-alanine in water-organic solvent mixtures at 298.15 K. (2025, August 5). Russian Journal of General Chemistry. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). Molecules, 22(11), 1888. [Link]
-
LC-MS/MS spectra the mixture of 1-13 C/3-13 C-labelled alanine +... (n.d.). ResearchGate. [Link]
Sources
- 2. 3-(N,N-Dimethylamino)-D-alanine manufacturers and suppliers in india [chemicalbook.com]
- 3. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 4. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. Potenciometric pH titration of glycine [regressioninbiologicalchemistry.weebly.com]
- 6. scielo.br [scielo.br]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. 3-(Dimethylamino)propanoic acid | C5H11NO2 | CID 239828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. mdpi.com [mdpi.com]
- 15. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(Dimethylamino)-L-alanine: A Non-Proteinogenic Building Block for Advanced Drug Development
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the non-proteinogenic amino acid 3-(Dimethylamino)-L-alanine. We will delve into its fundamental chemical properties, explore robust synthetic strategies, detail its application in sophisticated peptide synthesis, and discuss the rationale for its use in modern therapeutic design.
Core Molecular Profile
This compound, a derivative of the natural amino acid L-alanine, is distinguished by a dimethylamino group at the beta-carbon (C3) position. This modification introduces a tertiary amine, significantly altering the molecule's steric and electronic properties compared to its proteinogenic counterpart. This unique structural feature makes it a valuable building block for creating novel peptides and small molecule drugs with enhanced pharmacological profiles.
Physicochemical Properties
A precise understanding of the molecule's fundamental properties is critical for its application in synthesis and analysis. The key identifiers and characteristics are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-(dimethylamino)propanoic acid | [1] |
| CAS Number | 10138-99-5 | [1] |
| Molecular Formula | C₅H₁₂N₂O₂ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Canonical SMILES | CN(C)CC(C(=O)O)N | [1] |
| InChI Key | KEZRWUUMKVVUPT-BYPYZUCNSA-N | [1] |
It is also commonly supplied and used as a dihydrochloride salt (C₅H₁₄Cl₂N₂O₂), which possesses a molecular weight of 205.08 g/mol and exhibits different solubility profiles.[2] Researchers should verify the form of the material being used, as it impacts molar calculations and reaction conditions.
Strategic Synthesis Methodologies
The synthesis of N-alkylated amino acids requires careful strategy to ensure stereochemical integrity and achieve high yields. While numerous methods exist for N-methylation, the synthesis of a β-tertiary amine as found in this compound can be approached through several established routes.[3] The choice of method often depends on the available starting materials and the desired scale.
Reductive Amination of a Keto-Acid Precursor
Reductive amination is a powerful and widely used method for forming C-N bonds.[4] This strategy involves the reaction of a carbonyl group with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
Logical Workflow: Reductive Amination
Caption: Reductive amination workflow for synthesizing this compound.
Causality Behind Experimental Choices:
-
Starting Material: An L-configured precursor such as a protected 3-oxo-alanine derivative is essential to maintain the final product's stereochemistry.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reducing agents.[4] They are mild enough to not reduce the starting ketone/aldehyde but are highly effective at reducing the intermediate iminium ion. This selectivity is crucial for a successful one-pot reaction.[4][5]
-
pH Control: The reaction is typically run under mildly acidic conditions (pH ~5-6) to facilitate iminium ion formation without deactivating the amine nucleophile.
Eschweiler-Clarke Reductive Methylation
For a related synthesis of N,N-dimethylated amines, the Eschweiler-Clarke reaction offers a classic and effective approach. This method uses formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[6] To adapt this for our target molecule, one would start with 3-amino-L-alanine.
Mechanism Rationale: The reaction proceeds through the formation of an iminium ion from the primary amine and formaldehyde, which is then reduced by hydride transfer from formate, releasing CO₂. The process repeats on the resulting secondary amine to yield the tertiary amine.[6] This method is advantageous as it is a one-pot procedure and avoids the use of metal catalysts or expensive borohydride reagents.
Application in Drug Development and Peptide Synthesis
The incorporation of non-proteinogenic amino acids like this compound is a key strategy in medicinal chemistry to overcome the limitations of natural peptide therapeutics, such as poor metabolic stability and low cell permeability.[3]
Rationale for Incorporation
-
Increased Proteolytic Stability: N-alkylation of the peptide backbone can hinder recognition and cleavage by proteases, thereby increasing the in vivo half-life of a peptide drug.[2][3] The dimethylamino group at the Cβ position can provide steric shielding to the adjacent peptide bond.
-
Modulation of Conformation: The bulky dimethylamino group restricts the conformational freedom of the peptide backbone, which can be used to lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for a specific receptor.
-
Enhanced Permeability and Solubility: The tertiary amine group has a pKa that can render it protonated at physiological pH. This positive charge can be exploited to improve solubility or to facilitate interactions with negatively charged cell membranes, potentially aiding cell penetration. The dimethylamine pharmacophore is a common feature in many FDA-approved drugs, particularly those targeting the central nervous system, highlighting its role in modulating physicochemical properties for improved bioavailability.[7]
Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into a growing peptide chain using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.[8] This requires the target amino acid to be prepared with an Nα-Fmoc protecting group and a protected carboxylic acid (e.g., as a methyl or ethyl ester) before the final deprotection to yield the free acid building block.
Step-by-Step SPPS Coupling Protocol:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) to which the first amino acid is attached. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[8]
-
Fmoc-Deprotection: Treat the resin with a solution of 20% (v/v) piperidine in DMF for 3 minutes, drain, and repeat for another 10-15 minutes to remove the N-terminal Fmoc group from the resin-bound peptide, exposing the free amine.[8]
-
Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, pre-activate the incoming Nα-Fmoc-3-(Dimethylamino)-L-alanine (3-5 equivalents relative to resin loading). Dissolve the amino acid, a coupling reagent such as HBTU or HATU (1 equivalent to the amino acid), and an activator base like HOBt (1 equivalent) in DMF. Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to begin the activation.[8]
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or ninhydrin test) to confirm the completion of the coupling reaction. A negative test indicates a complete reaction (no free primary amines).[8]
-
Washing: Wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents.
-
Iteration: Repeat steps 2-7 for each subsequent amino acid in the desired sequence.
-
Final Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) to deprotect the side chains and cleave the peptide from the solid support.[8]
SPPS Workflow Diagram
Caption: Standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.
Safety and Handling
As a laboratory chemical, this compound and its derivatives should be handled with appropriate care in accordance with good industrial hygiene and safety practices.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.[9]
-
Handling: Avoid ingestion, inhalation, and contact with skin, eyes, or clothing. Handle in a well-ventilated area or under a chemical fume hood. Avoid dust formation.[9]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]
-
Incompatible Materials: Avoid strong oxidizing agents.
This guide provides a foundational framework for the synthesis and application of this compound. Its unique properties make it a compelling building block for the development of next-generation therapeutics, and the methodologies described herein offer reliable pathways for its successful incorporation into novel molecular designs.
References
-
PrepChem. Synthesis of N-acetyl-N-methyl-L-alanine. [Link]
-
Monash University. Synthesis of N-Alkyl Amino Acids. [Link]
-
PubMed Central. Application of reductive amination by heterologously expressed Thermomicrobium roseum L-alanine dehydrogenase to synthesize L-alanine derivatives. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
PubMed. Cloning and expression heterologous alanine dehydrogenase genes: Investigation of reductive amination potential of L-alanine dehydrogenases for green synthesis of alanine derivatives. [Link]
-
VTechWorks. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]
-
YouTube. Reductive Amination & Amide Synthesis (IOC 40). [Link]
-
PubMed Central. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. youtube.com [youtube.com]
- 7. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]
Beyond the Canonical 20: A Technical Guide to the Biological Roles and Therapeutic Potential of Non-Proteinogenic Amino Acids
Abstract
Non-proteinogenic amino acids (NPAAs), a vast and structurally diverse class of molecules extending beyond the 22 proteinogenic amino acids, represent a significant frontier in biochemistry, drug discovery, and synthetic biology. While not encoded in the universal genetic code for ribosomal protein synthesis, NPAAs are integral to a multitude of biological processes, serving as metabolic intermediates, signaling molecules, and crucial components of natural defense mechanisms.[1][2] Their incorporation into peptide-based therapeutics is a transformative strategy to enhance stability, potency, and bioavailability, overcoming the inherent limitations of natural peptide drug candidates.[3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biological roles of NPAAs, their mechanisms of action in key signaling pathways, and detailed, field-proven methodologies for their study and application. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
The Expanding World of Non-Proteinogenic Amino Acids: A Structural and Functional Overview
Non-proteinogenic amino acids are organic compounds that, like their proteinogenic counterparts, possess an amino group and a carboxylic acid group. However, they are not incorporated into proteins during ribosomal translation.[1] This expansive group includes over 800 naturally occurring variants and thousands of synthetic derivatives.[1] In nature, NPAAs are often synthesized as secondary metabolites in organisms like bacteria, fungi, and plants, where they fulfill critical ecological and physiological roles, including nitrogen storage and defense against herbivores.[4]
The structural diversity of NPAAs is a key determinant of their functional versatility. This diversity can be broadly categorized by:
-
Backbone Variations: While proteinogenic amino acids are α-amino acids, NPAAs can have the amino group attached to the β- or γ-carbon, influencing their conformational properties.
-
Stereochemistry: The presence of D-amino acids in various organisms, in contrast to the L-enantiomers of proteinogenic amino acids, can confer resistance to proteolysis.
-
Side-Chain Modifications: The vast array of side chains found in NPAAs, ranging from simple alkyl groups to complex heterocyclic moieties, dictates their specific chemical and biological activities.
Pivotal Roles of Non-Proteinogenic Amino Acids in Biological Systems
NPAAs are not merely metabolic curiosities; they are active participants in a wide range of physiological processes. Their functions can be broadly classified into three main areas: metabolic intermediates, signaling molecules, and components of defense and toxic compounds.
Metabolic Intermediates: The Urea Cycle
A prime example of NPAAs as essential metabolic intermediates is the urea cycle, a critical pathway for the detoxification of ammonia in the liver. Two key NPAAs, ornithine and citrulline , are central to this cycle. Ornithine acts as a carrier molecule, accepting a carbamoyl group to form citrulline. Citrulline is then converted to argininosuccinate, which is subsequently cleaved to release arginine (a proteinogenic amino acid) and fumarate. The regeneration of ornithine from arginine completes the cycle, allowing for the continuous conversion of toxic ammonia into urea for excretion.
Caption: The Urea Cycle, highlighting the roles of ornithine and citrulline.
Signaling Molecules: Modulators of Neuronal Activity
NPAAs play critical roles as signaling molecules, particularly in the nervous system. Their ability to interact with specific receptors allows them to modulate neuronal excitability and synaptic plasticity.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. It is synthesized from the proteinogenic amino acid glutamate by the enzyme glutamic acid decarboxylase. GABA exerts its inhibitory effects by binding to two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors. Activation of GABAA receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. GABAB receptor activation, on the other hand, initiates a G-protein-coupled signaling cascade that can lead to the opening of potassium channels and the inhibition of adenylyl cyclase.
Caption: Overview of the GABAergic signaling pathway.
D-serine, the D-enantiomer of the proteinogenic amino acid serine, is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[5][6] D-serine is synthesized from L-serine by the enzyme serine racemase, primarily in astrocytes.[5][6] For the NMDA receptor to be activated, both glutamate and a co-agonist (either glycine or D-serine) must bind to their respective sites on the receptor complex.[7] The binding of D-serine to the glycine-binding site of the NMDA receptor is a critical step in enabling the influx of calcium ions upon glutamate binding, triggering downstream signaling cascades that underlie long-term potentiation (LTP) and long-term depression (LTD).
Caption: D-Serine modulation of the NMDA receptor.
Non-Proteinogenic Amino Acids in Drug Discovery and Development
The unique structural and chemical properties of NPAAs make them invaluable tools in modern drug discovery, particularly in the realm of peptide therapeutics. The incorporation of NPAAs into peptide sequences can overcome many of the limitations of natural peptides, such as poor metabolic stability, low oral bioavailability, and rapid clearance.[3]
Enhancing Peptide Stability and Potency
The introduction of NPAAs can significantly enhance the stability of peptide drugs by making them resistant to proteolytic degradation. For example, the incorporation of D-amino acids can prevent recognition by proteases that are specific for L-amino acids. Similarly, modifications to the peptide backbone, such as N-methylation, can sterically hinder protease access.
Furthermore, the diverse side chains of NPAAs can be used to fine-tune the binding affinity and potency of a peptide for its target receptor. By exploring the vast chemical space offered by NPAAs, medicinal chemists can optimize the pharmacological properties of peptide drug candidates.
Improving Pharmacokinetic Properties
A major challenge in peptide drug development is achieving good oral bioavailability. The incorporation of NPAAs can improve a peptide's ability to cross biological membranes by increasing its lipophilicity or by promoting specific transport mechanisms. Additionally, NPAAs can be used to modulate the half-life of a peptide in circulation, for example, by attaching it to a carrier molecule or by reducing its susceptibility to renal clearance.
Quantitative Data on Physicochemical Properties of Selected Non-Proteinogenic Amino Acids
The rational design of peptide therapeutics incorporating NPAAs requires a thorough understanding of their physicochemical properties. The following table provides key data for a selection of commonly used NPAAs.
| Non-Proteinogenic Amino Acid | Abbreviation | Molecular Weight ( g/mol ) | pKa (α-COOH) | pKa (α-NH3+) | pKa (Side Chain) | Isoelectric Point (pI) | Solubility in Water ( g/100 mL) |
| γ-Aminobutyric acid | GABA | 103.12 | 4.03 | 10.56 | - | 7.30 | 130 |
| D-Serine | D-Ser | 105.09 | 2.21 | 9.15 | - | 5.68 | 36.2 |
| β-Alanine | β-Ala | 89.09 | 3.60 | 10.19 | - | 6.90 | 58.3 |
| Ornithine | Orn | 132.16 | 1.94 | 8.65 | 10.76 | 9.71 | Freely soluble |
| Citrulline | Cit | 175.19 | 2.43 | 9.41 | - | 5.92 | 20 |
| L-Homoserine | Hse | 119.12 | 2.22 | 9.38 | - | 5.80 | Soluble |
| Statine | Sta | 175.24 | ~3.5 | ~9.5 | - | ~6.5 | Sparingly soluble |
| Azetidine-2-carboxylic acid | Aze | 101.10 | 1.83 | 10.76 | - | 6.30 | Soluble |
Experimental Protocols for the Study of Non-Proteinogenic Amino Acids
The investigation of NPAAs requires a robust set of experimental methodologies for their synthesis, incorporation into peptides, and analysis. The following protocols provide detailed, step-by-step guidance for key experimental workflows.
Solid-Phase Peptide Synthesis (SPPS) Incorporating a Non-Proteinogenic Amino Acid
This protocol outlines the manual synthesis of a peptide containing an NPAA using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected proteinogenic and non-proteinogenic amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling (for both proteinogenic and non-proteinogenic amino acids):
-
Dissolve the Fmoc-protected amino acid (3 equivalents), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.
-
Final Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
NMR Spectroscopy for the Structural Elucidation of a Novel Non-Proteinogenic Amino Acid
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the chemical structure of NPAAs.
Sample Preparation:
-
Dissolve 5-10 mg of the purified NPAA in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Adjust the pH if necessary to ensure solubility.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the different types of protons and their chemical environments.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for connecting different spin systems and determining the overall carbon skeleton.
-
Data Analysis:
-
Process the NMR data using appropriate software.
-
Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.
-
Integrate all the NMR data to elucidate the complete chemical structure of the non-proteinogenic amino acid.
HPLC Analysis of Amino Acids in a Biological Sample
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of amino acids in complex biological matrices.
Sample Preparation:
-
Protein Hydrolysis: If analyzing protein-bound amino acids, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release the individual amino acids.
-
Derivatization: React the amino acids with a derivatizing agent (e.g., o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC-Cl) for secondary amines) to introduce a chromophore or fluorophore for sensitive detection.
HPLC Method:
-
Column: Use a reverse-phase C18 column suitable for amino acid analysis.
-
Mobile Phase: Employ a gradient elution using two mobile phases, typically an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a fluorescence or UV detector set to the appropriate wavelength for the chosen derivatizing agent.
-
Quantification: Create a standard curve using known concentrations of amino acid standards to quantify the amino acids in the sample.
Mass Spectrometry for the Analysis of Peptides Containing Non-Proteinogenic Amino Acids
Mass spectrometry (MS) is an essential tool for confirming the molecular weight and sequence of peptides containing NPAAs.
Sample Preparation:
-
Purify the peptide using RP-HPLC to remove salts and other contaminants.
-
Dissolve the purified peptide in a solvent compatible with mass spectrometry (e.g., a mixture of water, acetonitrile, and formic acid).
Data Acquisition:
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to an LC system (LC-MS).
-
MS1 Scan: Acquire a full scan mass spectrum to determine the molecular weight of the peptide. The observed mass should correspond to the calculated mass of the peptide containing the NPAA.
-
Tandem MS (MS/MS): Select the parent ion of the peptide for fragmentation (e.g., by collision-induced dissociation). The resulting fragment ions will provide sequence information.
Data Analysis:
-
Analyze the MS/MS spectrum to identify the b- and y-ion series.
-
The mass difference between adjacent fragment ions will correspond to the mass of the amino acid residues.
-
The presence of a mass shift corresponding to the NPAA will confirm its incorporation and position in the peptide sequence.
Conclusion and Future Perspectives
Non-proteinogenic amino acids represent a vast and largely untapped reservoir of chemical and biological diversity. Their fundamental roles in metabolism and cellular signaling are increasingly being appreciated, and their application in drug discovery is already revolutionizing the development of peptide-based therapeutics. As our understanding of the biosynthesis and biological functions of NPAAs continues to expand, so too will our ability to harness their unique properties for the creation of novel drugs, research tools, and biomaterials. The continued development of advanced analytical techniques and synthetic methodologies will be crucial in unlocking the full potential of this exciting and rapidly evolving field.
References
-
Wolosker, H. (2018). The Neurobiology of d-Serine Signaling. Advances in Pharmacology, 82, 325-348. [Link]
-
Van der, M., et al. (2008). D-serine signalling as a prominent determinant of neuronal-glial dialogue in the healthy and diseased brain. Biochemical Pharmacology, 75(6), 1215-1223. [Link]
-
Wikipedia. (n.d.). Serine. Retrieved from [Link]
-
Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]
-
University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]
-
Peptideweb.com. (n.d.). pKa and pI values of amino acids. Retrieved from [Link]
-
Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]
-
Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]
-
PubChem. (n.d.). carnosine biosynthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Carnosine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of carnosine from precursor amino acids β-alanine and L-histidine. Retrieved from [Link]
-
ResearchGate. (n.d.). D-serine pathway A Regulation of NMDAR activation. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of D-serine signaling at a glutamatergic synapse. Retrieved from [Link]
-
ResearchGate. (n.d.). Model for D-serine signaling in the brain. Retrieved from [Link]
-
Bell, E. A., Watson, A. A., & Nash, R. J. (2008). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Natural Product Communications, 3(1), 95-102. [Link]
-
Taylor & Francis. (n.d.). Non-proteinogenic amino acids – Knowledge and References. Retrieved from [Link]
-
OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids. Retrieved from [Link]
-
ResearchGate. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]
-
Northwestern Proteomics. (n.d.). Untargeted Quantitative Peptide Proteomics. Retrieved from [Link]
-
Rubakhin, S. S., & Sweedler, J. V. (2010). Quantitative mass spectrometry for investigating the peptidome. Current opinion in chemical biology, 14(5), 578–585. [Link]
-
Semantic Scholar. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. [Link]
-
PubMed. (2016). Quantitative Non-canonical Amino Acid Tagging (QuaNCAT) Proteomics Identifies Distinct Patterns of Protein Synthesis Rapidly Induced by Hypertrophic Agents in Cardiomyocytes, Revealing New Aspects of Metabolic Remodeling. [Link]
-
ChemRxiv. (2020). Peptide Identification and Quantification by Gas Phase Fractionation Enables Proteomics Without Liquid Chromatography. [Link]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-(Dimethylamino)-L-alanine (CAS 10138-99-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on Chemical Identity and the Importance of Precision
In the landscape of scientific research, precision in chemical identification is paramount. This guide focuses on 3-(Dimethylamino)-L-alanine , a non-proteinogenic amino acid. It is critically important to distinguish this compound from its structurally related and extensively studied counterpart, β-N-methylamino-L-alanine (BMAA) . BMAA is a known neurotoxin, and a significant body of literature is dedicated to its potential role in neurodegenerative diseases.[1][2] this compound, the subject of this guide, possesses a dimethylated amino group at the beta-position, a key structural difference that dictates its chemical and biological properties. The toxicological profile of BMAA should not be extrapolated to this compound. This document will adhere to a rigorous examination of the available technical data for this compound, while also highlighting the current gaps in our understanding of its biological significance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and suitability for various analytical and synthetic procedures.
| Property | Value | Source |
| CAS Number | 10138-99-5 | [] |
| Molecular Formula | C5H12N2O2 | [] |
| Molecular Weight | 132.16 g/mol | [] |
| IUPAC Name | (2S)-2-amino-3-(dimethylamino)propanoic acid | [] |
| Synonyms | L-β-(N,N-dimethylamino) alanine, (S)-2-Amino-3-(dimethylamino)propionic acid, beta-(Dimethylamino)alanine | [] |
| Density | 1.129 g/cm³ (predicted) | [] |
| InChI Key | KEZRWUUMKVVUPT-BYPYZUCNSA-N | [] |
| SMILES | CN(C)CN | [] |
Synthesis and Chemical Reactivity
A plausible synthetic strategy would involve the modification of a suitable L-alanine precursor. One potential conceptual workflow is outlined below.
Caption: Conceptual workflow for the synthesis of this compound.
Causality in Experimental Choices:
-
Choice of Starting Material: L-serine is a common and relatively inexpensive chiral starting material for the synthesis of other amino acids.[7] Its β-hydroxyl group provides a convenient handle for chemical modification.
-
Protecting Groups: The α-amino and carboxyl groups of the starting material must be protected to prevent unwanted side reactions during the modification of the side chain. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and esterification for the carboxyl group.[8]
-
Activation of the β-Position: Conversion of the hydroxyl group to a better leaving group, such as a tosylate or mesylate, is necessary to facilitate nucleophilic substitution by dimethylamine.
-
Nucleophilic Substitution: The introduction of the dimethylamino group is achieved through an SN2 reaction with dimethylamine. The choice of solvent and reaction conditions is critical to ensure efficient substitution and minimize side reactions.
-
Deprotection: The final step involves the removal of the protecting groups to yield the desired product. The conditions for deprotection must be chosen carefully to avoid racemization or degradation of the final product.
Analytical Methodologies
Accurate and precise analytical methods are essential for the characterization, quantification, and quality control of this compound. Given its structural similarity to other amino acids, chromatographic techniques are the methods of choice.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of amino acids.[9][][11] For this compound, a reversed-phase HPLC (RP-HPLC) method would be a suitable approach. As most amino acids lack a strong chromophore for UV detection, derivatization is often necessary.[11]
Step-by-Step Protocol for HPLC Analysis (Pre-column Derivatization):
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., dilute aqueous acid or a buffer compatible with the derivatization chemistry).
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
-
-
Derivatization:
-
React the sample with a derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a fluorescent isoindole derivative.[12]
-
Alternatively, phenylisothiocyanate (PITC) can be used to form a UV-active phenylthiocarbamoyl (PTC) derivative.
-
Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and pH.
-
-
Chromatographic Separation:
-
Inject the derivatized sample onto a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
The gradient should be optimized to achieve baseline separation of the derivatized this compound from other amino acids and reaction byproducts.
-
-
Detection:
-
For OPA derivatives, use a fluorescence detector with appropriate excitation and emission wavelengths.
-
For PITC derivatives, use a UV detector, typically at 254 nm.
-
-
Quantification:
-
Prepare a calibration curve using standards of known concentrations of this compound that have been subjected to the same derivatization procedure.
-
Calculate the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
-
Caption: Workflow for the HPLC analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method. This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
Key Considerations for LC-MS/MS Method Development:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for amino acids.
-
Mass Transitions: In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions for this compound need to be identified and optimized for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM). This provides high specificity and reduces background noise.
-
Internal Standard: The use of a stable isotope-labeled internal standard of this compound is highly recommended for accurate quantification, as it compensates for matrix effects and variations in instrument response.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and purity assessment of this compound. The spectra would provide characteristic signals for the different protons and carbons in the molecule, confirming its identity and structure.
Biological Significance and Potential Applications: A Field Ripe for Exploration
A comprehensive search of the scientific literature reveals a significant lack of data on the specific biological activity, pharmacology, and toxicology of this compound. The vast majority of studies on related compounds have focused on the neurotoxin BMAA.[13][14][15][16][17]
This information gap presents both a challenge and an opportunity for the research community. It is plausible that this compound is primarily utilized as a synthetic intermediate or a building block in medicinal chemistry, with its biological properties not being the primary focus of investigation.[18]
Potential Areas of Future Research:
-
Enzymatic Assays: Investigating the interaction of this compound with enzymes involved in amino acid metabolism, such as alanine transaminase, could provide insights into its potential metabolic fate.[19][20][21]
-
Cell-Based Assays: In vitro studies using various cell lines could be conducted to assess the cytotoxicity and any potential biological effects of this compound.[22]
-
Metabolic Pathway Analysis: Utilizing stable isotope-labeled this compound in cell cultures or in vivo models could help elucidate its metabolic pathways.[23][24][25]
-
Comparative Toxicology: Rigorous toxicological studies are needed to determine the safety profile of this compound and to definitively differentiate it from the known neurotoxicity of BMAA.
Caption: Potential areas for future research on this compound.
Conclusion: A Call for Further Investigation
This compound (CAS 10138-99-5) is a non-proteinogenic amino acid with well-defined chemical properties. While robust analytical methods for its characterization and quantification can be readily developed based on established principles for amino acid analysis, there is a notable absence of data regarding its biological activity and toxicological profile. It is imperative that researchers do not conflate this compound with the neurotoxin BMAA. The current state of knowledge underscores the need for further investigation to unlock the potential applications and understand the biological implications of this compound. This guide serves as a foundational resource for scientists and drug development professionals, providing the necessary technical information to work with this compound and encouraging further exploration into its yet-to-be-discovered biological roles.
References
- BOC Sciences. (n.d.). Unnatural Amino Acids: Definition, Synthesis, and Applications.
- ACS Publications. (2024, March 11). Synthesis of Unnatural Amino Acids via Ni/Ag Electrocatalytic Cross-Coupling. Organic Letters.
- QYAOBIO. (n.d.). Chemical Synthesis of Unnatural Amino Acids.
- NIH. (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.
- ACS Publications. (2021, July 26). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Organic Process Research & Development.
- Aberhart, D. J. (1988, March). Separation by high-performance liquid chromatography of alpha- and beta-amino acids: application to assays of lysine 2,3-aminomutase and leucine 2,3-aminomutase. Anal Biochem, 169(2), 350-5.
- Google Patents. (n.d.). CN109369442B - Preparation method of beta-N-methylamino-L-alanine.
- ResearchGate. (2025, August 6).
- PubMed Central. (2017, December 14). Investigating β-N-Methylamino-l-alanine Misincorporation in Human Cell Cultures: A Comparative Study with Known Amino Acid Analogues.
- International Journal of Pharmaceutical and Chemical Sciences. (n.d.).
- BOC Sciences. (n.d.). Amino Acid Analysis by HPLC.
- Justia Patents. (2015, November 17).
- NIST. (n.d.). L-Alanine, TMS derivative.
- IOP Publishing. (2022, June 30).
- PubMed. (2021, October 21). Enzymatic determination of d-alanine with l-alanine dehydrogenase and alanine racemase.
- Wikipedia. (n.d.). β-Methylamino-L-alanine.
- BOC Sciences. (n.d.). CAS 10138-99-5 this compound.
- PubMed. (n.d.).
- Google Patents. (n.d.). US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.
- Sigma-Aldrich. (n.d.). This compound dihydrochloride.
- Google Patents. (n.d.).
- PubMed Central. (2017, February 4). β-N-Methylamino-l-alanine (BMAA) perturbs alanine, aspartate and glutamate metabolism pathways in human neuroblastoma cells as determined by metabolic profiling.
- Common Organic Chemistry. (2013, September 12). WO 2013/134298 Al.
- PubMed. (2012, November). The Physiological Effect of Ingested β-N-methylamino-L-alanine on a Glutamatergic Synapse in an in Vivo Preparation. Comp Biochem Physiol C Toxicol Pharmacol, 156(3-4), 171-7.
- Regulations.gov. (2021, November 17).
- PubChem. (n.d.). beta-(N-Methylamino)-L-alanine.
- MassBank. (2007, May 8). Amino acids, peptides, and analogues.
- ACS Publications. (2025, December 3). Hydrolytically Stable Cationic Bis-MPA Dendrimers as Efficient Transfectants for Glioblastoma Cells and Primary Astrocytes. Biomacromolecules.
- MDPI. (2023, November 1). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks.
- ResearchGate. (2025, August 7). Second Laboratory Validation of β-N-Methylamino-L-Alanine, N-(2aminoethyl)
- Wikipedia. (n.d.). Amino acid.
- MDPI. (2023, November 9). Effects of the Toxic Non-Protein Amino Acid β-Methylamino-L-Alanine (BMAA) on Intracellular Amino Acid Levels in Neuroblastoma Cells.
- PubChem. (n.d.). 3-Amino-Alanine.
- ETDEWEB. (2012, October 15). Synthesis and evaluation of {sup 18}F labeled alanine derivatives as potential tumor imaging agents.
- PubMed Central. (2023, November 1). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks.
- Creative Proteomics. (n.d.). Alanine Metabolism Overview.
- Frontiers. (n.d.). Advances in the synthesis of β-alanine.
- Sigma-Aldrich. (n.d.). Enzymatic Method for Determining Alanine (Alanine Assay).
- ResearchGate. (2025, August 6). Enzymatic determination of D-alanine with L-alanine dehydrogenase and alanine racemase.
- ResearchGate. (2025, September 19).
- PubChem. (n.d.). Alanine Metabolism.
- MassBank. (2022, September 30).
- Benchchem. (n.d.). Understanding Metabolic Pathways with D-Alanine (3-13C): A Technical Guide.
Sources
- 1. β-Methylamino-L-alanine - Wikipedia [en.wikipedia.org]
- 2. beta-(N-Methylamino)-L-alanine | C4H10N2O2 | CID 105089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. qyaobio.com [qyaobio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. patents.justia.com [patents.justia.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 11. myfoodresearch.com [myfoodresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. Investigating β-N-Methylamino-l-alanine Misincorporation in Human Cell Cultures: A Comparative Study with Known Amino Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. beta-N-methylamino-L-alanine induced in vivo retinal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The physiological effect of ingested β-N-methylamino-L-alanine on a glutamatergic synapse in an in vivo preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 20. Enzymatic Method for Determining Alanine (Alanine Assay) [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. β-N-Methylamino-l-alanine (BMAA) perturbs alanine, aspartate and glutamate metabolism pathways in human neuroblastoma cells as determined by metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Elucidating the Role of 3-(Dimethylamino)-l-alanine in Neuroscience: A Clarification on its Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document addresses the inquiry into the applications of 3-(Dimethylamino)-l-alanine in neuroscience research. Following a comprehensive review of available scientific literature and chemical databases, it is important to clarify the current standing of this compound within the field.
This compound: Current Status in Neuroscience Research
As of the latest available data, there is a notable absence of published research detailing the application of this compound in neuroscience. Searches of scholarly articles and experimental protocols did not yield specific uses for this compound in areas such as neuropharmacology, synaptic plasticity studies, or as a neuroprotective agent. Chemical suppliers, including BOC Sciences and Sigma-Aldrich, list it as a chemical entity with basic properties, but without reference to its biological or neurological activity[].
A Point of Clarification: Distinguishing from β-N-methylamino-L-alanine (BMAA)
It is crucial to differentiate this compound from a structurally similar but distinct and extensively studied compound: β-N-methylamino-L-alanine (BMAA). The similarity in nomenclature can lead to confusion, yet their roles in neuroscience are profoundly different.
BMAA is a non-proteinogenic amino acid and a known neurotoxin.[2][3] It has been the subject of considerable research due to its proposed link to neurodegenerative diseases, including Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC).[2]
Key Characteristics of BMAA:
-
Mechanism of Action: BMAA is known to exert its neurotoxic effects through several mechanisms. It can act as an agonist at N-methyl-D-aspartate (NMDA) and metabotropic glutamate 5 (mGluR5) receptors, leading to excitotoxicity.[4]
-
Oxidative Stress: The compound has been shown to induce oxidative stress in neuronal cells, contributing to cell death.[4]
-
Research Focus: A significant body of research has explored the environmental presence of BMAA, its biosynthesis by cyanobacteria, and its potential role as a trigger for neurodegeneration.[2]
The Absence of Data for this compound
In contrast to the extensive literature on BMAA, this compound does not appear to be a tool or subject of study in published neuroscience research. Consequently, the core requirements of this request—detailed application notes, experimental protocols, and mechanistic diagrams for this compound—cannot be fulfilled at this time due to the lack of foundational scientific evidence.
The creation of such detailed guides necessitates robust, peer-reviewed data on a compound's biological activity, including its targets, efficacy, and safety profile in relevant experimental models. For this compound, this information is not currently available in the public domain.
Conclusion and Future Directions
For researchers and scientists in the field of neuroscience, it is imperative to be precise in the identification of chemical compounds. While this compound is a valid chemical structure, it does not have a documented role in neuroscience research at present.
Professionals interested in the study of non-proteinogenic amino acids and their impact on the nervous system are encouraged to focus on well-characterized compounds like BMAA, for which a substantial body of literature and established experimental paradigms exist.
Should future research establish a role for this compound in neuroscience, it will be essential to delineate its pharmacological profile and potential applications. Until such data becomes available, the scientific community should maintain a clear distinction between this compound and the neurotoxin BMAA.
References
-
Nunn, P. B. (2009). Three phases of research on beta-N-methylamino-L-alanine (BMAA)--a neurotoxic amino acid. Amyotrophic Lateral Sclerosis, 10 Suppl 2, 26–33. [Link]
-
Lobner, D., Turetsky, D., Du, C., Lobner, D., Wheeler, M., Almli, C. R., Shen, C. K., Luh, T. Y., Choi, D. W., & Lin, T. S. (2007). β-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms. Neurobiology of Disease, 25(2), 360–366. [Link]
-
Li, A., Yan, Y., Qiu, J., Yan, G., Zhao, P., Li, M., Ji, Y., Wang, G., Meng, F., Li, Y., Metcalf, J. S., & Banack, S. A. (2024). How does the neurotoxin β-N-methylamino-L-alanine exist in biological matrices and cause toxicity? Science of The Total Environment, 922, 171255. [Link]
Sources
- 2. Three phases of research on beta-N-methylamino-L-alanine (BMAA)--a neurotoxic amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How does the neurotoxin β-N-methylamino-L-alanine exist in biological matrices and cause toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epublications.marquette.edu [epublications.marquette.edu]
Introduction: A Versatile Building Block for Advanced Peptide and Small Molecule Synthesis
An Application and Protocol Guide for the Strategic Use of 3-(Dimethylamino)-l-alanine
This compound is a non-canonical amino acid derivative that offers unique possibilities for researchers in peptide synthesis, drug discovery, and materials science. Structurally, it is an L-alanine molecule with a dimethylamino group attached to its beta-carbon. This tertiary amine moiety imparts distinct chemical properties, including a localized positive charge at physiological pH, increased aqueous solubility, and the potential for catalytic activity. These attributes make it a valuable tool for designing peptides with enhanced stability, targeted activity, and novel functionalities.
It is critically important to distinguish this compound from the similarly named neurotoxin, β-N-methylamino-l-alanine (BMAA), which has been associated with neurodegenerative diseases.[1][2] The subject of this guide, this compound, does not share this toxicity profile and is utilized as a synthetic building block in controlled laboratory and manufacturing settings.
This guide provides an in-depth overview of the applications of this compound, with a primary focus on its incorporation into synthetic peptides using solid-phase peptide synthesis (SPPS). It details the necessary protocols, the scientific rationale behind methodological choices, and the means to validate the experimental outcomes.
Section 1: Chemical Properties and Safe Handling
Before beginning any experimental work, it is essential to understand the physicochemical properties and safety requirements for this compound.
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-(dimethylamino)propanoic acid | [] |
| Synonym(s) | Dihydrochloride salt: (2S)-2-amino-3-(dimethylamino)propanoic acid dihydrochloride | [4] |
| CAS Number | 10138-99-5 | [] |
| Molecular Formula | C5H12N2O2 | [] |
| Molecular Weight | 132.16 g/mol | [] |
| Appearance | Typically a white solid | [5] |
Safety and Handling Protocol
This compound and its derivatives must be handled with appropriate care in a laboratory setting. The following guidelines are summarized from safety data sheets and are not exhaustive. Always consult the specific SDS for the material you are using.
-
Hazard Identification : The compound may be harmful if swallowed, inhaled, or in contact with skin. It can cause serious eye and skin irritation.[1][6]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[5][7]
-
Respiratory Protection : Use in a well-ventilated area. If dust is generated, a particle filter respirator may be necessary.[7]
-
-
Handling :
-
Storage :
-
First Aid :
-
If Swallowed : Rinse mouth and call a poison center or doctor if you feel unwell.[6]
-
If on Skin : Wash off immediately with plenty of water and soap.[1]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[1]
-
Section 2: Core Application: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The most prominent application of this compound is as a building block in SPPS. The introduction of its tertiary amine can be leveraged to create peptides with pH-responsive elements, improved binding characteristics, or enhanced resistance to enzymatic degradation.
Expertise & Rationale: The "Why" of Incorporation
Why would a researcher choose to incorporate this specific residue?
-
pH-Responsiveness : The dimethylamino group has a pKa that can be leveraged to create peptides that change conformation or solubility in response to pH changes, a desirable trait for targeted drug delivery systems.
-
Increased Solubility : The potential for protonation and increased polarity can enhance the solubility of otherwise hydrophobic peptide sequences.
-
Chelating Properties : The diamino nature of the residue can serve as a metal-chelating site within a peptide scaffold.
-
Modulating Biological Activity : The introduction of a D-amino acid, a non-canonical amino acid, can confer resistance to proteolytic degradation, extending the peptide's half-life in vivo.[8]
The standard method for its incorporation follows the well-established Fmoc/tBu SPPS strategy.[8] This involves the sequential addition of N-terminally protected amino acids to a growing chain anchored on a solid resin support.
Experimental Workflow: The Fmoc-SPPS Cycle
The following diagram illustrates the iterative cycle used in SPPS to elongate a peptide chain. The key step for our purpose is the "Amino Acid Coupling" stage, where a protected derivative of this compound is introduced.
Workflow for the iterative Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
Protocol 1: Incorporation of Fmoc-L-Dap(Me2)-OH into a Peptide Sequence
This protocol describes the manual coupling of Nα-Fmoc-Nβ,Nβ-dimethyl-L-diaminopropionic acid (a common protected form of this compound) to a resin-bound peptide with a free N-terminal amine.
Principle of the Method This procedure utilizes a carbodiimide or phosphonium/uronium salt-based activator (e.g., HBTU) to form a highly reactive ester of the protected amino acid's carboxylic acid. This active ester then rapidly reacts with the free amine of the resin-bound peptide, forming a stable amide bond. An organic base (DIPEA) is used to maintain basic conditions necessary for the reaction. The Fmoc group temporarily protects the alpha-amine of the incoming amino acid from self-coupling.[9][10]
Materials
-
Peptide-resin with a free N-terminal amine
-
Nα-Fmoc-Nβ,Nβ-dimethyl-L-diaminopropionic acid (Fmoc-L-Dap(Me2)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solid-phase synthesis vessel with a frit and stopcock
-
Shaker or agitator
Step-by-Step Methodology
-
Resin Preparation :
-
Ensure the N-terminal Fmoc group of the preceding amino acid on the resin has been removed using the deprotection solution (2 x 10 min treatments).
-
Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine.
-
Rationale: Residual piperidine is basic and will neutralize the acidic activator, preventing the coupling reaction.
-
-
Preparation of Coupling Solution (Perform immediately before use) :
-
In a separate vial, dissolve Fmoc-L-Dap(Me2)-OH (3-4 equivalents relative to resin loading) and HBTU (3-4 eq.) in a minimal amount of DMF.
-
Add DIPEA (6-8 eq.) to the solution. The solution may change color (e.g., to yellow).
-
Allow this "pre-activation" to proceed for 1-2 minutes.
-
Rationale: Pre-activation generates the active ester of the amino acid, ensuring the reaction is rapid upon addition to the resin. Using excess reagents drives the reaction to completion, which is critical in solid-phase synthesis where purification is not possible between steps.[11]
-
-
Coupling Reaction :
-
Drain the DMF from the washed resin in the synthesis vessel.
-
Immediately add the prepared coupling solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Expert Tip: Due to the potential for steric hindrance from the dimethylamino group, a longer coupling time or a double-coupling (repeating the procedure) may be necessary to ensure the reaction goes to completion.
-
-
Monitoring and Validation :
-
After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling. A positive result (beads turn dark blue/purple) indicates incomplete coupling.
-
Trustworthiness: This step is a self-validating control point. If the test is positive, the coupling step (Step 3) must be repeated before proceeding to the next amino acid in the sequence.
-
-
Washing :
-
Drain the coupling solution from the synthesis vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the Fmoc deprotection of the newly added residue, allowing the cycle to continue.
-
Section 3: Characterization of the Final Peptide
After the full peptide has been synthesized, it must be cleaved from the resin and analyzed to confirm its identity and purity.
Protocol 2: Cleavage, Purification, and Analysis
Principle of the Method A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the ester linkage holding the peptide to the resin. This acidic "cocktail" also simultaneously removes acid-labile side-chain protecting groups (like tBu, Boc, Trt). Scavengers are included to trap the reactive carbocations generated during this process, preventing side reactions with sensitive residues. The crude peptide is then purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and its mass is confirmed by Mass Spectrometry (MS).
Materials and Equipment
-
Dried peptide-resin
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water. CAUTION: TFA is highly corrosive.
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge and centrifuge tubes
-
RP-HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Step-by-Step Methodology
-
Cleavage from Resin :
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.[8]
-
Rationale: TFA is a strong acid that cleaves the peptide from the resin and removes protecting groups. TIS acts as a scavenger to prevent re-attachment of cleaved protecting groups to the peptide.[9]
-
-
Peptide Precipitation and Isolation :
-
Filter the resin and collect the TFA solution containing the peptide.
-
Add the TFA solution dropwise to a 50 mL tube containing cold diethyl ether (approx. 40 mL).
-
A white precipitate of the crude peptide should form.[8]
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis and Purification :
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the sample via LC-MS. This provides an initial assessment of purity and confirms the molecular weight of the desired product.
-
Purify the remaining crude peptide using preparative RP-HPLC.
-
Collect the fractions corresponding to the main product peak and confirm their purity and identity by analytical LC-MS.
-
Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.
-
Section 4: Potential Advanced Applications
The unique properties of this compound open the door to more advanced applications beyond standard peptide synthesis.
-
Organocatalysis : Non-proteinogenic amino acids and their derivatives are increasingly used as chiral organocatalysts.[12] The tertiary amine in this compound could potentially function as a catalytic base or a hydrogen bond acceptor in asymmetric reactions.[13][14]
-
Bioconjugation : The dimethylamino group could be further modified, for example, through quaternization to introduce a permanent positive charge, making it a handle for specific electrostatic interactions or for conjugation to other molecules.
-
Material Science : Dendrimers and polymers functionalized with related amino structures, such as 2-(dimethylamino)ethanethiol, have been investigated for applications like siRNA delivery, demonstrating the utility of such functional groups in creating functional biomaterials.[15]
Conclusion
This compound is more than just another amino acid analogue; it is a specialized chemical tool that empowers researchers to design and construct peptides and other molecules with precisely engineered properties. By understanding the rationale behind its use and mastering the protocols for its incorporation, scientists in drug development and related fields can unlock new avenues for creating more effective therapeutics, sensitive diagnostics, and advanced functional materials.
References
- Cayman Chemical. (2025, August 25). Safety Data Sheet: β-Methylamino-L-Alanine (hydrochloride).
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET: N-Boc-3-dimethylamino-D-alanine.
- TCI Chemicals. (2025, June 11). SAFETY DATA SHEET: 3-(3,4-Dihydroxyphenyl)-L-alanine.
- Biosynth. (n.d.). 3-(N-Methylamino)-L-alanine.
- Musashino Chemical Laboratory, Ltd. (2021, November 1). SAFETY DATA SHEET: D-Alanine.
- Sigma-Aldrich. (2025, May 26). SAFETY DATA SHEET: L-Alanine-3-13C.
- BOC Sciences. (n.d.). This compound.
-
Murray, P. R. D., & Tyler, S. N. G. (2017). The greening of peptide synthesis. Green Chemistry, 19(13), 3139-3150. Royal Society of Chemistry. [Link]
-
Loebel, C., et al. (2023). Metabolic labelling of secreted matrix to investigate cell-material interactions in tissue engineering and mechanobiology. Nature Protocols. [Link]
- Google Patents. (2022). US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine.
-
Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023, May 18). 26.7 Peptide Synthesis. [Link]
- BenchChem. (n.d.). The Strategic Incorporation of D-Alanine in Peptide Synthesis: A Technical Guide to H-D-Ala-OtBu.HCl.
- Sigma-Aldrich. (n.d.). This compound dihydrochloride.
-
Davis, D. A., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 639. MDPI. [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)propanoic acid. National Center for Biotechnology Information. [Link]
- Fisher Scientific. (n.d.). N-Boc-3-dimethylamino-DL-alanine, 97%.
-
Kozma, V., Szakonyi, Z., & Szőllősi, G. (2023). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Catalysts, 13(1), 153. MDPI. [Link]
-
Wen, Y., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 683525. [Link]
-
Wang, Y., et al. (2014). Asymmetric amination of α,α-dialkyl substituted aldehydes catalyzed by a simple chiral primary amino acid and its application to the preparation of a S1P1 agonist. Organic & Biomolecular Chemistry, 12(43), 8793-8797. Royal Society of Chemistry. [Link]
- Alfa Chemistry. (n.d.). 3-(N,N-Dimethylamino)-d-alanine.
-
Sanchez-Sanchez, A., et al. (2025). Hydrolytically Stable Cationic Bis-MPA Dendrimers as Efficient Transfectants for Glioblastoma Cells and Primary Astrocytes. Biomacromolecules. ACS Publications. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 4. This compound dihydrochloride [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. musashino.com [musashino.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]
- 14. Asymmetric amination of α,α-dialkyl substituted aldehydes catalyzed by a simple chiral primary amino acid and its application to the preparation of a S1P1 agonist - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 3-(Dimethylamino)-l-alanine in Cell Culture
An expert guide for researchers, scientists, and drug development professionals.
Abstract: 3-(Dimethylamino)-l-alanine is a non-proteinogenic amino acid, a class of molecules with increasing interest in synthetic biology, drug discovery, and metabolic research. Unlike its more extensively studied counterpart, β-Methylamino-L-alanine (BMAA), the biological activities and cell culture applications of this compound are not well-documented. This guide provides a comprehensive framework for researchers to systematically characterize and utilize this compound in cellular models. It outlines foundational protocols for preparing solutions, determining cytotoxicity, and designing experiments to probe biological function. The methodologies herein are designed to be adaptable, providing the user with the critical thinking and technical steps required to validate the use of this compound in their specific experimental context.
Part 1: Foundational Characterization and Preparation
Introduction to this compound
This compound is a derivative of the canonical amino acid L-alanine, featuring a dimethylamino group on its beta-carbon. As a non-proteinogenic (or non-canonical) amino acid (ncAA), it is not one of the 20 standard amino acids used by the ribosome during protein synthesis in most organisms. Its structural similarity to other biologically active molecules necessitates careful and systematic evaluation in any new biological system.
Critical Distinction: It is imperative to distinguish this compound from the neurotoxin β-Methylamino-L-alanine (BMAA) .[1] BMAA, which contains a single methylamino group, is produced by cyanobacteria and has been linked to neurodegenerative diseases through mechanisms like excitotoxicity and protein misincorporation.[1][2][3] The addition of a second methyl group in this compound significantly alters its chemical properties, and its biological effects must be determined independently.
Potential applications for a novel ncAA like this in cell culture are diverse, ranging from its use as a pharmacological agent to probe cellular pathways, to an advanced building block in engineered protein synthesis.[4][5]
Physicochemical and Handling Properties
Before experimental use, understanding the basic properties of the compound is essential for accurate and safe protocol execution.
| Property | Value | Source / Note |
| Molecular Formula | C₅H₁₂N₂O₂ | [][7] |
| Molecular Weight | 132.16 g/mol (Free Base) | [][7] |
| 205.08 g/mol (Dihydrochloride Salt) | [8] | |
| Appearance | Typically a white solid. | [9] |
| Solubility | Not extensively documented. Assumed to be soluble in water based on the properties of L-alanine.[10] May require use of PBS or DMSO for high-concentration stocks. | Empirical validation is required. |
| Storage | Store stock solutions at ≤ -20°C. Protect from light. | General best practice for amino acid solutions. |
Safety and Handling Precautions
As with any novel chemical, this compound should be handled with care.
-
Obtain the SDS: Always acquire and read the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling the compound.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][11]
-
Avoid Inhalation and Contact: Handle the powdered form in a chemical fume hood or a ventilated enclosure to avoid inhaling dust. Avoid contact with skin and eyes.[9][12] In case of contact, rinse thoroughly with water.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Protocol: Preparation of a Sterile Stock Solution
Accurate preparation of a sterile, high-concentration stock solution is the first critical step for reproducible experiments. This protocol describes the preparation of a 100 mM stock solution.
Materials:
-
This compound (confirm if it is the free base or a salt form)
-
Sterile, cell culture-grade water, PBS, or DMSO
-
Sterile conical tubes (15 mL or 50 mL)
-
Analytical balance
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate Required Mass: Use the molecular weight to calculate the mass needed.
-
For 10 mL of a 100 mM stock solution:
-
Example (Dihydrochloride Salt, MW = 205.08 g/mol ): 0.1 L * 0.1 mol/L * 205.08 g/mol = 0.0205 g = 20.5 mg
-
-
Weighing: Carefully weigh the calculated amount of the compound using an analytical balance.
-
Dissolution:
-
Transfer the powder to a sterile conical tube.
-
Add a portion (e.g., 8 mL) of the chosen sterile solvent (start with water or PBS).
-
Vortex or gently warm (if necessary and stability is not compromised) until the solid is completely dissolved.
-
Causality Note: Ensuring complete dissolution is critical. Precipitate in the stock solution will lead to inaccurate and non-reproducible final concentrations in your experiments. If solubility is poor in aqueous solutions, DMSO can be used. However, be mindful that the final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Volume Adjustment: Once dissolved, bring the solution to the final volume (10 mL) with the sterile solvent.
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter.
-
Filter the solution into a new sterile conical tube. This removes any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes.
-
Causality Note: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and compromise its activity over time.
-
Label the aliquots clearly with the compound name, concentration, and date.
-
Store at -20°C or -80°C for long-term stability.
-
Part 2: Experimental Design and Core Protocols
The foundational experiment for any new compound is to determine its effect on cell viability. This establishes the concentration range for all subsequent functional assays.
Workflow: Establishing an Experimental Concentration Range
Caption: Workflow for determining the cytotoxicity and working concentration of a novel compound.
Protocol: Dose-Response Cytotoxicity Assay
Objective: To determine the concentration of this compound that is toxic to a specific cell line and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Chosen cell line (e.g., HeLa, HEK293, SH-SY5Y)
-
Complete cell culture medium
-
Sterile 96-well, clear-bottom cell culture plates
-
Sterile stock solution of this compound (100 mM)
-
Cell viability assay kit (e.g., MTT, WST-1, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Preparation of Serial Dilutions:
-
In a separate 96-well plate or in tubes, prepare a 2x concentration series of the compound in complete medium. For example, to test a final concentration range of 0.1 µM to 10 mM, you would prepare 2x solutions from 0.2 µM to 20 mM.
-
Include a "medium only" control for your vehicle.
-
-
Cell Treatment:
-
Carefully remove 100 µL of medium from each well of the cell plate (or add 100 µL of the 2x dilutions if you seeded in 100 µL).
-
Add 100 µL of the 2x serial dilutions to the corresponding wells. This brings the final volume to 200 µL and the compound to the desired 1x final concentration.
-
Trustworthiness Note: Include multiple replicates (at least triplicates) for each concentration and control. Also include "no cell" blanks containing only medium to measure background signal.
-
-
Incubation: Incubate the treated plates for desired time points (e.g., 24, 48, and 72 hours). The duration should be relevant to your planned functional assays.
-
Viability Measurement:
-
At the end of the incubation period, follow the manufacturer's protocol for your chosen viability assay.
-
For example, for an MTT assay, you would add the MTT reagent, incubate, add solubilization solution, and then read the absorbance.
-
-
Data Analysis:
-
Subtract the average background signal from all measurements.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle-treated control wells ((Abs_treated / Abs_vehicle) * 100).
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., in GraphPad Prism or similar software) to fit a dose-response curve and calculate the IC50 value.
-
| Treatment Group | Concentration (µM) | Replicate 1 (% Viability) | Replicate 2 (% Viability) | Replicate 3 (% Viability) | Mean ± SD |
| Vehicle Control | 0 | 100 | 100 | 100 | 100 ± 0 |
| Compound X | 1 | ... | ... | ... | ... |
| Compound X | 10 | ... | ... | ... | ... |
| Compound X | 100 | ... | ... | ... | ... |
| Compound X | 1000 | ... | ... | ... | ... |
| Compound X | 10000 | ... | ... | ... | ... |
Interpretation: The IC50 value represents the concentration at which the compound inhibits 50% of cell viability. For subsequent functional assays, it is crucial to use concentrations well below the IC50 (e.g., IC10 or lower) to ensure that any observed effects are due to the specific biological activity of the compound, not general cytotoxicity.
Part 3: Advanced Applications and Workflows
Once a safe working concentration is established, you can proceed with functional assays. The design of these experiments depends entirely on your research hypothesis.
Hypothesis: Use as a Pharmacological Agent
Given the neurotoxic properties of the related compound BMAA, a logical starting point is to investigate if this compound interacts with neuronal systems, such as glutamate receptors.[3]
Example Experiment: Assess the compound's effect on glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y).
Experimental Groups:
-
Vehicle Control: Cells treated with medium only.
-
Compound Only: Cells treated with this compound at a non-toxic concentration.
-
Positive Control: Cells treated with a known excitotoxic concentration of glutamate.
-
Test Group: Cells co-treated with glutamate and this compound.
Readout: Cell viability (e.g., using an LDH release assay, which measures membrane integrity).
Interpretation:
-
If the test group shows more cell death than the glutamate group, the compound may potentiate excitotoxicity.
-
If the test group shows less cell death, the compound may have a neuroprotective effect.
-
The "compound only" group confirms the compound is not toxic on its own at the chosen concentration.
Hypothesis: Use for Non-Canonical Amino Acid Incorporation
This advanced application involves hijacking the cell's translational machinery to incorporate the ncAA into a specific protein. This is typically not achievable in standard mammalian cell culture without significant genetic engineering.
Core Concept: This process requires an "orthogonal pair": an aminoacyl-tRNA synthetase (aaRS) that uniquely recognizes the ncAA and charges it onto an orthogonal tRNA. This tRNA recognizes a reassigned codon (often the amber stop codon, UAG) in the mRNA of the target protein.[4]
This technique is most readily accessible using Cell-Free Protein Synthesis (CFPS) systems, which are open systems allowing the direct addition of the required orthogonal components.[4][13]
Caption: Conceptual workflow for site-specific incorporation of a non-canonical amino acid.
Part 4: Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates in medium. | Solubility limit exceeded; interaction with media components. | Prepare a higher concentration stock in DMSO. Ensure final DMSO concentration is <0.5%. Test solubility in basal media (e.g., DMEM) vs. complete media with serum. |
| High variability between replicates in viability assay. | Uneven cell seeding; edge effects in the 96-well plate; pipetting errors. | Ensure a single-cell suspension before seeding. Avoid using the outermost wells of the plate. Use a multichannel pipette carefully and change tips appropriately. |
| No observable effect in functional assays. | Concentration is too low; compound is not active in the chosen pathway; incubation time is too short/long. | Perform a wider dose-response curve. Select a different, more sensitive cell line or assay. Perform a time-course experiment. |
| Unexpected cytotoxicity at low concentrations. | Contamination of the compound; compound is highly potent; error in stock solution calculation. | Verify stock concentration with a new preparation. Test a new batch of the compound. Ensure the vehicle (e.g., DMSO) is not causing toxicity. |
References
- Cayman Chemical. (2025). Safety Data Sheet: β-Methylamino-L-Alanine (hydrochloride).
- Sigma-Aldrich. This compound dihydrochloride.
- Fisher Scientific. (2024). SAFETY DATA SHEET: N-Boc-3-dimethylamino-D-alanine.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 3-(3,4-Dihydroxyphenyl)-L-alanine.
- Biosynth. 3-(N-Methylamino)-L-alanine.
- Musashino Chemical Laboratory, Ltd.
- Sigma-Aldrich. (2025).
- BOC Sciences. This compound.
- Wikipedia. β-Methylamino-L-alanine.
- ResearchGate. (2016).
- protocols.io. (2020). Cell-Free Protein Synthesis.
- National Center for Biotechnology Information.
- Frontiers. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli.
- National Center for Biotechnology Information.
- Sigma-Aldrich. L-Alanine.
- ACS Publications. (2025). Hydrolytically Stable Cationic Bis-MPA Dendrimers as Efficient Transfectants for Glioblastoma Cells and Primary Astrocytes.
- PubMed. Three phases of research on beta-N-methylamino-L-alanine (BMAA)--a neurotoxic amino acid.
- PubMed. Mechanisms of beta-N-methylamino-L-alanine induced neurotoxicity.
- ChemicalBook. 3-(N,N-Dimethylamino)-D-alanine.
- Sigma-Aldrich. L-Alanine, from non-animal source Cell culture tested.
- Wikidata. (2013). 3-(N-methylamino)-L-alanine.
- Cambridge Isotope Laboratories. L-Alanine (3-¹³C, 99%; 2-D, 96%).
Sources
- 1. β-Methylamino-L-alanine - Wikipedia [en.wikipedia.org]
- 2. The mechanism of β-N-methylamino-l-alanine inhibition of tRNA aminoacylation and its impact on misincorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of beta-N-methylamino-L-alanine induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]
- 7. 3-(N,N-Dimethylamino)-D-alanine | 206559-98-0 [chemicalbook.com]
- 8. This compound dihydrochloride [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. musashino.com [musashino.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. protocols.io [protocols.io]
Application Notes and Protocols for 3-(Dimethylamino)-l-alanine as a Novel Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Authored By: A Senior Application Scientist
Introduction: The Imperative for Novel Metabolic Tracers in Modern Research
Metabolic reprogramming is a cornerstone of numerous pathologies, from oncology to neurodegenerative diseases. Positron Emission Tomography (PET) has revolutionized our ability to visualize these changes non-invasively, with radiotracers acting as molecular spies that report on cellular activity.[1] While 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) has been a workhorse in clinical oncology for decades, its utility is hampered in tissues with high basal glucose uptake, such as the brain, and in certain tumor types that do not exhibit a strong Warburg effect.[2][3][4] This has spurred the development of alternative tracers, particularly radiolabeled amino acids, which can exploit the increased demand for these building blocks in highly proliferative cells like cancer cells.[2][3][5]
This document provides a comprehensive guide to the application of a novel investigational tracer, 3-(Dimethylamino)-l-alanine. While extensive public data on this specific compound is emerging, we will build upon the well-established principles of amino acid tracer methodology to provide a robust framework for its validation and use in metabolic studies. This guide is designed for researchers at the forefront of metabolic imaging, offering both the theoretical underpinnings and practical protocols to pioneer the use of this promising new agent.
The Scientific Rationale: Why Amino Acid Tracers?
Cancer cells and other hypermetabolic tissues exhibit an increased uptake of amino acids to fuel protein synthesis, support anabolic growth, and serve as alternative energy sources.[6] This upregulation is often mediated by specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1) and the Alanine-Serine-Cysteine transporter 2 (ASCT2), which are overexpressed in a variety of tumors.[6][7] Unlike [¹⁸F]FDG, many amino acid tracers show low uptake in normal brain parenchyma, offering a superior tumor-to-background ratio for neuro-oncology applications.[2][3][4]
Mechanism of Action of Amino Acid Tracers
The utility of a radiolabeled amino acid as a tracer depends on its biological behavior upon entering the cell. Some, like [¹¹C-methyl]-l-methionine (¹¹C-MET), are incorporated into proteins, providing a measure of protein synthesis.[2] Others, such as O-(2-[¹⁸F]fluoroethyl)-l-tyrosine ([¹⁸F]FET), are transported into the cell but are not significantly metabolized or incorporated into proteins, primarily reflecting amino acid transport activity.[2]
This compound, as an analogue of the small neutral amino acid l-alanine, is hypothesized to be a substrate for transporters like ASCT2.[6] Its metabolic fate post-uptake—whether it is incorporated into proteins, metabolized through other pathways, or trapped within the cell—is a critical area for investigation and will determine its specific applications.
Caption: General workflow of amino acid tracer uptake and retention in a target cell.
Characterization of this compound
A thorough understanding of the tracer's properties is paramount before embarking on experimental studies.
| Property | Description | Significance for Metabolic Tracing |
| Chemical Structure | An l-alanine derivative with a dimethylamino group at the 3-position. | The dimethylamino group may influence transporter affinity, metabolic stability, and biodistribution compared to native l-alanine. |
| Radiolabeling | Typically labeled with a positron-emitting isotope such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). | The choice of isotope affects the synthesis time, imaging window (¹¹C half-life ~20 min; ¹⁸F half-life ~110 min), and potential for distribution to centers without a cyclotron.[3] |
| Metabolic Stability | The propensity of the tracer to remain intact in vivo. | High stability is desirable for tracers intended to measure transport, as metabolism can complicate the interpretation of the PET signal. |
| Transporter Affinity | The binding affinity for specific amino acid transporters (e.g., ASCT2, LAT1). | Determines the primary mechanism of cellular uptake and the types of tissues that will show high tracer accumulation. |
Preclinical Evaluation Protocols
The following protocols provide a roadmap for the systematic evaluation of this compound as a metabolic tracer.
In Vitro Cell Uptake Studies
Objective: To determine the kinetics and mechanism of this compound uptake in various cancer cell lines and to compare its performance with established tracers like [¹⁸F]FDG.
Materials:
-
Cancer cell lines of interest (e.g., 9L glioma, PC-3 prostate cancer, MCF-7 breast cancer).[6][7]
-
Radiolabeled this compound.
-
Complete cell culture medium (e.g., RPMI-1640, DMEM).[8]
-
Phosphate-buffered saline (PBS) with and without Ca²⁺/Mg²⁺.[6]
-
Amino acid transporter inhibitors (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) for system L).
-
Scintillation counter or gamma counter.
-
12-well cell culture plates.[6]
Protocol:
-
Cell Seeding: Plate cells in 12-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere and grow for 24 hours.[6]
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells three times with PBS containing Ca²⁺ and Mg²⁺.[6]
-
Tracer Incubation: Add PBS containing the radiolabeled this compound (e.g., 37 KBq/mL) to each well.[6] Incubate at 37°C for various time points (e.g., 5, 30, 60, 120 minutes).[6]
-
Uptake Termination: At each time point, aspirate the tracer-containing solution and rapidly wash the cells three times with ice-cold PBS (without Ca²⁺/Mg²⁺) to stop the uptake.[6]
-
Cell Lysis and Counting: Lyse the cells with a suitable buffer (e.g., 0.1 M NaOH) and transfer the lysate to counting vials. Measure the radioactivity using a gamma or scintillation counter.
-
Protein Assay: Determine the protein concentration in each well to normalize the radioactivity counts.
-
Inhibition Studies: To investigate the transport mechanism, pre-incubate cells with specific amino acid transporter inhibitors for 15-30 minutes before adding the radiotracer and repeat the uptake assay.
Data Analysis: Express the results as a percentage of the added dose per milligram of protein. Compare the uptake kinetics of this compound across different cell lines and against other tracers.
In Vivo Biodistribution and PET Imaging in Animal Models
Objective: To assess the whole-body distribution, tumor uptake, and clearance of this compound in tumor-bearing animal models.
Materials:
-
Tumor-bearing rodents (e.g., rats with 9L glioma xenografts, mice with PC-3 xenografts).[6][9]
-
Radiolabeled this compound.
-
Anesthesia (e.g., isoflurane).
-
MicroPET scanner.
-
Gamma counter.
Protocol:
-
Animal Preparation: Anesthetize the tumor-bearing animal and place it on the scanner bed.
-
Tracer Administration: Inject a known quantity of radiolabeled this compound intravenously (e.g., via a tail vein catheter).
-
PET Imaging: Perform dynamic or static PET scans over a period of time (e.g., 60-120 minutes) to visualize the tracer distribution.[10]
-
Biodistribution Study: At a predetermined time point post-injection (e.g., 60 minutes), euthanize the animal.[9]
-
Organ Harvesting: Dissect major organs and tissues (tumor, blood, muscle, liver, kidney, brain, etc.), weigh them, and measure the radioactivity in each sample using a gamma counter.[9]
Data Analysis: Calculate the tracer uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g). Generate time-activity curves for the tumor and other key organs from the PET data. Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-brain).[9]
Caption: A streamlined workflow for the preclinical evaluation of a novel metabolic tracer.
Comparative Analysis and Data Interpretation
A key aspect of validating a new tracer is benchmarking it against existing standards.
| Parameter | This compound (Hypothetical) | [¹⁸F]FDG | [¹⁸F]FET |
| Primary Uptake Mechanism | Expected to be via amino acid transporters (e.g., ASCT2). | Glucose transporters (GLUT). | Amino acid transporters (primarily LAT1).[2][4] |
| Tumor-to-Brain Ratio | Potentially high, advantageous for neuro-oncology. | Low, due to high glucose uptake in the normal brain.[2] | High, a key advantage in brain tumor imaging.[2][4] |
| Uptake in Inflammation | Expected to be lower than [¹⁸F]FDG. | High, a known cause of false-positive results.[2] | Lower than [¹⁸F]FDG, offering better specificity for tumors.[2] |
| Protein Incorporation | To be determined; likely low due to the dimethylamino group. | None. | Not significantly incorporated into proteins.[2] |
Concluding Remarks and Future Directions
This compound represents a potential new tool in the armamentarium of metabolic imaging. Its structural similarity to l-alanine suggests it may serve as a valuable probe for the activity of specific amino acid transport systems that are upregulated in cancer and other diseases. The protocols outlined in this guide provide a rigorous framework for its preclinical validation. Future work should focus on detailed metabolic studies to trace the fate of the dimethylamino-alanine molecule within the cell, its potential for protein incorporation, and its performance in a wider range of disease models. Successful preclinical evaluation will pave the way for clinical translation, ultimately offering new insights into disease biology and improving patient care.
References
- Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. (n.d.). PubMed Central.
- Comparison of Amino Acid Positron Emission Tomographic Radiotracers for Molecular Imaging of Primary and Metastatic Brain Tumors. (n.d.). PubMed Central.
- Evaluation of 3-l- and 3-d-[18 F]Fluorophenylalanines as PET Tracers for Tumor Imaging. (2021, November 30). PubMed.
- PET with radiolabeled aminoacid. (n.d.). PubMed.
- Cellular and Molecular Aspects of the β-N-Methylamino-l-alanine (BMAA) Mode of Action within the Neurodegenerative Pathway: Facts and Controversy. (2017, December 22). PubMed Central.
- Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. (2021, November 30). MDPI.
- Investigating β-N-Methylamino-l-alanine Misincorporation in Human Cell Cultures: A Comparative Study with Known Amino Acid Analogues. (2017, December 14). PubMed Central.
- Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents. (n.d.). National Institutes of Health.
- (PDF) Evaluation of 3-L- and 3-D-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. (2025, October 15). ResearchGate.
- Synthesis and evaluation of ¹⁸F labeled alanine derivatives as potential tumor imaging agents. (2012, October 15). ETDEWEB.
- PET Imaging of Metabolism, Perfusion, and Hypoxia: FDG and Beyond. (n.d.). PubMed Central.
- Positron Emission Tomography (PET): A Functional and Chemical Imaging Technique. (n.d.).
Sources
- 1. longdom.org [longdom.org]
- 2. Comparison of Amino Acid Positron Emission Tomographic Radiotracers for Molecular Imaging of Primary and Metastatic Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET with radiolabeled aminoacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET Imaging of Metabolism, Perfusion, and Hypoxia: FDG and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating β-N-Methylamino-l-alanine Misincorporation in Human Cell Cultures: A Comparative Study with Known Amino Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of {sup 18}F labeled alanine derivatives as potential tumor imaging agents (Journal Article) | ETDEWEB [osti.gov]
- 10. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging [mdpi.com]
Navigating Uncharted Territory: The Administration of 3-(Dimethylamino)-l-alanine In Vivo
A Critical Note to the Research Community: The in vivo administration of 3-(Dimethylamino)-l-alanine represents a novel area of scientific inquiry. A comprehensive review of publicly available scientific literature reveals a significant gap in established protocols for the dosage and administration of this specific compound in living organisms. Much of the existing research focuses on the structurally related but distinct neurotoxin, β-N-methylamino-L-alanine (BMAA), and it is crucial to emphasize that data from BMAA studies should not be extrapolated to this compound due to potentially significant differences in their pharmacokinetic, pharmacodynamic, and toxicological profiles.
This document, therefore, serves not as a definitive guide, but as a foundational framework for researchers pioneering studies with this compound. The following sections outline the essential preliminary steps, safety considerations, and a logical workflow that a researcher should undertake to establish a safe and effective in vivo dosing regimen. This guidance is based on established principles of preclinical drug development and pharmacology.
Part 1: Foundational Knowledge and Pre-Administration Assessment
Prior to any in vivo administration, a thorough understanding of the physicochemical properties of this compound is paramount. This compound is commercially available, typically as a dihydrochloride salt.
Key Physicochemical Properties:
| Property | Value | Source |
| Synonym | (2S)-2-amino-3-(dimethylamino)propanoic acid dihydrochloride | |
| Linear Formula | C5H14O2N2Cl2 | |
| Molecular Weight | 205.08 g/mol |
A critical first step is to conduct comprehensive in vitro studies to understand the compound's basic biological activity. This includes, but is not limited to:
-
Cell Viability Assays: To determine the cytotoxic potential across various cell lines and establish a preliminary therapeutic window.
-
Receptor Binding Assays: To identify potential molecular targets and mechanisms of action.
-
Metabolic Stability Assays: To assess the compound's stability in the presence of liver microsomes or other metabolic enzymes.
The insights gained from these in vitro experiments are indispensable for designing subsequent in vivo studies.
Part 2: Designing the In Vivo Study: A Step-by-Step Protocol Framework
The absence of established protocols necessitates a cautious, stepwise approach to in vivo administration. The following represents a logical progression for a dose-finding and preliminary safety assessment study.
Animal Model Selection
The choice of animal model is contingent on the research question. For initial safety and pharmacokinetic studies, rodents such as mice or rats are commonly used due to their well-characterized physiology and ease of handling.
Formulation and Vehicle Selection
The formulation of this compound for in vivo administration is a critical step that directly impacts its bioavailability and potential for local irritation.
Protocol for Vehicle Selection and Formulation:
-
Solubility Testing: Determine the solubility of this compound dihydrochloride in a panel of common, biocompatible vehicles (e.g., sterile water for injection, saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like cyclodextrins).
-
pH Adjustment: The pH of the final formulation should be adjusted to a physiologically compatible range (typically pH 6.5-7.5) to minimize injection site reactions.
-
Sterility: The final formulation must be sterile-filtered before administration.
Route of Administration
The choice of administration route will depend on the desired pharmacokinetic profile and the target organ system. Common routes for initial studies include:
-
Intravenous (IV): Provides 100% bioavailability and allows for precise control over plasma concentrations.
-
Intraperitoneal (IP): A common route in rodent studies, offering rapid absorption.
-
Oral (PO): For assessing oral bioavailability and first-pass metabolism.
-
Subcutaneous (SC): Generally provides slower absorption and more sustained plasma levels.
Dose Escalation and Toxicity Assessment
A dose escalation study is essential to determine the maximum tolerated dose (MTD) and to identify potential toxicities.
Workflow for Dose Escalation Study:
Caption: A stepwise workflow for a dose escalation study to determine the MTD.
Detailed Protocol for a Single Dose Toxicity Study:
-
Animal Acclimatization: Allow animals to acclimate to the facility for a minimum of one week.
-
Group Allocation: Randomly assign animals to dose groups, including a vehicle control group.
-
Dose Administration: Administer the calculated dose of this compound based on the animal's body weight.
-
Clinical Observation: Observe animals continuously for the first few hours post-dosing and then at regular intervals for up to 14 days. Record any signs of toxicity.
-
Body Weight Measurement: Record body weights prior to dosing and daily thereafter.
-
Sample Collection: At the end of the observation period, collect blood for hematology and clinical chemistry analysis, and perform a full necropsy with tissue collection for histopathological examination.
Part 3: Pharmacokinetic Analysis
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing effective dosing regimens for efficacy studies.
Workflow for Pharmacokinetic Study:
Caption: A typical workflow for a pharmacokinetic study of a novel compound.
Conclusion: A Call for Foundational Research
The successful and ethical in vivo application of this compound hinges on the careful and systematic execution of foundational safety and pharmacokinetic studies. The protocols and workflows outlined above provide a roadmap for researchers to navigate this uncharted territory. It is imperative that the scientific community prioritizes the publication of such foundational data to enable the broader exploration of the biological effects and potential therapeutic applications of this novel amino acid derivative. Without this crucial groundwork, any in vivo use of this compound would be speculative and carry significant, unquantified risks.
References
Application Note: Advanced Analytical Methods for the Detection and Quantification of 3-(Dimethylamino)-l-alanine (BMAA)
Introduction
3-(Dimethylamino)-l-alanine, more commonly known as β-N-methylamino-L-alanine (BMAA), is a non-proteinogenic amino acid with significant neurotoxic properties. Its production has been identified in a wide range of organisms, including cyanobacteria, diatoms, and dinoflagellates.[1] The potential for BMAA to bioaccumulate in food webs and its putative association with chronic human neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, has made its accurate detection a critical objective in environmental science, toxicology, and drug development.[1][2]
However, the analysis of BMAA is fraught with challenges. These include its presence at trace concentrations in highly complex biological and environmental matrices, and, most critically, the co-occurrence of natural structural isomers like N-(2-aminoethyl)glycine (AEG), 2,4-diaminobutyric acid (DAB), and β-amino-N-methyl-alanine (BAMA).[1][3][4] These isomers can interfere with analysis, potentially leading to false-positive results or over-quantification.[5] Consequently, robust, selective, and sensitive analytical methods are paramount for unambiguous identification and quantification.
This guide provides a detailed overview of the principal analytical methodologies for BMAA detection, with a focus on explaining the causality behind experimental choices to empower researchers to select and implement the most appropriate technique for their specific application.
Part 1: The Foundation - Robust Sample Preparation
The quality of any analytical result is contingent upon the quality of the sample preparation. The primary goal is to extract BMAA from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. BMAA exists in both a "free" form and a "protein-associated" or bound form. The analytical approach must distinguish between these or measure the total concentration after a hydrolysis step.[6]
Extraction of Free vs. Total BMAA
-
Free BMAA: To analyze the unbound fraction, a mild extraction is performed, typically using trichloroacetic acid (TCA), followed by solid-phase extraction (SPE) cleanup.
-
Total BMAA: To quantify both free and protein-associated BMAA, a strong acid hydrolysis step (e.g., 6 M HCl) is required to break peptide bonds and release the bound BMAA.[6] This dramatically increases the extracted concentration, often by 10 to 240-fold.[6]
Solid-Phase Extraction (SPE) Cleanup
SPE is a crucial step for removing matrix components (salts, lipids, pigments) that can interfere with chromatography and mass spectrometry. For the polar and basic BMAA molecule, mixed-mode cation exchange cartridges (e.g., Oasis MCX) are highly effective.[7][8]
Protocol 1: General Sample Preparation Workflow
-
Homogenization: Lyophilize and homogenize the biological sample (e.g., cyanobacteria, tissue) to a fine powder.
-
Extraction/Hydrolysis:
-
For Free BMAA: Extract with 0.1 M TCA. Vortex thoroughly and centrifuge to pellet solids.
-
For Total BMAA: Add 6 M HCl to the homogenized sample. Heat at 110°C for 16-24 hours to hydrolyze proteins.[9]
-
-
Cleanup:
-
Load the supernatant (from the TCA extraction) or the neutralized hydrolysate onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., methanol) to remove neutral and acidic interferences.
-
Elute BMAA and its isomers using a basic solvent (e.g., methanol containing ammonium hydroxide).[9]
-
-
Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in an appropriate solvent for instrumental analysis.
Caption: General workflow for sample preparation.
Part 2: Core Analytical Techniques
The choice of analytical technique is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. While several methods have been developed, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now considered the gold standard.[6]
Reversed-Phase LC-MS/MS with Derivatization
This is the most widely used and validated approach for BMAA analysis.[2][6]
-
Expertise & Causality: BMAA is a small, polar molecule, which results in poor retention on standard reversed-phase (e.g., C18) chromatography columns. To overcome this, a pre-column derivatization step is employed. This involves reacting BMAA with a reagent that attaches a larger, nonpolar group to the molecule. This modification increases its hydrophobicity, allowing for strong retention and excellent separation on RPLC columns.[1][5] Furthermore, derivatization increases the molecular mass and can improve ionization efficiency in the mass spectrometer.[5]
-
Derivatization Agent - AQC: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is the most common reagent.[10] It reacts efficiently with both primary and secondary amines on BMAA and its isomers. The AQC-derivatized products are stable and show excellent chromatographic behavior. This is the only method verified under the AOAC™ Guidelines for Single Laboratory Validation.[6]
-
Trustworthiness: The high resolving power of RPLC combined with the specificity of tandem mass spectrometry (MS/MS) provides a highly reliable method. In MS/MS, a specific parent ion for derivatized BMAA is selected, fragmented, and one or more specific product ions are monitored. This two-stage mass filtering process (known as Multiple Reaction Monitoring or MRM) drastically reduces chemical noise and minimizes the risk of misidentification. However, it is critical to achieve chromatographic separation of isomers like BAMA, which can produce the same fragmentation patterns as BMAA when derivatized with AQC.[5]
-
Derivatization:
-
To the dried sample extract, add borate buffer to adjust the pH to ~8.8.
-
Add the AQC reagent (dissolved in acetonitrile).
-
Vortex and heat at 55°C for 10 minutes. The AQC reagent tags the amine groups on BMAA and its isomers.
-
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the derivatized analytes.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for AQC-BMAA and its isomers to ensure confident identification and quantification.
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., D3-BMAA or ¹³C,¹⁵N-BMAA) spiked into the sample prior to preparation to correct for matrix effects and procedural losses.
-
Caption: Workflow for RPLC-MS/MS with AQC derivatization.
Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS/MS
This technique offers a powerful alternative that avoids chemical derivatization.
-
Expertise & Causality: HILIC is a chromatographic mode designed specifically for the retention and separation of polar and hydrophilic compounds. A polar stationary phase (e.g., bare silica, zwitterionic) is used with a mobile phase containing a high percentage of a nonpolar organic solvent (like acetonitrile) and a small amount of an aqueous buffer. This creates a water-rich layer on the surface of the stationary phase into which polar analytes like BMAA can partition, leading to retention. By eliminating the derivatization step, this method simplifies sample preparation and removes potential variability associated with reaction efficiency.[7]
-
Trustworthiness & Challenges: While powerful, HILIC methods can be less robust than RPLC and may require longer column re-equilibration times between injections.[5] The primary challenge is achieving baseline separation of BMAA from all its isomers, as their similar polarities make them difficult to resolve.[3][8] Without complete chromatographic separation, reliance falls entirely on the mass spectrometer, and isobaric interferences (compounds with the same mass) can lead to inaccurate results. Therefore, careful method development and validation are essential.[3][11]
-
Sample Reconstitution: Reconstitute the dried, purified sample extract in a solvent compatible with the HILIC mobile phase (e.g., 90:10 acetonitrile:water).
-
Chromatography:
-
Column: HILIC column (e.g., ZIC-HILIC, 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Acetonitrile with formic acid.
-
Mobile Phase B: Aqueous ammonium formate buffer.
-
Gradient: A gradient starting with a high percentage of Mobile Phase A, gradually increasing the percentage of aqueous Mobile Phase B to elute the polar analytes.
-
-
Mass Spectrometry:
-
Ionization: ESI+.
-
Analysis Mode: MRM.
-
MRM Transitions: Monitor specific transitions for underivatized BMAA (e.g., m/z 119 -> 88 and 119 -> 76) and its isomers.[9] The ratio of these transitions is a key identifier.
-
Internal Standard: Use of a stable isotope-labeled internal standard is mandatory for accurate quantification.
-
Caption: Workflow for HILILC-MS/MS without derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another established technique for amino acid analysis, though less common for BMAA than LC-MS/MS.
-
Expertise & Causality: GC requires analytes to be volatile and thermally stable. BMAA, being a polar amino acid, is non-volatile and would decompose at the high temperatures of the GC injector.[12] Therefore, derivatization is mandatory. The process replaces the active, polar hydrogens on the amine and carboxyl groups with nonpolar, thermally stable groups (e.g., silyl groups), making the molecule volatile enough for GC analysis.
-
Derivatization Agents: Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used.[12][13]
-
Trustworthiness: GC can provide excellent chromatographic resolution. When coupled with a mass spectrometer, it offers good specificity. However, the derivatization process can be sensitive to moisture, and the resulting derivatives may have limited stability, requiring careful handling.
-
Derivatization:
-
Ensure the sample extract is completely dry, as moisture will inhibit the reaction.
-
Add the silylation reagent (e.g., MTBSTFA) and a suitable solvent (e.g., acetonitrile).
-
Heat the mixture (e.g., 100°C for 2-4 hours) in a sealed vial to complete the reaction.
-
-
Chromatography:
-
Column: A low- to mid-polarity column (e.g., 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature ramp from a low starting temperature (e.g., 100°C) to a high final temperature (e.g., 300°C) is used to elute the derivatives.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Analysis Mode: Scan or Selected Ion Monitoring (SIM) to detect characteristic fragment ions of the derivatized BMAA.
-
Caption: Workflow for GC-MS with silylation derivatization.
Part 3: Method Comparison and Validation
Selecting the appropriate method requires a clear understanding of their respective strengths and weaknesses. Method validation is not optional; it is a requirement to generate trustworthy and defensible data.
Comparative Summary
| Feature | RPLC-MS/MS (with AQC) | HILIC-MS/MS (Underivatized) | GC-MS (with Silylation) |
| Principle | Derivatize to increase hydrophobicity for C18 separation. | Separates native polar molecule on a polar stationary phase. | Derivatize to increase volatility for gas-phase separation. |
| Pros | Highly robust, excellent separation, widely validated (AOAC).[6] High throughput. | Simpler sample prep (no derivatization), direct analysis.[7] | Excellent chromatographic efficiency, established technique. |
| Cons | Extra derivatization step. Isomers may have same fragments.[5] | Less robust, potential matrix effects, isomer separation is critical and can be difficult.[2][3] | Derivatization is mandatory and sensitive to moisture. Less suitable for complex matrices. |
| Selectivity | Very High (Chroma + MS/MS) | High (Chroma + MS/MS) - relies heavily on separation. | High (Chroma + MS) |
| Typical LOQ | Low ng/g to pg/g range.[14] | Low ng/g to pg/g range.[7][15] | ng/g range. |
| Best For | Routine, high-throughput analysis of complex matrices; confirmatory analysis. | Applications where derivatization is undesirable; orthogonal confirmation. | Targeted analysis in cleaner matrices; specific research applications. |
Essential Validation Parameters
-
Selectivity: The method MUST demonstrate baseline chromatographic separation of BMAA from its known isomers, particularly DAB and BAMA.[1][4]
-
Accuracy: Determined by spike-recovery experiments in representative blank matrices. Recoveries should typically be within 80-120%.
-
Precision: Assessed by the relative standard deviation (%RSD) of replicate measurements, both within a single run (intra-day) and between different days (inter-day). Typically, %RSD should be <15%.
-
Linearity: The method should demonstrate a linear response over a defined concentration range, with a correlation coefficient (r²) > 0.99.
-
Limits of Detection (LOD) & Quantification (LOQ): The lowest concentration of BMAA that can be reliably detected and quantified, respectively. These must be determined experimentally in the relevant matrix.[11][15]
Conclusion
The accurate analysis of this compound is a complex but achievable task. Liquid chromatography-tandem mass spectrometry stands as the premier technique, offering unparalleled sensitivity and selectivity. The choice between a derivatization-based RPLC method and a direct HILIC approach depends on the specific application, matrix complexity, and the analyst's expertise. The RPLC-AQC-MS/MS method is the most robust and validated approach for routine and confirmatory analysis. Regardless of the method chosen, rigorous sample preparation, meticulous chromatographic optimization to separate isomers, and full method validation using stable isotope-labeled internal standards are indispensable for producing scientifically sound and defensible results.
References
-
A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. (2023). PubMed Central. [Link]
-
Validation of the analytical procedure for the determination of the neurotoxin β-N-methylamino-L-alanine in complex environmental samples. (2013). PubMed. [Link]
-
Single-Laboratory Validation of a Method for Determining Free BMAA in Cyanobacteria. (2022). Policy Commons. [Link]
-
Validation of methods for BMAA in algal supplements, fish, and bottled... (n.d.). ResearchGate. [Link]
-
A Single Laboratory Validation for the Analysis of Underivatized β-N-Methylamino-L-Alanine (BMAA). (2019). R Discovery. [Link]
-
A systematic review on analytical methods of the neurotoxin β-N-methylamino-L-alanine (BMAA), and its causative microalgae and... (2024). ScienceDirect. [Link]
-
Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). (2023). MDPI. [Link]
-
A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). (n.d.). Analyst (RSC Publishing). [Link]
-
Analysis of the neurotoxin β-N-methylamino-L-alanine (BMAA) and isomers in surface water by FMOC derivatization liquid chromatography high resolution mass spectrometry. (2019). PLOS One. [Link]
-
Selective LC-MS/MS method for the identification of BMAA from its isomers in biological samples. (n.d.). ResearchGate. [Link]
-
Chiral analysis of β-Methylamino-L-alanine (BMAA) enantiomers after (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) derivatization and LC-MS/MS. (2018). ResearchGate. [Link]
-
Summary of sample preparation workflows used in this study. (n.d.). ResearchGate. [Link]
-
Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods. (2022). PubMed Central. [Link]
-
Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods. (2022). MDPI. [Link]
-
A systematic review of analytical methods for the detection and quantification of β- N -methylamino- l -alanine (BMAA). (n.d.). ResearchGate. [Link]
-
Amino acid analysis in biological fluids by GC-MS. (2009). University of Regensburg. [Link]
-
Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... (n.d.). NIH. [Link]
-
A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics. (2025). PubMed. [Link]
-
Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA) in cyanobacteria. (n.d.). SciELO South Africa. [Link]
-
Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon. (2014). NIH. [Link]
-
Liquid Chromatography and Mass Spectrometry for the Analysis of N-β-Methylamino-l-alanine with 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate. (n.d.). Springer Nature Experiments. [Link]
-
HPLC Methods for analysis of Alanine. (n.d.). HELIX Chromatography. [Link]
-
HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. (n.d.). ResearchGate. [Link]
-
Analysis of Amino Acids by HPLC. (2010). Agilent. [Link]
-
Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). JOCPR. [Link]
Sources
- 1. A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA) - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. kp652.bver.co.kr [kp652.bver.co.kr]
- 7. Validation of the analytical procedure for the determination of the neurotoxin β-N-methylamino-L-alanine in complex environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. policycommons.net [policycommons.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of the neurotoxin β-N-methylamino-L-alanine (BMAA) and isomers in surface water by FMOC derivatization liquid chromatography high resolution mass spectrometry | PLOS One [journals.plos.org]
Application Note: A Robust HILIC-LC-MS/MS Method for the Quantitative Analysis of 3-(Dimethylamino)-l-alanine in Biological Matrices
Introduction: The Analytical Challenge of Small Polar Amines
3-(Dimethylamino)-l-alanine (3-DMAA) is a small, polar amino acid derivative. The accurate quantification of such molecules in complex biological matrices like plasma, urine, or tissue homogenates is critical in various fields, including metabolomics, pharmacokinetic studies, and drug safety assessment. However, the physicochemical properties of 3-DMAA—high polarity, low molecular weight, and basic nature—present significant challenges for traditional reversed-phase liquid chromatography (RPLC). These analytes exhibit poor retention on non-polar C18 columns, often eluting in or near the solvent front, where they are susceptible to significant matrix interference and ion suppression.[1]
To overcome these limitations, this application note details a robust and sensitive method employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). This approach provides excellent retention for polar compounds and leverages the high selectivity and sensitivity of Multiple Reaction Monitoring (MRM) for accurate quantification.[2] The protocols described herein are designed for researchers, scientists, and drug development professionals, providing a validated framework from sample preparation to data analysis, consistent with bioanalytical method validation guidelines from regulatory bodies like the FDA.[3][4][5]
Principle and Rationale: Causality Behind the Method
Chromatographic Strategy: The Case for HILIC
The core of this method is the selection of HILIC as the separation mode. Unlike RPLC, HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[6]
-
Mechanism of Retention: Retention in HILIC is primarily driven by the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase.[6] The more polar the analyte, the stronger its partitioning into the aqueous layer and the greater its retention.[7] This mechanism is ideal for retaining small, highly polar molecules like 3-DMAA that are unretained by RPLC.[2]
-
Enhanced MS Sensitivity: HILIC mobile phases typically consist of >70% organic solvent. This high organic content promotes efficient desolvation and solvent evaporation in the electrospray ionization (ESI) source, leading to a significant enhancement in ionization efficiency and overall MS signal intensity compared to the highly aqueous mobile phases used in RPLC.[6]
Detection Strategy: The Specificity of ESI+ and MRM
-
Positive Electrospray Ionization (ESI+): 3-DMAA contains two basic amine functionalities (a tertiary dimethylamino group and a primary alpha-amino group) that are readily protonated in the acidic mobile phases commonly used for LC-MS. Therefore, ESI in the positive ion mode ([M+H]⁺) is the optimal choice for achieving high sensitivity.[8][9]
-
Multiple Reaction Monitoring (MRM): To ensure accurate quantification in complex biological samples, tandem mass spectrometry (MS/MS) is indispensable. MRM is a highly selective and sensitive detection technique where a specific precursor ion (e.g., the [M+H]⁺ of 3-DMAA) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific, characteristic product ion is monitored by the third quadrupole.[10][11] This precursor-product ion transition acts as a unique mass fingerprint for the analyte, effectively filtering out background noise and co-eluting matrix components that do not undergo the same specific fragmentation.[12]
Overall Experimental Workflow
The analytical process follows a systematic workflow designed to ensure reproducibility and minimize matrix effects. The key stages include sample pretreatment to remove proteins, solid-phase extraction for cleanup and concentration, followed by instrumental analysis and data processing.
Caption: Workflow for 3-DMAA Quantification.
Detailed Protocols
Materials and Reagents
-
Standards: this compound (≥98% purity), Isotope-labeled internal standard (IS), e.g., this compound-d6.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (≥99%), Ammonium formate.
-
Sample Preparation: Protein precipitation plates or tubes, Mixed-mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) cartridges.
Protocol 1: Sample Preparation from Human Plasma
This protocol is designed to efficiently remove proteins and interfering lipids while concentrating the analyte of interest.
-
Thawing: Thaw plasma samples and internal standard (IS) spiking solution on ice.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add 10 µL of IS working solution (e.g., 1 µg/mL in 50% methanol) to all samples, calibration standards, and quality controls (QCs), except for blank matrix samples. Vortex briefly.
-
Protein Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Dilution: Add 500 µL of water containing 0.1% formic acid to the supernatant to ensure proper binding to the SPE sorbent.
-
SPE Cleanup (MCX Cartridge):
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of water with 0.1% formic acid through the cartridge.
-
Load: Load the entire diluted supernatant onto the cartridge.
-
Wash 1: Wash with 1 mL of water with 0.1% formic acid.
-
Wash 2: Wash with 1 mL of methanol to remove hydrophobic interferences.
-
Elute: Elute 3-DMAA and the IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 90:10 (v/v) acetonitrile/water with 0.1% formic acid. Vortex to mix, then transfer to an LC autosampler vial.
Protocol 2: LC-MS/MS Instrumental Analysis
The following parameters serve as a robust starting point and should be optimized for the specific instrument used.
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC System | High-Performance LC System | Capable of handling high-pressure gradients. |
| Column | HILIC Column (e.g., Silica, Amide), 2.1 x 100 mm, 1.7 µm | Provides retention and separation for polar analytes. |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Buffered aqueous phase for HILIC partitioning. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | High organic content for analyte retention. |
| Gradient | 95% B -> 60% B over 5 min; hold 1 min; return to 95% B | Gradient elution ensures sharp peaks for quantification.[2] |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | Balances sensitivity and peak shape. |
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM analysis.[11] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Optimal for basic amine compounds.[9] |
| Ion Spray Voltage | +4500 V | Optimized for efficient ion formation. |
| Source Temp. | 550°C | Facilitates rapid desolvation of the HILIC mobile phase. |
| MRM Transitions | Analyte: 3-DMAA | Precursor ([M+H]⁺): m/z 133.1 |
| Product Ion 1 (Quantifier): m/z 87.1 (Loss of HCOOH) | Provides a specific and abundant fragment for quantification. | |
| Product Ion 2 (Qualifier): m/z 58.1 (C₃H₈N⁺ fragment) | Confirms analyte identity. | |
| IS: 3-DMAA-d6 | Precursor ([M+H]⁺): m/z 139.1 | |
| Product Ion (Quantifier): m/z 93.1 | Monitors the stable isotope-labeled internal standard. | |
| Collision Energy | Analyte and IS specific | Must be empirically optimized for maximum product ion intensity. |
| Dwell Time | 100 ms | Ensures sufficient data points across the chromatographic peak. |
Method Validation and Trustworthiness
To ensure the reliability of the data, the method must be validated according to established guidelines, such as the ICH M10 Bioanalytical Method Validation guidance.[4][5] This process establishes the performance characteristics of the method and provides a self-validating system.
-
Selectivity: Assessed by analyzing blank matrix from at least six different sources to ensure no endogenous interferences are present at the retention time of the analyte and IS.
-
Linearity and Range: A calibration curve (typically 8 non-zero standards) is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. The curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing replicate QCs (n≥5) at a minimum of four levels (LLOQ, Low, Mid, High) across multiple days. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (%CV) should not exceed 15% (20% at LLOQ).[13]
-
Matrix Effect & Recovery: Post-extraction spike experiments are used to evaluate the ion suppression or enhancement caused by the matrix.[14] Recovery of the extraction procedure is determined by comparing the analyte response from pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: The stability of 3-DMAA in the biological matrix must be confirmed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound in biological matrices. By combining an optimized sample preparation procedure with the specificity of HILIC separation and the sensitivity of MS/MS detection, this method overcomes the inherent analytical challenges posed by small, polar compounds. The detailed steps and validation framework presented here offer a reliable and robust solution for researchers in pharmaceutical and life sciences, ensuring the generation of high-quality, trustworthy data.
References
-
Waters Corporation. (n.d.). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters. [Link]
-
Kallio, M., et al. (2014). Influence of the amino acid composition on the ionization efficiencies of small peptides. Journal of the American Society for Mass Spectrometry. [Link]
-
Wikipedia. (n.d.). Hydrophilic interaction chromatography. Wikipedia. [Link]
-
KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]
-
Zhao, Y., et al. (2007). Hydrophilic Interaction Chromatography Using Methacrylate-Based Monolithic Capillary Column for the Separation of Polar Analytes. Analytical Chemistry. [Link]
-
Chyba, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]
-
Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
-
Wang, T., et al. (2014). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
-
Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]
-
Cech, N. B., & Enke, C. G. (2000). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
Mantzourani, C., & Kokotou, M. G. (2024). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. Molecules. [Link]
-
Cardozo, K. H. M., et al. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Rapid Communications in Mass Spectrometry. [Link]
-
Płotka-Wasylka, J., et al. (2017). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews. [Link]
-
Zhang, Y., et al. (2021). Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Venhuis, B. J., et al. (2021). Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance. Psychoactives. [Link]
-
Kema, I. P., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry. [Link]
-
Wang, L., et al. (2022). Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods. Toxins. [Link]
-
Fleming, H. L., et al. (2012). Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations. Analytical Chemistry Insights. [Link]
-
ResearchGate. (n.d.). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. ResearchGate. [Link]
-
Reid, G. E., & McLuckey, S. A. (2002). Mass Spectrometry of Amino Acids and Proteins. Encyclopedia of Mass Spectrometry. [Link]
-
Johnson, R. A., et al. (2021). The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Fleming, H. L., et al. (2012). Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations. Analytical Chemistry Insights. [Link]
-
Wang, Y., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Foods. [Link]
-
de la Torre, X., et al. (2015). Multiple reaction monitoring with multistage fragmentation (MRM3) detection enhances selectivity for LC-MS/MS analysis of plasma free metanephrines. Clinical Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Dimethylamylamine. PubChem. [Link]
-
RIVM. (2017). Fact sheet DMAA, DMBA and DMHA in supplements. RIVM. [Link]
-
Downing, T. G., et al. (2011). Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA) in cyanobacteria. Water SA. [Link]
-
Hong, S., et al. (2024). A systematic review on analytical methods of the neurotoxin β-N-methylamino-L-alanine (BMAA), and its causative microalgae and distribution. Water Research. [Link]
-
Hoofnagle, A. N., et al. (2016). Multiple and Selective Reaction Monitoring Using Triple Quadrupole Mass Spectrometer: Preclinical Large Cohort Analysis. Methods in Molecular Biology. [Link]
-
EUROLAB. (n.d.). LCMS Method Development. EUROLAB. [Link]
-
Li, J. S., et al. (2012). Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]
-
Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM. [Link]
-
Jiang, L., et al. (2012). Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of β-N-methylamino-l-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) neurotoxins in cyanobacteria. Analyst. [Link]
-
Sharma, R., et al. (2014). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. [Link]
-
Ohkouchi, N., et al. (2015). and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. Geochimica et Cosmochimica Acta. [Link]
-
Kushnir, M. M., & Bergquist, J. (2009). Beta-methylamino-L-alanine analysis by liquid chromatography tandem mass spectrometry with iTRAQ as the derivative. European Journal of Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). 1,3-Dimethylamylamine (DMAA): A Brief History and Review of Anecdotal and Laboratory Findings. ResearchGate. [Link]
-
Fleming, H. L., et al. (2012). Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations. Analytical Chemistry Insights. [Link]
-
ResearchGate. (n.d.). Multiple Reaction Monitoring with Multistage Fragmentation (MRM3) Detection Enhances Selectivity for LC-MS/MS Analysis of Plasma Free Metanephrines. ResearchGate. [Link]
-
Cox, P. A., et al. (2023). N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins. [Link]
-
ResearchGate. (n.d.). Standard curves of β-methylamino-l-alanine (BMAA) by the three different methods. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Influence of the amino acid composition on the ionization efficiencies of small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Multiple reaction monitoring with multistage fragmentation (MRM3) detection enhances selectivity for LC-MS/MS analysis of plasma free metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple and Selective Reaction Monitoring Using Triple Quadrupole Mass Spectrometer: Preclinical Large Cohort Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative Proteomics Using Stable Isotope Dimethyl Labeling
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
A Note on Terminology: Clarifying "3-(Dimethylamino)-l-alanine" vs. Stable Isotope Dimethyl Labeling
It is important to address a potential point of confusion regarding the topic of this guide. The user's query for "this compound for stable isotope labeling" likely refers to the widely used technique of stable isotope dimethyl labeling . This method employs formaldehyde and a reducing agent to attach dimethyl groups to peptides for quantitative mass spectrometry. This compound is a distinct chemical compound and is not the reagent used in this proteomic labeling strategy. This guide will provide a comprehensive overview and detailed protocols for the established and validated method of stable isotope dimethyl labeling.
Introduction to Stable Isotope Dimethyl Labeling in Quantitative Proteomics
Stable isotope dimethyl labeling is a robust, cost-effective, and versatile chemical labeling strategy for the relative quantification of proteins using mass spectrometry.[1][2] This technique is particularly advantageous as it can be applied to virtually any protein sample, including those from tissues and body fluids where metabolic labeling methods like SILAC are not feasible.[1] The core principle of dimethyl labeling is the covalent attachment of isotopically distinct dimethyl groups to the primary amines of peptides (the N-terminus and the ε-amino group of lysine residues). This is achieved through a reductive amination reaction.[2] By using different isotopic forms of the labeling reagents, peptides from different experimental conditions can be "mass-tagged," allowing for their direct comparison in a single mass spectrometry analysis.
The primary advantages of stable isotope dimethyl labeling include:
-
Cost-effectiveness: The reagents, formaldehyde and a reducing agent, are significantly less expensive than many other commercial labeling kits.[2]
-
High Labeling Efficiency: The reductive amination reaction is rapid and proceeds to completion with minimal side products.[3]
-
Versatility: The method is compatible with a wide range of sample types and protein digestion protocols.[1]
-
Multiplexing Capabilities: By combining different isotopic reagents, it is possible to compare multiple samples simultaneously (duplex, triplex, or higher).
The Chemistry of Reductive Amination for Peptide Labeling
The chemical foundation of stable isotope dimethyl labeling is the reductive amination of primary amines. This two-step reaction involves:
-
Schiff Base Formation: The primary amine of a peptide (at the N-terminus or the side chain of a lysine residue) acts as a nucleophile and attacks the carbonyl carbon of formaldehyde. This is followed by dehydration to form a Schiff base intermediate.
-
Reduction: A reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the Schiff base to a stable dimethylamine.
This reaction is highly specific for primary amines. Proline residues, which have a secondary amine at their N-terminus, will be monomethylated.
Isotopic Reagents and Mass Shifts for Multiplexing
The power of dimethyl labeling for quantitative proteomics lies in the use of stable isotope-labeled reagents. By using different isotopic combinations of formaldehyde (e.g., CH₂O, CD₂O, ¹³CD₂O) and the reducing agent (e.g., NaBH₃CN, NaBD₃CN), a unique mass signature is added to the peptides from each sample. This allows for the simultaneous analysis of multiple samples.
Quantitative Data: Mass Shifts for Dimethyl Labeling
The following table summarizes the mass shifts per primary amine for common isotopic reagent combinations used in duplex and triplex labeling experiments.
| Labeling Channel | Formaldehyde | Reducing Agent | Mass Shift (Da) per Amine |
| Duplex Labeling | |||
| Light | CH₂O | NaBH₃CN | +28 |
| Heavy | CD₂O | NaBD₃CN | +34 |
| Triplex Labeling | |||
| Light | CH₂O | NaBH₃CN | +28 |
| Intermediate | CD₂O | NaBH₃CN | +32 |
| Heavy | ¹³CD₂O | NaBD₃CN | +36 |
Experimental Protocols
Here, we provide detailed protocols for both in-solution and on-column stable isotope dimethyl labeling of peptides.
Protocol 1: In-Solution Triplex Stable Isotope Dimethyl Labeling
This protocol is suitable for labeling peptide mixtures in a liquid solution.
Materials:
-
Peptide samples (from trypsin digestion) in a buffer without primary amines (e.g., 100 mM triethylammonium bicarbonate [TEAB], pH 8.0).
-
Labeling Reagents:
-
Light: 4% (v/v) CH₂O in water; 0.6 M NaBH₃CN in 100 mM TEAB.
-
Intermediate: 4% (v/v) CD₂O in water; 0.6 M NaBH₃CN in 100 mM TEAB.
-
Heavy: 4% (v/v) ¹³CD₂O in water; 0.6 M NaBD₃CN in 100 mM TEAB.
-
-
Quenching Solution: 5% (v/v) ammonia solution or 1 M glycine.
-
Acidification Solution: 5% (v/v) formic acid or 10% (v/v) trifluoroacetic acid (TFA).
Procedure:
-
Sample Preparation: Start with equal amounts of digested peptides (e.g., 50 µg) from each of the three samples to be compared, dissolved in 100 µL of 100 mM TEAB.
-
Labeling Reaction:
-
To the "light" sample, add 8 µL of 4% CH₂O.
-
To the "intermediate" sample, add 8 µL of 4% CD₂O.
-
To the "heavy" sample, add 8 µL of 4% ¹³CD₂O.
-
Vortex each sample and incubate for 10 minutes at room temperature.
-
-
Reduction:
-
To each sample, add 8 µL of the corresponding reducing agent (NaBH₃CN for light and intermediate; NaBD₃CN for heavy).
-
Vortex and incubate for 1 hour at room temperature.
-
-
Quenching:
-
Add 16 µL of the quenching solution to each sample to consume any excess formaldehyde.
-
Vortex and incubate for 10 minutes at room temperature.
-
-
Pooling and Acidification:
-
Combine the three labeled samples into a single tube.
-
Acidify the pooled sample to a pH < 3 by adding the acidification solution. This stops the reaction and prepares the sample for desalting.
-
-
Desalting:
-
Desalt the pooled sample using a C18 StageTip or a similar solid-phase extraction method to remove salts and unreacted reagents.
-
-
LC-MS/MS Analysis:
-
Lyophilize the desalted sample and resuspend in a suitable solvent (e.g., 0.1% formic acid) for LC-MS/MS analysis.
-
Protocol 2: On-Column Triplex Stable Isotope Dimethyl Labeling
This protocol is advantageous for smaller sample amounts as it minimizes sample loss by performing the labeling on a solid-phase extraction column.
Materials:
-
Peptide samples (from trypsin digestion).
-
C18 solid-phase extraction (SPE) cartridges or StageTips.
-
Activation Solution: 100% acetonitrile (ACN).
-
Equilibration Solution: 0.1% TFA in water.
-
Labeling Buffers:
-
Light: 0.8% CH₂O and 0.12 M NaBH₃CN in 100 mM sodium phosphate buffer, pH 7.5.
-
Intermediate: 0.8% CD₂O and 0.12 M NaBH₃CN in 100 mM sodium phosphate buffer, pH 7.5.
-
Heavy: 0.8% ¹³CD₂O and 0.12 M NaBD₃CN in 100 mM sodium phosphate buffer, pH 7.5.
-
-
Wash Solution: 0.1% TFA in water.
-
Elution Solution: 80% ACN, 0.1% TFA.
Procedure:
-
Column Preparation:
-
Activate the C18 SPE cartridge with the activation solution.
-
Equilibrate the cartridge with the equilibration solution.
-
-
Sample Loading:
-
Acidify the peptide samples with TFA and load them onto their respective C18 cartridges.
-
-
On-Column Labeling:
-
Slowly pass 500 µL of the corresponding labeling buffer (light, intermediate, or heavy) through each cartridge.
-
Incubate for 30 minutes at room temperature.
-
-
Washing:
-
Wash each cartridge with the wash solution to remove excess reagents.
-
-
Elution and Pooling:
-
Elute the labeled peptides from each cartridge with the elution solution into a single collection tube.
-
-
LC-MS/MS Analysis:
-
Lyophilize the pooled sample and resuspend in a suitable solvent for LC-MS/MS analysis.
-
Data Analysis Workflow for Stable Isotope Dimethyl Labeling
The analysis of data from a dimethyl labeling experiment involves several key steps to identify peptides and quantify their relative abundances.
Key Steps in Data Analysis:
-
LC-MS/MS Data Acquisition: The pooled, labeled peptide sample is analyzed on a high-resolution mass spectrometer. The instrument is typically operated in a data-dependent acquisition (DDA) mode, where it cycles between acquiring a full MS scan and several MS/MS scans of the most intense peptide ions.
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides. Software packages such as MaxQuant [4], Proteome Discoverer , or FragPipe are commonly used for this purpose. The search parameters must be set to include the mass shifts corresponding to the light, intermediate, and heavy dimethyl labels as variable modifications on the N-terminus and lysine residues.
-
Quantification: The software then identifies the isotopic clusters for each peptide corresponding to the different labels in the full MS scans. The relative abundance of a peptide in the different samples is determined by comparing the intensities or the areas under the curve of the corresponding isotopic peaks.
-
Protein-Level Quantification: The peptide-level quantification data is then aggregated to infer the relative abundance of the proteins from which they were derived.
Troubleshooting Common Issues in Stable Isotope Dimethyl Labeling
While dimethyl labeling is a robust technique, there are potential challenges that researchers may encounter.
| Problem | Potential Cause | Solution |
| Incomplete Labeling | Insufficient reagent concentration, incorrect pH, or presence of primary amine-containing buffers (e.g., Tris, ammonium bicarbonate). | Ensure the use of amine-free buffers for the labeling reaction. Optimize reagent concentrations and reaction time. Verify the pH of the reaction mixture is between 6 and 8. |
| Chromatographic Shift of Deuterated Peptides | The use of deuterium-containing reagents can sometimes cause a slight shift in the retention time of the labeled peptides on the reverse-phase column. | This is a known isotopic effect. Modern quantification software can account for this by integrating the peak areas over the entire elution profile of the isotopic cluster. |
| Ratio Compression | Co-isolation and co-fragmentation of peptides in the mass spectrometer can lead to an underestimation of the true abundance ratios. | Improve peptide separation before MS analysis through fractionation (e.g., strong cation exchange or high-pH reverse-phase chromatography). Use a narrower isolation window on the mass spectrometer. |
| Poor Quantification of Low-Abundance Peptides | The signal-to-noise ratio for low-abundance peptides may be insufficient for accurate quantification. | Increase the amount of starting material. Use a more sensitive mass spectrometer. |
References
-
Tolonen, A. C., & Haas, W. (2014). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling. Journal of Visualized Experiments, (89), e51416. [Link]
-
Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484–494. [Link]
-
Boersema, P. J., Aye, T. T., van Veen, T. A., Heck, A. J., & Mohammed, S. (2008). Triplex protein quantification based on stable isotope labeling by peptide dimethylation applied to cell and tissue lysates. Proteomics, 8(22), 4624–4632. [Link]
-
Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852. [Link]
-
Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature biotechnology, 26(12), 1367–1372. [Link]
-
Hsu, J. L., & Chen, S. H. (2016). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150364. [Link]
-
Kweon, H. K., & Hakansson, K. (2006). A new triplex stable isotope labeling method for quantitative proteomics. Journal of the American Society for Mass Spectrometry, 17(12), 1731–1739. [Link]
-
MacCoss Lab, University of Washington. (n.d.). Skyline. Retrieved from [Link]
-
Nesvizhskii, A. I., & Aebersold, R. (2005). Interpretation of shotgun proteomics data: the protein inference problem. Molecular & Cellular Proteomics, 4(10), 1419–1440. [Link]
-
Tyanova, S., Temu, T., & Cox, J. (2016). The MaxQuant computational platform for mass spectrometry-based shotgun proteomics. Nature protocols, 11(12), 2301–2319. [Link]
-
Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852. [Link]
Sources
- 1. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 2. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of 3-(Dimethylamino)-l-alanine in Drug Discovery: Enhancing Peptide Therapeutics
Abstract
The modification of peptide backbones is a cornerstone of modern drug discovery, aimed at overcoming the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low cell permeability. The incorporation of non-proteinogenic amino acids, particularly N-alkylated variants, has emerged as a powerful strategy to modulate these properties. This comprehensive guide focuses on the application of 3-(Dimethylamino)-l-alanine, a unique N,N-dimethylated amino acid, in the synthesis of modified peptides with enhanced pharmaceutical potential. We provide detailed, field-proven protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and subsequent biophysical characterization, including enzymatic stability and cell permeability assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of N,N-dimethylation in their therapeutic peptide design.
Introduction: The Rationale for N,N-Dimethylation
Peptides offer high target specificity and potency, making them attractive therapeutic candidates. However, their clinical translation is often hampered by rapid degradation by endogenous proteases and poor membrane permeability. N-methylation of the peptide backbone has been a widely adopted strategy to mitigate these issues. The introduction of a single methyl group on the amide nitrogen can impart steric hindrance, disrupting recognition by proteases and enhancing metabolic stability.[1]
This compound, with its two methyl groups on the alpha-amino nitrogen, represents a further step in this strategy. The N,N-dimethylation profoundly alters the local stereochemistry and electronic properties of the peptide backbone. This modification eliminates the amide proton, a key hydrogen bond donor, which can significantly impact peptide conformation and reduce its susceptibility to enzymatic degradation.[2] The increased lipophilicity and altered conformational flexibility can also lead to improved cell permeability.[3]
This guide provides a comprehensive framework for the utilization of this compound in the development of robust and effective peptide therapeutics.
Core Applications in Drug Discovery
The incorporation of this compound into a peptide sequence can confer several advantageous properties, as summarized in the table below.
| Property | Effect of N,N-Dimethylation | Rationale |
| Metabolic Stability | Increased resistance to enzymatic degradation | The N,N-dimethyl group provides significant steric hindrance, shielding the adjacent peptide bonds from the action of proteases.[2] |
| Cell Permeability | Potentially improved passive diffusion across cell membranes | The elimination of the amide hydrogen bond donor and increased lipophilicity can enhance membrane translocation.[3] |
| Conformational Rigidity | Reduced backbone flexibility | The steric bulk of the dimethylamino group can constrain the peptide's conformational freedom, potentially locking it into a bioactive conformation and improving target affinity.[1] |
| Solubility | May be altered depending on the overall peptide sequence | The disruption of hydrogen bonding networks can influence the solubility profile of the peptide. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N,N-Dimethyl-l-alanine
The incorporation of this compound into a peptide sequence is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1] Due to the steric hindrance of the tertiary amine, specialized coupling conditions are often required.
Diagram: SPPS Workflow for Incorporating Fmoc-N,N-Dimethyl-l-alanine
Caption: Workflow for SPPS incorporating Fmoc-N,N-Dimethyl-l-alanine.
Materials:
-
Fmoc-N,N-Dimethyl-l-alanine
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine solution (20% v/v in DMF)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Dichloromethane (DCM), peptide synthesis grade
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[4]
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain and repeat the piperidine treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.[4]
-
Coupling of Fmoc-N,N-Dimethyl-l-alanine:
-
In a separate tube, dissolve Fmoc-N,N-Dimethyl-l-alanine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[4]
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. The increased steric hindrance may necessitate a longer coupling time compared to standard amino acids.[5] A ninhydrin test can be used to monitor the reaction progress.
-
-
Washing: Wash the resin thoroughly with DMF (5 times).[4]
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be incorporated into the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. Filter the resin and collect the filtrate.[4]
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.[4]
-
Purification and Characterization: Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS/MS).[6]
In Vitro Protease Stability Assay
This protocol assesses the stability of the N,N-dimethylated peptide in the presence of proteases, such as those found in human serum or specific enzymes like trypsin.
Diagram: Protease Stability Assay Workflow
Caption: Workflow for the in vitro protease stability assay.
Materials:
-
N,N-dimethylated peptide and a non-methylated control peptide
-
Human serum or a specific protease solution (e.g., trypsin)
-
Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA in acetonitrile)
-
RP-HPLC system
Protocol:
-
Sample Preparation: Prepare stock solutions of the N,N-dimethylated peptide and the control peptide in the reaction buffer at a known concentration (e.g., 1 mg/mL).[4]
-
Incubation: In separate microcentrifuge tubes, incubate a known concentration of each peptide with the protease solution (or human serum) at 37°C. A control reaction without the protease should be run for each peptide.[7]
-
Time Points: At various time points (e.g., 0, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the reaction mixture.[7]
-
Quenching: Immediately stop the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.[7]
-
Sample Processing (for serum): If using human serum, precipitate the proteins by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging at high speed. Collect the supernatant for analysis.[7]
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining. A calibration curve with known concentrations of the intact peptide should be used for accurate quantification.[2]
-
Data Analysis: Plot the percentage of intact peptide remaining versus time for both the N,N-dimethylated and control peptides. Calculate the half-life (t₁/₂) of each peptide under the assay conditions.[7]
Caco-2 Permeability Assay
This assay is a widely accepted in vitro model to predict intestinal drug absorption and permeability.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
N,N-dimethylated peptide
-
LC-MS/MS system
Protocol:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.[8]
-
Monolayer Integrity Test: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
Wash the Caco-2 monolayers with transport buffer.
-
Add the N,N-dimethylated peptide solution (at a known concentration) to the apical (donor) side of the Transwell® insert.
-
At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) side.
-
-
Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.[8]
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical compartment.[8]
Conclusion
The strategic incorporation of this compound into peptide scaffolds is a powerful tool in drug discovery for enhancing the pharmaceutical properties of peptide-based therapeutics. The N,N-dimethylation offers a robust method to improve metabolic stability and potentially modulate cell permeability. The detailed protocols provided herein offer a practical guide for researchers to synthesize, purify, and characterize these modified peptides, thereby accelerating the development of next-generation peptide drugs with improved efficacy and bioavailability.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Peptide Synthesis: The Role of Fmoc-N-methyl-L-alanine. Retrieved from [Link]
- Zetterström, M., Trogen, L., Hammarström, L. G., Juhlin, L., Nilsson, B., Damberg, C., Bartfai, T., & Langel, U. (1995). Synthesis of an N-methyldehydroalanine-containing fragment of microcystin by combination of solid phase peptide synthesis and beta-elimination in solution. Acta Chemica Scandinavica, 49, 696–700.
- Li, P., & Alluri, S. R. (2016). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Pharmaceuticals, 9(4), 63.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of N-Methyl-D-Alanine in Peptide Synthesis. Retrieved from [Link]
- North, M., & Watson, A. J. (2017). The greening of peptide synthesis. Green Chemistry, 19(7), 1634-1643.
- Zuckermann, R. N., & Kodadek, T. (2009). Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides. ACS Chemical Biology, 4(11), 903–907.
- Do, T. N., & Berteotti, A. (2023). Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared. International Journal of Molecular Sciences, 24(5), 4902.
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
University of the Pacific. (2025). Synthesis of Alanine-Containing Peptides. Scholarly Commons. Retrieved from [Link]
- Galonic, D. P., & Gin, D. Y. (2000). Facile Chemoselective Synthesis of Dehydroalanine-Containing Peptides. Organic Letters, 2(19), 2975–2977.
- Zhang, Y., et al. (2024).
-
Chemistry For Everyone. (2025). What Is Solid-Phase Peptide Synthesis?. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Synthesis of N‐phenyl‐l‐alanine (2 a). b) Synthesis of one of the.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. Retrieved from [Link]
-
MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Retrieved from [Link]
-
MDPI. (n.d.). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Retrieved from [Link]
-
PubMed. (n.d.). Nontargeted Identification of D-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). a HPLC separation of β-Ala peptide standards prepared by aqueous.... Retrieved from [Link]
-
ResearchGate. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of an N-methyldehydroalanine-containing fragment of microcystin by combination of solid phase peptide synthesis and beta-elimination in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 3-(Dimethylamino)-l-alanine (BMAA)
Introduction
Welcome to the technical support guide for 3-(Dimethylamino)-l-alanine (BMAA), a non-proteinogenic amino acid neurotoxin produced by cyanobacteria.[1] Its role in neurodegenerative diseases is a subject of intensive research, making the integrity of BMAA standards and experimental samples paramount for reliable and reproducible results.[1] This guide provides researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of BMAA. Our goal is to equip you with the necessary knowledge to ensure the quality of your BMAA materials throughout your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered when working with BMAA, providing explanations and actionable solutions.
FAQ 1: What are the optimal storage conditions for solid BMAA?
Proper storage of solid BMAA, typically available as a hydrochloride salt, is crucial to prevent degradation.
-
Answer: For long-term storage, solid BMAA hydrochloride should be kept at -20°C .[2] Some suppliers also recommend -80°C for storage periods up to six months.[3] For short-term use, storage at 2-8°C is acceptable.[2]
It is imperative to store the compound in a tightly sealed container in a dry, well-ventilated area to protect it from moisture.[2]
FAQ 2: I've prepared a stock solution of BMAA in water. How should I store it and for how long?
The stability of BMAA in solution is significantly different from its solid form.
-
Answer: Aqueous stock solutions of BMAA are best stored frozen. The recommended storage temperatures and durations are:
To maintain the integrity of your stock solution, it is highly recommended to prepare aliquots. This practice minimizes the number of freeze-thaw cycles, which can accelerate degradation. For aqueous stock solutions, it is also good practice to filter and sterilize them using a 0.22 µm filter before storage.[3]
Troubleshooting: My experimental results are inconsistent. Could my BMAA have degraded?
Inconsistent results are a common problem that can often be traced back to the stability of the reagents.
-
Initial Assessment:
-
Review Storage Conditions: Confirm that both your solid BMAA and any prepared solutions have been stored according to the recommendations in the table below. Were they protected from light? Was the container for the solid compound tightly sealed?
-
Check Handling Procedures: Have stock solutions undergone multiple freeze-thaw cycles? Were they brought to room temperature for extended periods during experimental setup?
-
-
Signs of Potential Degradation: While there may be no visible signs of degradation, a loss of potency or the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS/MS) are strong indicators.
-
Verification of Integrity: The most definitive way to check for degradation is to use a sensitive and selective analytical method. LC-MS/MS is considered the gold standard for BMAA analysis due to its high selectivity and sensitivity.[4] HPLC with fluorescence detection (HPLC-FLD) can also be used, but it is more prone to overestimating BMAA concentrations.[4] A comparison of your current sample with a freshly prepared standard from a reliable source can help determine if degradation has occurred.
FAQ 3: What environmental factors can cause BMAA to degrade?
BMAA is susceptible to degradation from several environmental factors.
-
Answer: The primary factors influencing BMAA stability are temperature, light, and pH.
-
Temperature: While stable at 4°C in the dark, BMAA will degrade at warmer temperatures like 25°C.[5]
-
Light: Exposure to visible light can cause degradation, and this process is significantly accelerated with outdoor exposure.[5] The presence of substances like humic and fulvic acids can act as photosensitizers, further enhancing degradation in the light.[5]
-
pH: The rate of BMAA degradation is pH-dependent. For instance, in ozonation processes, the degradation is fastest at a near-neutral pH.[6][7] The degradation mechanism often involves the breaking of carbon-nitrogen bonds.[6][8]
-
Data Summary: Storage Conditions
| Compound Form | Condition | Temperature | Duration | Key Considerations |
| Solid (Hydrochloride Salt) | Long-term | -20°C[2] or -80°C[3] | Up to 6 months at -80°C[3] | Store in a tightly sealed container in a dry, well-ventilated place.[2] |
| Short-term | 2-8°C[2] | For immediate use | Protect from moisture. | |
| Aqueous Stock Solution | Long-term | -80°C[3] | Up to 6 months[3] | Aliquot to avoid freeze-thaw cycles. Filter and sterilize before storage.[3] |
| Short-term | -20°C[3] | Up to 1 month[3] | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation and Aliquoting of BMAA Stock Solution
This protocol outlines the steps for preparing a stable, usable stock solution of BMAA.
-
Pre-weighing Preparation: Allow the container of solid BMAA hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weighing: In a fume hood or on a balance with appropriate ventilation, accurately weigh the desired amount of BMAA hydrochloride powder.
-
Dissolution: Dissolve the powder in high-purity water (e.g., Milli-Q or equivalent). If solubility is an issue, gentle warming (up to 60°C) and sonication can be applied.[3]
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile container.[3]
-
Aliquoting: Dispense the stock solution into small, single-use volumes in sterile microcentrifuge tubes or cryovials. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visual Guides
Decision Workflow for Troubleshooting BMAA Stability Issues
This diagram provides a logical pathway for identifying the source of potential BMAA degradation.
Caption: A step-by-step guide to troubleshooting inconsistent results potentially caused by BMAA instability.
Factors Influencing BMAA Degradation
This diagram illustrates the key environmental factors that can lead to the degradation of BMAA.
Caption: Environmental factors contributing to the chemical degradation of BMAA.
References
-
Eurofins Abraxis. (n.d.). β-N-methylamino-L-alanine (BMAA) ELISA (Microtiter Plate). Retrieved from [Link]
-
Yan, H., et al. (2022). Degradation of β-N-methylamino-l-alanine (BMAA) by UV/peracetic acid system: Influencing factors, degradation mechanism and DBP formation. Chemosphere, 307(Pt 4), 136083. Retrieved from [Link]
-
Wang, S., et al. (2023). Degradation of cyanobacterial neurotoxin β-N-methylamino-L-alanine (BMAA) using ozone process: influencing factors and mechanism. Environmental Science and Pollution Research International, 30(21), 60133-60144. Retrieved from [Link]
-
BioCrick. (n.d.). L-BMAA hydrochloride-MSDS. Retrieved from [Link]
-
Wang, S., et al. (2023). Degradation of cyanobacterial neurotoxin β-N-methylamino-L-alanine (BMAA) using ozone process: influencing factors and mechanism. ResearchGate. Retrieved from [Link]
-
Yan, H., et al. (2022). Elimination of β-N-methylamino-L-alanine (BMAA) during UV/chlorine process: Influence factors, transformation pathway and DBP formation. ResearchGate. Retrieved from [Link]
-
Jiang, L., et al. (2014). Stability of the cyanobacterial neurotoxin β-N-methylamino-L-alanine (BMAA) and its isomers 2,4-diaminobutyric acid (DAB) and aminoethylglycine (AEG) in natural water. ResearchGate. Retrieved from [Link]
-
Wang, S., et al. (2021). Degradation mechanisms of cyanobacteria neurotoxin β-N-methylamino-l-alanine (BMAA) during UV254/H2O2 process: Kinetics and pathways. ResearchGate. Retrieved from [Link]
-
Jiang, L., et al. (2014). Stability of the cyanobacterial neurotoxin β-N-methylamino-L-alanine (BMAA) and its isomers 2,4-diaminobutyric acid (DAB) and aminoethylglycine (AEG) in natural water. Research NCKU. Retrieved from [Link]
-
Hong, S., et al. (2024). A systematic review on analytical methods of the neurotoxin β-N-methylamino-L-alanine (BMAA), and its causative microalgae and geographical distributions in aquatic ecosystems. Chemosphere, 365, 143487. Retrieved from [Link]
-
Faassen, E. J. (2012). A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria. PLoS ONE, 7(5), e36453. Retrieved from [Link]
-
Bishop, C. L., & Murch, S. J. (2020). A systematic review of analytical methods for the detection and quantification of β- N -methylamino- l -alanine (BMAA). Analyst, 145(13), 4419-4441. Retrieved from [Link]
-
Bishop, C. L., & Murch, S. J. (2020). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). Analyst, 145(13), 4419-4441. Retrieved from [Link]
-
Foss, A. J., et al. (2022). Occurrence of BMAA Isomers in Bloom-Impacted Lakes and Reservoirs of Brazil, Canada, France, Mexico, and the United Kingdom. Toxins, 14(4), 259. Retrieved from [Link]
-
Faassen, E. J. (2014). Presence of the Neurotoxin BMAA in Aquatic Ecosystems: What Do We Really Know? Toxins, 6(3), 1109-1138. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Methylamino-L-alanine. Retrieved from [Link]
Sources
- 1. β-Methylamino-L-alanine - Wikipedia [en.wikipedia.org]
- 2. biocrick.com [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 6. Degradation of cyanobacterial neurotoxin β-N-methylamino-L-alanine (BMAA) using ozone process: influencing factors and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of β-N-methylamino-l-alanine (BMAA) by UV/peracetic acid system: Influencing factors, degradation mechanism and DBP formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-(Dimethylamino)-l-alanine (DMAA) Concentration for Cell-Based Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
This section addresses foundational questions about handling and beginning work with DMAA.
Q1: What is 3-(Dimethylamino)-l-alanine (DMAA) and what are its basic properties?
A1: this compound is a synthetic amino acid analog. Based on supplier information, its key chemical properties are summarized in the table below.[] As a small, water-soluble molecule, it is expected to be readily dissolved in aqueous solutions like cell culture media. However, its biological activities, including its mechanism of action, cell permeability, and potential cytotoxicity, are not well-documented in peer-reviewed literature. Therefore, all experimental parameters must be determined empirically.
| Property | Value | Source |
| Molecular Formula | C5H12N2O2 | [] |
| Molecular Weight | 132.16 g/mol | [] |
| Form | Solid | [2] |
| Solubility | Expected to be soluble in water/culture media | General principle |
| Purity | >97% (typical) | [2] |
Q2: I cannot find any literature on using DMAA in my cell line. What concentration should I start with?
A2: When working with an uncharacterized compound, a broad concentration range is essential to capture the full dose-response spectrum. A common and effective strategy is to perform a preliminary range-finding experiment using serial dilutions.[3]
-
Recommended Starting Range: Begin with a high concentration, for example, 1 mM, and perform 10-fold serial dilutions down to the nanomolar range (e.g., 1 nM).[3]
-
Rationale: This wide range increases the probability of identifying the concentrations that produce no effect, a partial (and likely optimal) effect, and a maximal (potentially toxic) effect. This initial experiment is crucial for narrowing down the concentration range for more detailed follow-up assays.
Q3: How do I properly prepare and store DMAA for my experiments?
A3: Proper handling is critical to ensure the stability and activity of the compound.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in a sterile, high-purity solvent. Given its structure, sterile water or phosphate-buffered saline (PBS) should be suitable. If solubility issues arise, a small percentage of DMSO can be tested, but see the troubleshooting section regarding solvent toxicity.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh dilutions in your final cell culture medium. Do not store diluted solutions for extended periods, as the stability of DMAA in complex media is unknown.
Q4: Is a vehicle control necessary if DMAA is water-soluble?
A4: Yes, absolutely. A vehicle control is crucial for scientific rigor, even if the solvent is water or PBS. The vehicle control consists of cells treated with the same volume of the solvent used to dissolve and dilute the DMAA, added to the same final volume of culture medium. This accounts for any potential effects of the solvent itself or the slight dilution of the medium, ensuring that any observed cellular response is due to the compound alone.
Troubleshooting Guide: Navigating Common Experimental Issues
This section is designed to help you diagnose and resolve specific problems you may encounter while optimizing DMAA concentration.
Problem 1: High Variability Between Replicate Wells
Q: My results are inconsistent across replicate wells treated with the same concentration of DMAA. What could be the cause?
A: High variability is a common issue in cell-based assays and can obscure real biological effects. The root cause is often technical inconsistency.
Troubleshooting Workflow:
-
Evaluate Cell Seeding Technique:
-
Issue: Uneven cell distribution is a primary source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. When pipetting, mix the cell suspension gently between aspirations to prevent settling. For adherent cells, check for even attachment and confluence across the plate before adding the compound.
-
-
Check Pipetting Accuracy:
-
Issue: Small volume errors, especially during serial dilutions or when adding compound to wells, can lead to significant concentration differences.
-
Solution: Use calibrated pipettes and proper pipetting technique. When adding small volumes to wells, pipette into the medium rather than onto the well wall to ensure immediate and even mixing.
-
-
Assess for Edge Effects:
-
Issue: Wells on the perimeter of a microplate are prone to evaporation, which concentrates solutes like DMAA and media components, altering the cellular environment.
-
Solution: To mitigate this, avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile water or PBS to create a humidity barrier.
-
-
Consider Compound Stability:
-
Issue: If DMAA is unstable in your culture medium, its effective concentration could change over the course of the experiment.
-
Solution: Prepare fresh dilutions of DMAA immediately before each experiment. If instability is suspected, you may need to reduce the incubation time or refresh the medium with a new compound during the experiment.
-
Problem 2: No Observable Effect at Any Concentration
Q: I've tested DMAA across a wide concentration range (e.g., 1 nM to 1 mM) and see no change in my assay readout. What should I do next?
A: A lack of effect can be due to several factors, from the compound's intrinsic activity to the assay's sensitivity.
Troubleshooting Workflow:
-
Extend Incubation Time:
-
Issue: The biological effect of DMAA may require a longer duration to manifest.
-
Solution: If your initial experiment was 24 hours, try extending the incubation period to 48 or 72 hours. A time-course experiment is often informative.
-
-
Re-evaluate the Assay Readout:
-
Issue: The chosen assay may not be sensitive to the specific mechanism of action of DMAA. For example, a metabolic assay (like MTT or WST-1) might not detect changes if DMAA's effect is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells).
-
Solution: Consider using an orthogonal assay that measures a different cellular parameter. If you used a viability assay, try a direct cytotoxicity assay (measuring LDH release) or a proliferation assay (e.g., counting cells or using a dye like CyQUANT).
-
-
Consider Cell Line Specificity:
-
Issue: The effect of a compound can be highly cell-type dependent. Your chosen cell line may lack the necessary transporters or targets for DMAA to exert an effect.
-
Solution: If possible, test DMAA on a different cell line, preferably one with a different tissue origin or genetic background.
-
-
Confirm Compound Integrity:
-
Issue: The compound itself may have degraded during storage or handling.
-
Solution: If you have access to analytical chemistry resources, verify the purity and structure of your DMAA stock. If not, consider purchasing a fresh batch from a reputable supplier.
-
Problem 3: Unexpected Cytotoxicity, Even at Low Concentrations
Q: I'm observing widespread cell death across most of my tested concentrations. How can I find a non-toxic working range?
A: High toxicity suggests that your initial concentration range was too high or that the compound is potent.
Troubleshooting Workflow:
-
Shift the Concentration Range Lower:
-
Issue: The optimal concentration may be in the nanomolar or even picomolar range.
-
Solution: Perform a new dose-response experiment starting from your lowest previous concentration (e.g., 1 nM) and dilute downwards.
-
-
Check for Solvent Toxicity:
-
Issue: If you used a solvent like DMSO to dissolve DMAA, the solvent itself could be causing cytotoxicity, especially at higher concentrations.
-
Solution: Run a parallel dose-response curve with the solvent alone (vehicle control) at the same concentrations used to dilute DMAA. Most cell lines can tolerate DMSO up to 0.5% (v/v), but some are sensitive to concentrations as low as 0.1%.[4]
-
-
Reduce Incubation Time:
-
Issue: The toxic effect may be cumulative.
-
Solution: Shorten the exposure time. For example, if you see widespread death at 48 hours, check for more subtle effects at 12 or 24 hours.
-
-
Investigate Assay Interference:
-
Issue: The compound may be directly interfering with the assay chemistry, giving a false signal that appears to be cytotoxicity. For example, some compounds can reduce MTT tetrazolium salts non-enzymatically.
-
Solution: Perform a cell-free assay control. Add DMAA to culture medium in a well without cells, then add your assay reagents. A change in signal in the absence of cells indicates direct interference.
-
Key Experimental Protocols & Data Presentation
Protocol 1: Determining the IC50 of DMAA (Dose-Response Experiment)
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. The following is a generalized protocol.
Steps:
-
Cell Seeding: Plate your cells in a 96-well microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated stock of your highest DMAA concentration in culture medium. Perform serial dilutions (e.g., 1:2 or 1:3) in culture medium to create a range of 2x concentrations.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x DMAA dilutions to the appropriate wells. This will bring the compound to a 1x final concentration. Be sure to include untreated and vehicle-only control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform your chosen cell viability or cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data: Express the results as a percentage of the vehicle control (e.g., % viability).
-
Plot the data: Create a graph with the logarithm of the DMAA concentration on the x-axis and the % viability on the y-axis.
-
Fit the curve: Use a non-linear regression model (four-parameter logistic curve is common) to fit the data and calculate the IC50 value.[5][6] This can be done with software like GraphPad Prism or online tools.[]
-
Data Summary Table (Example):
| Cell Line | Assay Type | Incubation Time | DMAA IC50 (µM) |
| MCF-7 | MTT | 48 hours | Empirically Determined |
| A549 | LDH Release | 48 hours | Empirically Determined |
| Jurkat | WST-1 | 24 hours | Empirically Determined |
Note: The values in this table must be determined experimentally for this compound.
Visualizing Experimental Workflows
A clear workflow is essential for reproducible results. The following diagram illustrates the decision-making process for optimizing DMAA concentration.
Caption: Workflow for DMAA concentration optimization.
References
-
MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Assay Interference by Chemical Reactivity - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2018). How to choose concentration range of drug for cancer-cell proliferation assay? Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
Toxics. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from [Link]
Sources
- 2. L-Alanine, 3-(dimethylamino)- | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Guidance for Preliminary Cytotoxicity Assessment of 3-(Dimethylamino)-l-alanine
Prepared by: Gemini Advanced Sciences Division For: Researchers, scientists, and drug development professionals Subject: Characterizing the Potential Cytotoxicity of the Novel Amino Acid Derivative, 3-(Dimethylamino)-l-alanine
Senior Application Scientist Foreword
Welcome to the technical support center for this compound. As a novel, non-proteinogenic amino acid, public-domain data on its biological activity and cytotoxic profile is currently limited. This guide is therefore structured to empower researchers to initiate a robust preliminary cytotoxicity assessment. Instead of a conventional FAQ for a well-characterized compound, we will walk through the logical and experimental framework required to investigate a new chemical entity like this compound. We will address the questions you should be asking and provide troubleshooting for the challenges inherent in characterizing a novel substance.
Our approach is grounded in establishing a self-validating experimental workflow. Every step is designed not just to generate data, but to build confidence in the results by understanding the causality behind the chosen methods.
Part 1: Frequently Asked Questions (FAQs) - Foundational Experimental Design
This section addresses the initial questions a researcher should consider before beginning experimental work with this compound.
Q1: What are the essential first steps before conducting any cell-based assays with this compound?
A1: Before exposing cells to a novel compound, you must establish its fundamental physicochemical properties. For this compound (CAS: 10138-99-5), which is often supplied as a dihydrochloride salt, this is critical.
-
Solubility and Stability Testing: First, determine the solubility of the compound in your intended cell culture medium and in a vehicle solvent like sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO). The dihydrochloride form suggests good aqueous solubility. Prepare a high-concentration stock solution and observe for precipitation. Assess its stability in solution at 37°C over your longest planned experimental duration (e.g., 72 hours). Degradation could lead to underestimation of toxicity or the emergence of toxic byproducts.
-
pH Measurement: Since it is a dihydrochloride salt, dissolving it in an unbuffered solution will create an acidic environment. You must measure the pH of your final working concentrations in the cell culture medium. A significant pH shift can be cytotoxic on its own, confounding your results. If there is a pH change, it must be neutralized, and this adjustment must be noted, as the salt form of the compound will change.
-
Purity Verification: Whenever possible, verify the purity of your compound stock, for example, via High-Performance Liquid Chromatography (HPLC). Impurities could be the source of any observed cytotoxicity.
Q2: How do I select an appropriate cell line for initial cytotoxicity screening?
A2: The choice of cell line should be hypothesis-driven. Since there is no prior data on this compound, a logical starting point is to use a panel of cell lines to screen for a range of sensitivities.
-
Standard Immortalized Cell Lines: Begin with robust, easy-to-culture cell lines such as HEK293 (human embryonic kidney) or HeLa (human cervical cancer). These are often used as baseline models.
-
Tissue-Specific Cell Lines: Consider the potential applications or structural analogues of the compound. As a modified amino acid, testing on cell lines with high metabolic activity or specialized amino acid transporters, such as HepG2 (human liver carcinoma) or Caco-2 (human colorectal adenocarcinoma), could be informative.
-
Neuronal Cell Lines: Given that many non-proteinogenic amino acids exhibit neurotoxicity, including a neuronal cell line like SH-SY5Y (human neuroblastoma) is a prudent choice.
Q3: What is the most suitable initial assay to determine the cytotoxic potential of an unknown compound?
A3: For a preliminary screen, an assay that measures metabolic activity is a cost-effective and high-throughput choice. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a standard starting point. These assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product. A decrease in signal correlates with a reduction in viable, metabolically active cells.
It is crucial to remember that these are indirect measures of cell viability. A compound could inhibit mitochondrial function without immediately killing the cell, which would still result in a "positive" hit in this assay. Therefore, any findings should be confirmed with a secondary assay that uses a different mechanism.
Q4: How should I design my dose-response experiment?
A4: A wide range of concentrations should be tested initially to determine the compound's potency.
-
Range Finding: Start with a broad, logarithmic dose range (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM). This will help you identify the concentration window where the biological effect occurs.
-
Refined Dosing: Once you have an approximate range, perform a more detailed dose-response curve with more points around the estimated IC50 (the concentration at which 50% of the biological effect is observed).
-
Time Course: Assess cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect. Some compounds may act quickly, while others require longer exposure.
Part 2: Troubleshooting Guides for Common Experimental Issues
This section provides solutions to problems you may encounter while characterizing this compound.
Issue 1: High variability between replicate wells in my MTT/MTS assay.
-
Possible Cause 1: Compound Precipitation. At higher concentrations, this compound may be precipitating out of the culture medium.
-
Solution: Visually inspect the wells with a microscope before adding the assay reagent. If you see crystals, you have exceeded the compound's solubility in your medium. The highest concentration you can test is the one that remains fully dissolved.
-
-
Possible Cause 2: Inconsistent Cell Seeding. Uneven cell numbers across the plate will lead to variable results.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Pay careful attention to your pipetting technique.
-
-
Possible Cause 3: Edge Effects. Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to create a humidity barrier.
-
Issue 2: My results from the metabolic assay (MTT) and a cell death assay (e.g., LDH release) do not correlate.
-
Possible Cause: Mechanism of Action. This is a common and mechanistically important finding. It suggests that this compound may be cytostatic (inhibiting cell growth/metabolism) rather than cytotoxic (directly killing cells) at certain concentrations.
-
Solution: This is not an error, but a result. An MTT assay would show a reduced signal because mitochondrial activity is decreased, while a Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, would be negative if the cells are not lysing. You should follow up with an assay that measures cell proliferation, such as a CyQUANT direct cell proliferation assay or trypan blue exclusion counting, to distinguish between cytostatic and cytotoxic effects.
-
Issue 3: I observe cytotoxicity in my vehicle control wells.
-
Possible Cause: Solvent Toxicity. If you are using a solvent like DMSO to dissolve your compound, high concentrations of the solvent itself can be toxic to cells.
-
Solution: As a rule of thumb, the final concentration of DMSO in your culture medium should not exceed 0.5%, and for many sensitive cell lines, it should be below 0.1%. You must run a vehicle control (medium with the same concentration of DMSO as your highest dose) to ensure that the observed effects are due to your compound and not the solvent.
-
Part 3: Experimental Protocols and Data Presentation
Protocol 1: General Workflow for Preliminary Cytotoxicity Screening
This workflow provides a structured approach to the initial characterization of this compound.
Caption: Workflow for initial cytotoxicity assessment of a novel compound.
Protocol 2: Step-by-Step MTT Assay
-
Cell Seeding: Plate your chosen cell line in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare 2x concentrated serial dilutions of this compound in culture medium from a concentrated, sterile stock solution.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include wells for "untreated" (medium only) and "vehicle control" controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Blank-correct the absorbance values. Express the results as a percentage of the vehicle control viability and plot against the log of the compound concentration to determine the IC50 value.
Data Presentation: Summarizing Cytotoxicity Data
When you generate data, it should be presented clearly. Below is a template table for summarizing your findings across different cell lines.
| Compound | Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Notes |
| This compound | HEK293 | MTT | 48 | Experimental Value | e.g., No pH adjustment needed |
| This compound | HepG2 | MTT | 48 | Experimental Value | |
| This compound | SH-SY5Y | MTT | 48 | Experimental Value | e.g., Signs of morphological changes |
| This compound | SH-SY5Y | LDH | 48 | > Max Concentration | Suggests non-necrotic mechanism |
Part 4: Mechanistic Considerations & Next Steps
Once you have established a reproducible IC50 value, the next phase of research is to understand the mechanism of cytotoxicity.
Caption: Potential pathways for investigating the mechanism of cytotoxicity.
Given that this compound is a non-proteinogenic amino acid, you might consider investigating interference with protein synthesis or competition with natural amino acid transporters as potential mechanisms of action. Many such compounds exert their toxic effects through metabolic disruption.[1]
References
-
EurekAlert!. (2024). Creating novel amino acid nanoparticles with enhanced anticancer activity. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Integrating In Silico and In Vitro Approaches to Identify Natural Peptides with Selective Cytotoxicity against Cancer Cells. Available at: [Link]
-
PubMed. (n.d.). Methylation of nuclear proteins by dimethylnitrosamine and by methionine in the rat in vivo. Available at: [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]
-
bioRxiv. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. Available at: [Link]
-
MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Available at: [Link]
-
PubMed. (n.d.). Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor. Available at: [Link]
-
ResearchGate. (2017). (PDF) Toxic Nonprotein Amino Acids. Available at: [Link]
Sources
Technical Support Center: Synthesis of 3-(Dimethylamino)-l-alanine
Welcome to the technical support center for the synthesis of 3-(Dimethylamino)-l-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges encountered during this synthesis.
Troubleshooting Guide: Navigating the Synthesis of this compound
The synthesis of this compound, a valuable chiral building block, is most commonly achieved through the direct reductive amination of L-alanine. This one-pot reaction involves the formation of an imine intermediate from L-alanine and formaldehyde, which is then reduced in situ to the desired tertiary amine. While seemingly straightforward, this process is fraught with potential pitfalls that can lead to low yields, impure products, and loss of stereochemical integrity. This guide will address the most common issues in a question-and-answer format, providing both mechanistic explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound via reductive amination can stem from several factors. Identifying the root cause is crucial for effective troubleshooting.
Potential Causes and Solutions:
-
Inefficient Imine Formation: The initial condensation between L-alanine and formaldehyde to form the imine intermediate is a reversible reaction. The equilibrium may not favor the imine, leading to a low concentration of the species to be reduced.
-
pH Optimization: Imine formation is typically favored under slightly acidic to neutral conditions (pH 6-8). If the pH is too low, the amine of L-alanine will be protonated, rendering it non-nucleophilic.[1] If the pH is too high, the formaldehyde may undergo undesired side reactions like the Cannizzaro reaction. Carefully adjusting the pH of your reaction mixture with a suitable buffer (e.g., phosphate buffer) can significantly improve imine formation.
-
Water Removal: The formation of the imine releases a molecule of water. While often performed in aqueous media, removing water can drive the equilibrium towards the product. This can be challenging in this specific synthesis, but using a co-solvent that can form an azeotrope with water might be explored in some cases, though this can complicate the reaction.
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.
-
Reactivity: A common issue is the reducing agent being too reactive, leading to the reduction of formaldehyde before it can form the imine. Conversely, a reducing agent that is too weak may not efficiently reduce the imine. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over the more reactive sodium borohydride (NaBH₄) for reductive aminations because they are less likely to reduce the aldehyde starting material.[2]
-
Stoichiometry and Addition: Using an insufficient amount of the reducing agent will naturally lead to incomplete reaction. It is advisable to use a slight excess (1.2-1.5 equivalents). The timing of the addition is also important. Adding the reducing agent after allowing the L-alanine and formaldehyde to stir for a period (e.g., 30-60 minutes) can allow for sufficient imine formation before reduction.
-
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.
-
Over-methylation: While the goal is dimethylation, there is a possibility of forming the quaternary ammonium salt if the reaction conditions are too harsh or if an inappropriate methylating agent is used in alternative synthetic routes. Direct reductive amination with formaldehyde is generally less prone to this.
-
Polymerization of Formaldehyde: Formaldehyde in aqueous solution exists as an equilibrium mixture of methylene glycol and its oligomers (paraformaldehyde). Using a fresh, high-quality source of formaldehyde is recommended.
-
Experimental Protocol: Reductive Amination of L-Alanine
-
Reaction Setup: In a round-bottom flask, dissolve L-alanine (1.0 eq) in a suitable buffer solution (e.g., 0.1 M phosphate buffer, pH 7.5).
-
Formaldehyde Addition: To the stirred solution, add an aqueous solution of formaldehyde (37 wt. %, 2.2 eq) dropwise at room temperature.
-
Imine Formation: Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using a suitable analytical technique such as TLC (ninhydrin stain) or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of an acid (e.g., 1 M HCl) to decompose any remaining reducing agent. Be aware that quenching NaBH₃CN under acidic conditions can produce toxic hydrogen cyanide gas, so this step must be performed in a well-ventilated fume hood.
dot
Caption: Workflow for the synthesis of this compound.
Question 2: I am concerned about racemization. How can I ensure the stereochemical integrity of my product?
Answer:
Maintaining the L-configuration of the chiral center is paramount in the synthesis of this compound for most applications. Racemization can occur under harsh reaction conditions.
Causes of Racemization and Preventive Measures:
-
pH Extremes: Both strongly acidic and strongly basic conditions can promote the enolization of the carbonyl group of the intermediate imine or the starting material, which can lead to racemization at the α-carbon. Maintaining a near-neutral pH (6-8) throughout the reaction is the most effective way to prevent this.
-
Elevated Temperatures: High reaction temperatures can also increase the rate of racemization. It is advisable to conduct the reaction at or below room temperature. The initial addition of the reducing agent is often performed at 0 °C to control the exothermic reaction.
Analytical Verification of Chiral Purity:
-
Chiral HPLC/GC: The most reliable method to determine the enantiomeric excess (e.e.) of your product is through chiral chromatography. Derivatization of the amino acid may be necessary to achieve good separation.
-
Polarimetry: Measuring the specific rotation of the purified product and comparing it to the literature value for enantiomerically pure this compound can provide an indication of chiral purity.
Question 3: The purification of my product is challenging due to its high polarity. What is the best purification strategy?
Answer:
This compound is a zwitterionic and highly polar molecule, which makes purification by standard normal-phase silica gel chromatography difficult.
Recommended Purification Method: Ion-Exchange Chromatography
Ion-exchange chromatography is the most effective technique for purifying polar and charged molecules like amino acids.[3][4]
Step-by-Step Ion-Exchange Chromatography Protocol:
-
Resin Selection: A strong cation-exchange resin (e.g., Dowex 50W) in its protonated form (H⁺) is a good choice.
-
Column Packing: Prepare a column with the chosen resin and equilibrate it with deionized water or a dilute acidic solution (e.g., 0.1 M HCl).
-
Sample Loading: Adjust the pH of your crude reaction mixture to be acidic (pH 2-3) to ensure the amino acid is fully protonated and positively charged. Load this solution onto the column.
-
Washing: Wash the column with deionized water to remove uncharged and anionic impurities.
-
Elution: Elute the bound this compound from the resin using a gradient of a basic solution, such as aqueous ammonia (e.g., 0.5 M to 2 M). The more basic solution will deprotonate the amino acid, releasing it from the resin.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the product (e.g., by TLC with ninhydrin staining).
-
Product Isolation: Combine the pure fractions and remove the volatile eluent (e.g., ammonia and water) under reduced pressure to obtain the purified product.
dot
Caption: Ion-exchange chromatography purification scheme.
Question 4: I see multiple spots on my TLC plate after the reaction. What are the possible byproducts?
Answer:
The appearance of multiple spots on a TLC plate is a common observation. Understanding the potential byproducts can aid in their identification and in optimizing the reaction to minimize their formation.
Common Byproducts and Their Identification:
| Byproduct | Potential Cause | TLC Characteristics (vs. Product) | Mitigation Strategy |
| Unreacted L-Alanine | Incomplete reaction, insufficient formaldehyde or reducing agent. | More polar (lower Rf) than the product. | Increase reaction time, use a slight excess of formaldehyde and reducing agent. |
| N-Methyl-L-alanine | Incomplete dimethylation. | Polarity between L-alanine and the final product. | Ensure sufficient formaldehyde is used (at least 2 equivalents). |
| Quaternary Ammonium Salt | Over-methylation (less common in reductive amination). | Highly polar, may remain at the baseline. | Avoid harsh methylating agents if using alternative synthetic routes. |
| Formaldehyde Adducts | Reaction of formaldehyde with itself or the product. | Varied polarities. | Use fresh formaldehyde, control reaction temperature. |
TLC Analysis Tip: Use a mobile phase appropriate for polar compounds, such as a mixture of n-butanol, acetic acid, and water. Ninhydrin is an excellent staining agent for visualizing amino acids and their derivatives, which will appear as colored spots.
Frequently Asked Questions (FAQs)
Q1: Can I use L-serine as a starting material instead of L-alanine?
A1: Yes, it is possible to synthesize this compound from L-serine. This typically involves a multi-step process where the hydroxyl group of L-serine is first converted to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with dimethylamine. However, this route is more complex than the direct reductive amination of L-alanine and may have a higher risk of racemization.
Q2: Are protecting groups necessary for this synthesis?
A2: For the direct reductive amination of L-alanine with formaldehyde, protecting groups are generally not required.[5] This one-pot procedure is one of the key advantages of this synthetic route. However, if you were to use alternative methods, such as those involving harsher reagents or multi-step sequences, protection of the carboxylic acid group (e.g., as an ester) might be necessary to prevent unwanted side reactions.[6][7]
Q3: What analytical techniques are essential for characterizing the final product?
A3: A combination of analytical techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the N,N-dimethyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Chiral HPLC/GC: To verify the enantiomeric purity.
-
FT-IR Spectroscopy: To identify the characteristic functional groups.
Q4: My reducing agent seems to be inactive. How can I check its viability?
A4: The activity of borohydride-based reducing agents can diminish over time, especially if they have been exposed to moisture. A simple way to test the activity of your reducing agent is to perform a quick reduction of a simple aldehyde or ketone (e.g., benzaldehyde or acetone) and monitor the disappearance of the starting material by TLC.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Frontiers in Chemistry. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Retrieved from [Link]
-
PubMed. (2023). Application of reductive amination by heterologously expressed Thermomicrobium roseumL-alanine dehydrogenase to synthesize L-alanine derivatives. Retrieved from [Link]
-
MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Retrieved from [Link]
-
Dia-Chemical. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
-
SpringerLink. (1991). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Retrieved from [Link]
-
Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
RSC Publishing. (n.d.). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Retrieved from [Link]
-
Nature. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN102264691B - Process for the preparation of protected l-alanine derivatives.
-
PubMed. (1991). Separation of D- and L-amino acids by ion exchange column chromatography in the form of alanyl dipeptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. Retrieved from [Link]
-
QYAOBIO. (n.d.). Chemical Synthesis of Unnatural Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). An array of orthogonal N-protecting groups for the amino acids, using.... Retrieved from [Link]
-
Journal of Chemical & Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. diaion.com [diaion.com]
- 4. 193.16.218.141 [193.16.218.141]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis [frontiersin.org]
Technical Support Center: Purification of 3-(Dimethylamino)-l-alanine
Welcome to the technical support center for the purification of 3-(Dimethylamino)-l-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this unique amino acid derivative. As a zwitterionic compound with a tertiary amine, this compound presents specific purification challenges that require a nuanced approach. This document provides field-proven insights and detailed protocols to help you achieve high purity for your downstream applications.
Purification Strategy Overview
The purification of this compound typically involves one or a combination of the following techniques: recrystallization and ion-exchange chromatography . The choice of method depends on the nature and quantity of impurities present in the crude material.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Question: My this compound is not crystallizing from the solvent system. What should I do?
Answer: Failure to crystallize is a common issue and can be addressed through several strategies:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline this compound, add a tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal formation.
-
Antisolvent Addition: Slowly add a solvent in which this compound is insoluble (an "antisolvent") to a concentrated solution of the compound. For this polar molecule, a non-polar solvent like hexane or diethyl ether can be an effective antisolvent when your primary solvent is a water/alcohol mixture.
-
-
Re-evaluate Your Solvent System:
-
The initial solvent choice may not be optimal. This compound is expected to have good solubility in water and lower solubility in alcohols like ethanol and methanol.[1][2] A mixture of these can be a good starting point. Experiment with different ratios of water to alcohol.
-
If the compound is "oiling out" (forming a liquid layer instead of crystals), it may be due to the solution being too concentrated or the presence of impurities that lower the melting point. Try diluting the solution with more of the primary solvent or using a different solvent system altogether.[3]
-
Question: The purity of my this compound did not improve after recrystallization. What went wrong?
Answer: This indicates that the chosen solvent system is not effectively separating the impurities from your product.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. You may need to screen a wider range of solvents or solvent mixtures.
-
Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Washing: Ensure you wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
Ion-Exchange Chromatography (IEC) Issues
Question: My this compound is not binding to the cation-exchange resin. What is the problem?
Answer: This issue typically relates to the pH of your sample and buffers.
-
pH Adjustment: For this compound to bind to a cation-exchange resin (which has a negative charge), the amino acid must have a net positive charge. This occurs at a pH below its isoelectric point (pI). The pI of this compound is estimated to be around 9.8-10.2 (see FAQ section for calculation). Therefore, you must load your sample onto the column at a pH significantly lower than this, for example, between pH 3 and 6.
-
Ionic Strength: High salt concentrations in your sample can interfere with the binding of your compound to the resin. If your crude product is a salt, consider desalting it or diluting it to lower the ionic strength before loading.
Question: I am getting poor recovery of my compound from the ion-exchange column. What are the possible reasons?
Answer: Low recovery can be due to several factors:
-
Irreversible Binding: If the compound binds too strongly to the resin, it may not elute under your current conditions. To elute this compound, you need to increase the pH of the elution buffer to a point where the compound has a net neutral or negative charge (i.e., above its pI). A step or gradient elution with a buffer of increasing pH (e.g., a gradient from pH 7 to 11) or increasing ionic strength at a constant pH can be effective.
-
Column Overloading: Exceeding the binding capacity of the resin will cause your product to flow through during the loading phase. Consult the manufacturer's specifications for the binding capacity of your chosen resin.
-
Degradation: While less common for this compound, ensure your elution conditions are not causing degradation.
Caption: Principle of cation-exchange chromatography for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the estimated isoelectric point (pI) of this compound and why is it important?
-
α-carboxyl group (pKa1): ~2.3[4]
-
α-amino group (pKa2): ~9.7[4]
-
Side-chain dimethylamino group (pKa3): The pKa of the conjugate acid of dimethylamine is around 10.7.[5] Due to the electron-withdrawing effect of the alanine backbone, this value will be slightly lower, likely in the range of 9.5-10.0.
Since this is a basic amino acid with two amino groups, the pI is calculated by averaging the pKa values of the two amino groups (pKa2 and pKa3).[6]
pI ≈ (pKa2 + pKa3) / 2 ≈ (9.7 + 9.8) / 2 ≈ 9.75
This estimated pI is crucial for:
-
Ion-Exchange Chromatography: To ensure binding to a cation-exchange resin, the pH of the loading buffer must be below the pI. To elute the compound, the pH of the elution buffer should be raised above the pI.
-
Crystallization: The solubility of amino acids is typically at its minimum at their isoelectric point. Adjusting the pH of the solution to the pI can be an effective method to induce crystallization.
Q2: What are the best starting solvent systems for the recrystallization of this compound?
A2: Based on the polar, zwitterionic nature of amino acids, the following solvent systems are recommended as starting points for recrystallization:
| Solvent System | Rationale & Comments |
| Water/Ethanol | This compound is expected to be highly soluble in water and less soluble in ethanol.[1][2] Dissolve the crude product in a minimal amount of hot water and slowly add ethanol as an antisolvent until the solution becomes turbid. Reheat to clarify and then cool slowly. |
| Water/Isopropanol | Similar to the water/ethanol system, but isopropanol is less polar and may provide a different selectivity for impurity removal. |
| Aqueous Acetic Acid | For basic compounds like this, dissolving in dilute acetic acid and then carefully neutralizing or adding an antisolvent can sometimes yield good crystals.[3] |
Q3: What are the likely impurities in my crude this compound?
A3: The impurities will depend on the synthetic route. Common impurities can include:
-
Starting materials: Unreacted l-alanine or the methylating agent.
-
Byproducts of N-alkylation: Over-methylated quaternary ammonium salts or under-methylated 3-(Methylamino)-l-alanine.
-
Racemization products: The presence of the D-enantiomer, 3-(Dimethylamino)-d-alanine.
-
Inorganic salts: From pH adjustments or reagents used during synthesis.
Q4: How can I assess the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity and identity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and assess purity by checking for the presence of other components.
-
High-Performance Liquid Chromatography (HPLC): Using a suitable column (e.g., reversed-phase with an ion-pairing agent or HILIC) to quantify purity.
-
Chiral Chromatography: To determine the enantiomeric purity and quantify any D-isomer present.
Q5: What are the recommended storage conditions for purified this compound?
A5: As a solid, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Many amino acids are hygroscopic, so storage in a desiccator is recommended. For long-term storage, refrigeration (-20°C) is advisable to minimize any potential degradation.
References
-
Bieleski, R. L. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86–92. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 674, Dimethylamine. Retrieved from [Link]
-
Csapó, J., Lóki, K., Csapó-Kiss, Zs., & Albert, Cs. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Retrieved from [Link]
-
Khan Academy (n.d.). Isoelectric focusing. Retrieved from [Link]
-
LibreTexts Chemistry (2020, May 30). 25.3: Isoelectric Points and Electrophoresis. Retrieved from [Link]
-
Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 239828, 3-(Dimethylamino)propanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5950, L-Alanine. Retrieved from [Link]
-
ResearchGate (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]
-
ResearchGate (2020, February 20). How to desalt zwitterions? Retrieved from [Link]
-
ResearchGate (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
University of Calgary (n.d.). Ch27 pKa and pI values. Retrieved from [Link]
-
Various Authors. (n.d.). Recrystallization. Retrieved from [Link]
-
Various Authors. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Vdovichenko, A. N., et al. (2012). The enthalpies of solution of DL-α-alanine in water-organic solvent mixtures at 298.15 K. Journal of Thermal Analysis and Calorimetry, 111(1), 265–270. [Link]
-
Wiendels, M. L., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(4), 966–974. [Link]
Sources
- 1. L -Alanine = 99.0 NT 56-41-7 [sigmaaldrich.com]
- 2. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
- 5. Dimethylamine | HN(CH3)2 | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
Technical Support Center: Navigating Experiments with 3-(Dimethylamino)-l-alanine
Welcome to the technical support center for 3-(Dimethylamino)-l-alanine (DMAA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common pitfalls and troubleshooting strategies associated with the experimental use of this unique amino acid derivative. By understanding the underlying chemical principles, you can anticipate challenges, optimize your protocols, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry and well-ventilated place.[1] For long-term stability, refrigeration at 2-8°C is recommended.[2] The compound is available as a free base and as a dihydrochloride salt.[3] The salt form is generally more stable and less hygroscopic, making it easier to handle and weigh accurately.
Q2: Are there any specific safety precautions I should take when handling this compound?
A2: Standard laboratory safety protocols should be followed, including wearing protective gloves, safety glasses, and a lab coat.[1] Avoid generating dust, and if you are working with the powdered form, use a fume hood or ensure adequate ventilation.[1][2] In case of contact with skin or eyes, rinse thoroughly with water.
Troubleshooting Guide: Synthesis and Peptide Coupling
The incorporation of this compound into peptide chains can present unique challenges due to the presence of the tertiary dimethylamino group.
Q3: I am observing low coupling efficiency when using this compound in solid-phase peptide synthesis (SPPS). What could be the cause?
A3: Low coupling efficiency can stem from several factors:
-
Steric Hindrance: The bulky dimethylamino group can sterically hinder the approach of the activated carboxyl group to the free amine of the growing peptide chain.
-
Basic Nature of the Dimethylamino Group: The tertiary amine can interfere with the coupling reaction by neutralizing the activated ester or reacting with coupling reagents, especially if it is not protonated.
-
Aggregation: Peptides containing N-alkylated amino acids can be prone to aggregation, which can slow down or prevent complete coupling.[4]
Troubleshooting Steps:
-
Choice of Coupling Reagent: Employ more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) which are known to be effective for sterically hindered amino acids.[3]
-
Extended Coupling Times and Double Coupling: Increase the reaction time for the coupling step involving this compound. If low efficiency persists, performing a second coupling step with a fresh portion of the activated amino acid and coupling reagent can be beneficial.
-
Use of Additives: The addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can enhance the rate of coupling reactions, particularly for hindered amino acids.[5] However, be mindful of the potential for racemization (see Q4).
-
Solvent Choice: Ensure that the solvent system (e.g., DMF, NMP) is suitable for both swelling the resin and solubilizing the protected amino acids and reagents. In cases of aggregation, switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding a chaotropic agent may help.[4]
Q4: I am concerned about racemization of this compound during peptide coupling. How can I minimize this?
A4: Racemization is a critical concern in peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate and can have different biological activities. The activation of the carboxylic acid group of an amino acid makes the alpha-proton more acidic and thus more susceptible to abstraction, leading to racemization.[1][4]
Strategies to Minimize Racemization:
-
Additive Selection: The use of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., 6-Cl-HOBt, HOAt) is a well-established method to suppress racemization.[1][4] These additives react with the activated amino acid to form an active ester that is less prone to racemization than other activated species.
-
Base Selection: The choice of base used during coupling can significantly impact the extent of racemization. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are generally preferred over less hindered bases like triethylamine.[1]
-
Temperature Control: Perform the coupling reaction at room temperature or below. Elevated temperatures can increase the rate of racemization.[4]
-
Pre-activation: Pre-activating the protected amino acid with the coupling reagent for a short period before adding it to the resin-bound peptide can sometimes reduce the risk of side reactions on the resin, but prolonged pre-activation can increase racemization.
| Parameter | Recommendation for Minimizing Racemization | Rationale |
| Coupling Additive | HOBt, HOAt, or 6-Cl-HOBt | Forms a less racemization-prone active ester.[1][4] |
| Base | N,N-Diisopropylethylamine (DIPEA) | Steric hindrance reduces the likelihood of alpha-proton abstraction.[1] |
| Temperature | 0°C to Room Temperature | Lower temperatures slow down the rate of racemization. |
Q5: Can the dimethylamino group itself cause side reactions during peptide synthesis?
A5: Yes, the tertiary amine of this compound can participate in side reactions.
-
Guanidinylation: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with primary and secondary amines to form a guanidinium group, which terminates the peptide chain. While the tertiary amine of DMAA is not directly acylated, its basicity can influence the reaction environment. To avoid this, pre-activation of the incoming amino acid is recommended.[6]
-
Reaction with Deprotection Reagents: During Fmoc deprotection with piperidine, the basic conditions are generally compatible with the dimethylamino group. However, in Boc-based synthesis, the repetitive use of strong acids like trifluoroacetic acid (TFA) for deprotection could potentially lead to side reactions if not properly controlled, though the dimethylamino group is expected to be protonated and thus protected under these conditions.
Troubleshooting Guide: Stability and Degradation
Q6: My peptide containing this compound seems to be degrading upon storage in solution. What is the likely degradation pathway?
A6: The most probable degradation pathway for the dimethylamino group is oxidation. Tertiary amines are susceptible to oxidation, which can lead to the formation of an N-oxide derivative.[1][7] This introduces a polar, charged group that can alter the peptide's properties, such as its retention time in reverse-phase HPLC and its biological activity.
Preventative Measures:
-
Storage Conditions: Store solutions of peptides containing this compound frozen (-20°C or -80°C) and protected from light.
-
Use of Antioxidants: For long-term storage or in applications where oxidative stress is a concern, consider the addition of antioxidants to the solution.
-
pH Control: The stability of the dimethylamino group is pH-dependent. At acidic pH, the amine is protonated, which generally makes it less susceptible to oxidation.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a this compound-containing peptide.
Troubleshooting Guide: Purification and Analysis
Q7: I am having difficulty purifying my this compound-containing peptide by reverse-phase HPLC. What could be the issue?
A7: The basic dimethylamino group can lead to poor peak shape (tailing) in reverse-phase HPLC, especially if residual, un-silanized silanols on the silica-based stationary phase are present.
Optimization Strategies:
-
Mobile Phase Modifier: The use of an acidic mobile phase modifier, such as trifluoroacetic acid (TFA) at a concentration of 0.1%, is standard for peptide purification. TFA protonates the dimethylamino group, reducing its interaction with silanols and improving peak shape. It also acts as an ion-pairing agent.[8]
-
Alternative Ion-Pairing Reagents: If peak tailing persists with TFA, consider using a different ion-pairing reagent or adjusting the pH.[8]
-
Column Selection: Using a column with high-purity silica and end-capping can minimize interactions with free silanols. For very basic peptides, a polymer-based reverse-phase column might be a suitable alternative.
-
Gradient Optimization: A shallower gradient may be necessary to resolve the target peptide from closely eluting impurities.
Q8: Are there any specific challenges when analyzing peptides with this compound by mass spectrometry?
A8: Yes, the dimethylamino group can influence the fragmentation pattern in tandem mass spectrometry (MS/MS).
-
Fragmentation Pattern: The presence of a basic site like the dimethylamino group can direct fragmentation, potentially leading to a less predictable fragmentation pattern compared to peptides without this modification. Studies on peptides derivatized with dimethylamino groups have shown that the fragmentation can be controlled by the distance of the dimethylamino group from the peptide backbone.[2][4]
-
Internal Fragments: You may observe internal fragment ions or unexpected neutral losses. Careful analysis of the MS/MS spectra is necessary for correct sequence confirmation.
-
Charge State: The dimethylamino group can increase the overall basicity of the peptide, potentially leading to higher charge states in electrospray ionization (ESI), which can be advantageous for detection.
Q9: How can I confirm the successful incorporation and stereochemical integrity of this compound in my peptide using NMR?
A9: NMR spectroscopy is a powerful tool for detailed structural characterization.
-
1D and 2D NMR: 1D proton NMR will show characteristic signals for the dimethylamino group (a singlet integrating to 6 protons). 2D NMR experiments like COSY, TOCSY, and NOESY can be used to assign all the proton resonances of the peptide and confirm the sequence.[9][10] HSQC and HMBC experiments can be used to assign the carbon and nitrogen signals.[9]
-
Stereochemical Integrity: While standard NMR techniques can confirm the covalent structure, determining the stereochemical integrity (i.e., checking for racemization) often requires more specialized methods. Chiral chromatography of the hydrolyzed peptide or the use of chiral derivatizing agents followed by NMR or chromatography are the most common approaches to quantify the extent of racemization.
Logical Relationship of Analytical Techniques
Caption: Interrelation of synthesis, purification, and analytical techniques for DMAA-peptides.
By anticipating these common pitfalls and employing the troubleshooting strategies outlined in this guide, you can streamline your experiments with this compound and achieve more reliable and reproducible results.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Gong, X., & O'Connor, P. B. (2014). Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group. Journal of the American Society for Mass Spectrometry, 25(8), 1346–1353.
-
Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guanidinylation. In Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Wang, S. S., Tam, J. P., Wang, B. S., & Merrifield, R. B. (1981). Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. International Journal of Peptide and Protein Research, 18(5), 459-467.
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]
-
Nest Group. (2009). Peptide Purification Overview. Retrieved from [Link]
- Wang, P., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 197.
- Al-Huniti, M. H., et al. (2023).
- North, M., et al. (2017). The greening of peptide synthesis. Green Chemistry, 19, 1392-1405.
-
Nest Group. (2009). Peptide Purification Overview. Retrieved from [Link]
- undecaman, C., & Mobli, M. (2020). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. In Methods in Molecular Biology (Vol. 2068, pp. 129-162). Humana, New York, NY.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptide dimethylation: fragmentation control via distancing the dimethylamino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nestgrp.com [nestgrp.com]
- 9. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 10. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
How to prevent degradation of 3-(Dimethylamino)-l-alanine
Technical Support Center: 3-(Dimethylamino)-l-alanine
A Guide to Ensuring Stability and Preventing Degradation in Research Applications
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the integrity of this valuable compound throughout your experiments. As a non-proteinogenic amino acid with unique structural features, understanding its stability is paramount for reproducible and reliable results. This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Understanding the Stability of this compound
This compound possesses three key functional groups that influence its stability: a carboxylic acid, a primary amine at the alpha-position, and a tertiary amine at the beta-position. Its susceptibility to degradation is primarily linked to the reactivity of these groups, particularly the tertiary amine, which can be prone to oxidation.
Based on safety data sheets for structurally related compounds, this compound is generally stable under normal, controlled laboratory conditions.[1] However, deviations from optimal storage and handling can introduce risks of chemical degradation. The principal factors that can compromise its integrity are:
-
Oxidation: The tertiary dimethylamino group is a potential site for oxidation, which can lead to the formation of N-oxide derivatives or demethylation. This can be accelerated by exposure to atmospheric oxygen, certain metal ions, or strong oxidizing agents.[1]
-
pH Extremes: While stable in a neutral pH range, prolonged exposure to strongly acidic or alkaline conditions can catalyze hydrolysis or other degradative reactions.
-
Light Exposure: Like many complex organic molecules, prolonged exposure to UV or high-intensity light can provide the energy to initiate degradation.[2]
-
Elevated Temperatures: Heat can accelerate all chemical reactions, including degradation pathways like decarboxylation and deamination.
This guide will provide actionable strategies to mitigate these risks.
Troubleshooting Guide: A Proactive Q&A Approach
This section addresses specific issues you may encounter, providing not just a solution but the scientific rationale behind it.
Question: I'm seeing an unexpected new peak in my HPLC/LC-MS analysis after dissolving the compound in a buffer. What could be happening?
Answer: The appearance of a new, unexpected peak often indicates degradation. The most likely culprit in a freshly prepared solution is either pH-induced degradation or oxidation.
-
Causality: The tertiary amine in this compound can be susceptible to oxidation, especially in aqueous buffers that have not been de-gassed. This can lead to the formation of the corresponding N-oxide, which would have a different retention time. Another possibility is a reaction with components of your buffer, or if the pH is highly acidic or basic, it could be catalyzing a slow degradation.
-
Immediate Actions & Protocol:
-
Verify pH: Check the pH of your final solution. For optimal stability in solution, aim for a near-neutral pH (6.0-7.5).
-
Use High-Purity Water/Buffers: Ensure you are using HPLC-grade water and high-purity buffer reagents. Trace metal impurities in lower-grade reagents can catalyze oxidation.
-
De-gas Buffers: Before adding the compound, sparge your buffer with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Prepare Fresh: Always prepare solutions fresh for each experiment. Avoid using aqueous stock solutions that have been stored for extended periods, even at 4°C.
-
Question: My solid compound has developed a slight yellow or off-white color over time. Is it still usable?
Answer: A change in the physical appearance of a solid, especially a color change from white to off-white or yellow, is a strong indicator of degradation.
-
Causality: This is often a sign of slow oxidation from prolonged exposure to air and/or light.[2] The chromophores that cause color are typically formed by oxidative processes.
-
Recommended Action: It is strongly advised not to use the discolored compound for quantitative or sensitive experiments, as its purity is compromised. For critical applications, purchasing a new, verified lot is the best course of action. If you must proceed, a purity re-assessment is mandatory.
Question: Can I prepare a concentrated stock solution in DMSO and store it?
Answer: Yes, DMSO is generally a good choice for a stock solution, but with important caveats.
-
Expertise & Trustworthiness: While DMSO is less reactive than water and can protect the compound from hydrolysis, it is not a perfect system. DMSO itself can be hygroscopic (absorbs water from the air), and over time, the absorbed water can potentially lead to slow degradation.
-
Protocol for Stock Solutions:
-
Use anhydrous, high-purity DMSO.
-
Prepare the stock solution, then aliquot it into smaller, single-use volumes in appropriate vials.
-
Blanket the headspace of each vial with a dry, inert gas (nitrogen or argon) before sealing.
-
Store the aliquots at -20°C or, for long-term storage, at -80°C. This minimizes both chemical degradation and water absorption.
-
When you need to use a vial, allow it to come to room temperature completely before opening to prevent condensation from introducing water.
-
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for solid this compound?
-
Temperature: Store refrigerated at 2-8°C. Do not store at room temperature for long periods.
-
Atmosphere: Keep the container tightly closed under an inert atmosphere (argon or nitrogen is recommended).[2]
-
Light: Protect from light by using an amber vial or storing the container in a dark place.[2]
-
Moisture: Store in a desiccated environment to prevent moisture uptake.
-
-
How can I check the purity of my compound if I suspect degradation?
-
The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These techniques can separate the parent compound from potential degradation products. Quantitative Nuclear Magnetic Resonance (qNMR) can also be used to determine absolute purity against a certified standard.
-
-
What are the likely degradation products I should look for?
-
Based on the structure, the primary degradation products would likely be the N-oxide derivative (M+16), demethylated versions, or products of decarboxylation. An LC-MS analysis would be the most effective way to screen for these potential impurities.
-
Data Summary & Key Protocols
Table 1: Recommended Storage and Handling Conditions
| Parameter | Solid Compound | Aqueous Solutions | DMSO Stock Solutions |
| Temperature | 2-8°C | Prepare fresh; if short-term storage is needed, use 2-8°C for <24h | -20°C (short-term) or -80°C (long-term) |
| Atmosphere | Tightly sealed, inert gas headspace | De-gassed buffers | Inert gas headspace in vials |
| Light | Protect from light (amber vial) | Protect from light | Protect from light (amber vial) |
| pH | N/A | Neutral (6.0 - 7.5) | N/A |
| Shelf-Life | Stable for years if stored correctly | Prepare fresh for each use | Stable for months if properly aliquoted and stored |
Protocol: Preparation of a Stabilized Aqueous Solution
-
Buffer Preparation: Prepare your desired buffer (e.g., PBS) using HPLC-grade water and high-purity reagents.
-
Degassing: Place the buffer in a suitable container and sparge with dry nitrogen or argon gas for 15-20 minutes. Alternatively, sonicate the buffer under vacuum.
-
Compound Weighing: Weigh the required amount of this compound solid in a clean, dry vessel.
-
Dissolution: Add the de-gassed buffer to the solid compound and gently mix until fully dissolved. Check the final pH and adjust if necessary, using dilute HCl or NaOH.
-
Use Immediately: Use the freshly prepared solution for your experiment without delay. Do not store for later use.
Diagrams of Potential Degradation Pathways and Workflows
Below are visualizations of potential degradation pathways and a recommended experimental workflow to ensure compound integrity.
Caption: Recommended workflow for handling this compound.
References
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET: N-Boc-3-dimethylamino-D-alanine.
-
Loba Chemie. (2018, December 24). 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS. [Link]
-
Rosen, J., et al. (2016). A new method for analysis of underivatized free β-methylamino-alanine: Validation and method comparison. Toxicon, 121, 59-65. [Link]
-
Kubica, P., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2048. [Link]
-
Wang, L., et al. (2019). Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. Applied and Environmental Microbiology, 85(12), e00481-19. [Link]
-
van der Ploeg, T., et al. (2022). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 8(3), 44. [Link]
-
Körner, A., et al. (2021). Hydrothermal Degradation of Amino Acids. ChemSusChem, 14(22), 4947-4960. [Link]
Sources
Technical Support Center: Synthesis of 3-(Dimethylamino)-L-alanine
Welcome to the technical support center for the synthesis of 3-(Dimethylamino)-L-alanine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure the integrity and success of your work.
Introduction to the Synthesis
This compound is a non-proteinogenic amino acid whose synthesis requires careful control to maintain stereochemical purity and achieve high yields. The most common and reliable laboratory-scale approach is the reductive amination of a chiral precursor derived from L-serine. This method involves the formation of an iminium ion intermediate from an aldehyde and dimethylamine, followed by its reduction to the target tertiary amine.
This guide will focus on troubleshooting and optimizing this primary synthetic route, which offers a balance of efficiency and control.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. We diagnose the probable causes and provide actionable, step-by-step solutions.
Q1: My overall yield is consistently low. What are the likely causes and how can I fix it?
Low yield is a multifaceted problem often stemming from one of three areas: incomplete reaction, competing side reactions, or product loss during workup and purification.
Probable Cause 1: Incomplete Imine/Iminium Ion Formation The formation of the iminium ion from the starting aldehyde (e.g., Boc-L-serinal) and dimethylamine is a critical equilibrium-driven step.[1] If this equilibrium is not sufficiently shifted towards the iminium ion, the subsequent reduction step will be inefficient.
Solution:
-
pH Control: Imine formation is catalyzed by mild acid. The optimal pH range is typically 4-6.[2] If the pH is too high, the reaction is slow. If the pH is too low, the dimethylamine nucleophile becomes fully protonated and non-reactive. Use a non-reactive buffer or add acetic acid to catalyze the reaction.
-
Water Removal: The reaction produces water. Removing it can drive the equilibrium forward. While azeotropic distillation is an option, using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves is often more practical for this scale.[1][3]
-
Amine Stoichiometry: Use a slight excess of dimethylamine (e.g., 1.2-1.5 equivalents) to push the equilibrium towards the imine.
Probable Cause 2: Competing Side Reactions The primary side reaction is the direct reduction of the starting aldehyde to a primary alcohol (e.g., Boc-L-serinol) by the hydride reagent. This occurs when the reducing agent is not selective enough to preferentially reduce the iminium ion.
Solution:
-
Choice of Reducing Agent: This is the most critical factor. Standard sodium borohydride (NaBH₄) can readily reduce both aldehydes and iminium ions.[2] A more selective, hindered hydride reagent is strongly recommended. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less reactive towards the aldehyde but highly effective for reducing the protonated iminium ion.[2][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but introduces cyanide waste streams.[2][5]
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Pros | Cons | Typical Conditions |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High selectivity for iminium ions; mild.[4] | Moisture sensitive; slightly higher cost. | 1.1-1.5 eq, CH₂Cl₂ or DCE, room temp. |
| Sodium Cyanoborohydride (NaBH₃CN) | High selectivity; stable in mild acid.[2] | Highly toxic cyanide byproduct. | 1.1-1.5 eq, MeOH, pH 4-6, room temp. |
| Sodium Borohydride (NaBH₄) | Inexpensive; readily available. | Low selectivity; reduces starting aldehyde.[2] | 1.1-1.5 eq, MeOH, 0 °C to room temp. |
| Catalytic Hydrogenation (H₂/Pd-C) | "Green" reagent; high efficiency.[3] | Requires specialized pressure equipment; may reduce other functional groups. | H₂ (1-50 atm), Pd/C catalyst, various solvents. |
Probable Cause 3: Product Loss During Purification As a highly polar, zwitterionic amino acid, this compound can be difficult to isolate from aqueous solutions and salts.
Solution:
-
Ion-Exchange Chromatography: This is the most robust method for purification. Use a strong cation exchange resin (e.g., Dowex 50WX8). The product will bind to the resin, allowing neutral impurities and anions to be washed away. Elution is then performed with an aqueous ammonia solution.
-
Recrystallization: After initial purification, recrystallization can be performed. A common technique is to dissolve the crude product in a minimum amount of hot water and then precipitate it by adding a large volume of a miscible organic solvent like ethanol or isopropanol.[6]
Q2: I'm observing significant impurity peaks in my analysis (LC-MS/NMR). What are they?
The identity of impurities depends heavily on the chosen reagents.
-
Impurity at M+1 of Starting Aldehyde: This is unreacted starting material. Solution: Increase reaction time, slightly increase the equivalents of dimethylamine and the reducing agent, or optimize the pH.
-
Impurity at M+3 of Starting Aldehyde: This is the primary alcohol byproduct from the direct reduction of the aldehyde. Solution: Switch to a more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃).[2][4]
-
Impurity Corresponding to a Monomethylated Product: This is unlikely if using dimethylamine but could occur if the dimethylamine source is contaminated with methylamine. Solution: Use a high-purity source of dimethylamine (e.g., a solution in THF or as the hydrochloride salt with an added base).
Q3: How can I be sure I am not causing racemization at the alpha-carbon?
Maintaining the L-stereochemistry is paramount. Racemization can occur under harsh basic or acidic conditions, particularly if the alpha-proton is abstracted.
Solution:
-
Avoid Strong Bases: During workup, avoid using strong bases (like concentrated NaOH) for extended periods, especially at elevated temperatures. Use a milder base like sodium bicarbonate for neutralization if possible.
-
Mind the Deprotection Step: If using an acid-labile protecting group like Boc, the deprotection step (e.g., with trifluoroacetic acid or HCl in dioxane) is a potential point of concern. Perform these deprotections at low temperatures (e.g., 0 °C) and for the minimum time necessary.
-
Confirm Chiral Purity: Use a chiral analytical method (chiral HPLC or GC after derivatization) to confirm the enantiomeric excess (e.e.) of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
The ideal starting material is a protected L-amino acid that can be easily converted to the required 3-aldehyde functionality. N-Boc-L-serine is a common and excellent choice. It can be oxidized (e.g., using a Dess-Martin periodinane or Swern oxidation) to the corresponding aldehyde, N-Boc-L-serinal, which is the direct precursor for the reductive amination step.
Q2: Can I perform this as a one-pot reaction?
Yes, a direct or "in-situ" reductive amination is highly efficient.[1] In this procedure, the aldehyde, dimethylamine, and the selective reducing agent (NaBH(OAc)₃ is ideal) are combined in a single reaction vessel. This avoids the need to isolate the potentially unstable intermediate iminium ion.[1]
Q3: How should I monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a mobile phase that provides good separation between the starting aldehyde and the less polar amine product (e.g., 10% Methanol in Dichloromethane). Stain with ninhydrin (will stain the deprotected amine) or potassium permanganate (will react with the aldehyde).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It will allow you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also identifying any side products.
Q4: Are there any enzymatic methods for this synthesis?
While direct enzymatic synthesis of this compound is not widely established, enzymatic methods are used for producing other alanine derivatives.[7][8] For instance, alanine dehydrogenases can catalyze the reductive amination of α-keto acids.[7] In principle, a custom-engineered enzyme could be developed for this transformation, offering a greener and highly stereoselective alternative, but this remains a research-level endeavor.[8]
Visualized Workflow and Pathway
The following diagrams illustrate the recommended synthetic workflow and the key chemical transformations involved.
Diagram 1: Recommended Synthetic Workflow
Caption: The core mechanism highlighting the desired pathway and a key side reaction.
References
-
NIH. (n.d.). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. PMC. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
- Google Patents. (n.d.). CN109369442B - Preparation method of beta-N-methylamino-L-alanine.
-
Organic Chemistry Division, Royal Society of Chemistry. (n.d.). Reductive Amination. Retrieved from [Link]
-
McAuliffe, J., & Kell, D. B. (1999). Extensive post-translational modification, including serine to D-alanine conversion, in the two-component lantibiotic, lacticin 3147. Biochemistry, 38(51), 16789–16797. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
PubMed. (2023). Application of reductive amination by heterologously expressed Thermomicrobium roseum L-alanine dehydrogenase to synthesize L-alanine derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Methylamino-L-alanine. Retrieved from [Link]
-
ResearchGate. (1999). (PDF) Extensive Post-translational Modification, Including Serine to D-Alanine Conversion, in the Two-component Lantibiotic, Lacticin 3147. Retrieved from [Link]
-
PubMed. (2010). Posttranslational conversion of L-serines to D-alanines is vital for optimal production and activity of the lantibiotic lacticin 3147. Retrieved from [Link]
-
PubMed. (1994). In vivo conversion of L-serine to D-alanine in a ribosomally synthesized polypeptide. Retrieved from [Link]
-
Wolosker, H., Sheth, K. N., Takahashi, M., Mothet, J. P., Brady, R. O., Jr, Ferris, C. D., & Snyder, S. H. (1999). Purification of serine racemase: biosynthesis of the neuromodulator d-serine. PNAS. Retrieved from [Link]
-
PubMed. (2024). Cloning and expression heterologous alanine dehydrogenase genes: Investigation of reductive amination potential of L-alanine dehydrogenases for green synthesis of alanine derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US4962231A - Preparation of D- or L-alanine or high enantiomeric purity.
-
Frontiers. (2023). Advances in the synthesis of β-alanine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ACS Publications. (2025). Hydrolytically Stable Cationic Bis-MPA Dendrimers as Efficient Transfectants for Glioblastoma Cells and Primary Astrocytes. Biomacromolecules. Retrieved from [Link]
-
Organic Syntheses. (n.d.). dl-ALANINE. Retrieved from [Link]
-
PubMed Central. (2024). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Retrieved from [Link]
-
ResearchGate. (1984). Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) High yield synthesis of heterocyclic β-substituted alanine derivatives. Retrieved from [Link]
-
PubMed. (1984). Improved synthesis and resolution of beta-(3-pyridyl)-DL-alpha-alanine. Retrieved from [Link]
-
QMRO Home. (n.d.). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Retrieved from [Link]
-
ResearchGate. (2017). How to purify/recrystallize l-alanine isopropyl ester HCl?. Retrieved from [Link]
-
PubMed. (2009). Three phases of research on beta-N-methylamino-L-alanine (BMAA)--a neurotoxic amino acid. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Application of reductive amination by heterologously expressed Thermomicrobium roseumL-alanine dehydrogenase to synthesize L-alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cloning and expression heterologous alanine dehydrogenase genes: Investigation of reductive amination potential of L-alanine dehydrogenases for green synthesis of alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 3-(Dimethylamino)-l-alanine
Welcome to the technical support center for chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 3-(Dimethylamino)-l-alanine. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the physicochemical interactions that lead to this common problem, enabling you to develop robust and reliable analytical methods.
Part 1: Foundational FAQs - Understanding the Root Cause
Before diving into specific troubleshooting steps, it's crucial to understand the underlying chemistry. This compound presents a classic challenge for chromatographers, and understanding why it happens is the first step to solving it.
Q1: I'm seeing significant peak tailing with this compound on my C18 column. What is the primary cause?
A1: The primary cause of peak tailing for this compound is a secondary retention mechanism involving strong ionic interactions with the stationary phase.[1] Your main goal in reversed-phase chromatography is to separate compounds based on hydrophobic interactions. However, this compound is a basic compound containing two amine functional groups: a primary amine on the chiral center and a tertiary dimethylamino group.[]
Standard silica-based columns, including most C18 columns, have residual, unreacted silanol groups (Si-OH) on their surface.[3] At mobile phase pH levels above approximately 3-4, these silanol groups deprotonate and become negatively charged (Si-O⁻).[4][5] Concurrently, the basic amine groups on your analyte become protonated and carry a positive charge. This leads to a strong electrostatic attraction between the positively charged analyte and the negatively charged silanol sites, as illustrated in the diagram below. This interaction is much stronger than the intended hydrophobic retention, causing molecules to be released slowly and unevenly from the column, which results in an asymmetrical, tailing peak.[6][7]
Q2: Why are some basic compounds more problematic than others? What makes this compound particularly challenging?
A2: The tendency of a basic compound to tail is directly related to the accessibility and basicity (pKa) of its amine functional groups. This compound possesses two basic centers, making it highly susceptible to interactions with active silanol sites. The presence of these polar, ionizable groups on a relatively small and otherwise polar molecule means that the secondary ionic interactions can easily dominate over the weaker hydrophobic interactions with the C18 phase. This results in poor peak shape, especially on older, Type A silica columns which have a higher concentration of acidic silanols and trace metal impurities that exacerbate the issue.[7][8]
Q3: How is peak tailing formally measured, and what is an acceptable value?
A3: Peak tailing is typically quantified using the Tailing Factor (T) or the Asymmetry Factor (As) . The USP (United States Pharmacopeia) tailing factor is calculated as T = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak front to the peak maximum at 5% height. An ideal Gaussian peak has a T value of 1.0. For most applications, a tailing factor of ≤ 1.5 is considered acceptable, although for high-precision quantitative analysis, a value closer to 1.0 is desired.[1]
Part 2: Troubleshooting Guide - A Systematic Approach to Resolution
This section provides a logical workflow for diagnosing and resolving peak tailing. The following diagram outlines the general troubleshooting path.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Experimental Validation of 3-(Dimethylamino)-l-alanine
As the landscape of biochemical research expands, novel reagents like 3-(Dimethylamino)-l-alanine (DMAA) present unique opportunities for innovation in areas ranging from peptide synthesis to cell-based assays. However, integrating a lesser-known compound into established workflows requires a rigorous, first-principles approach to validation. This guide provides a strategic framework for researchers, scientists, and drug development professionals to systematically evaluate DMAA, ensuring that any subsequent experimental results are both robust and reliable.
Unlike a standard product comparison, this guide will establish a foundational methodology for validating DMAA against a baseline—the naturally occurring amino acid L-alanine. This approach is critical when extensive peer-reviewed data on a specific derivative is not yet available. We will explore the causality behind experimental choices and present a self-validating workflow to characterize the compound's behavior and suitability for your research needs.
Foundational Characterization of this compound
This compound is a derivative of the proteinogenic amino acid L-alanine, distinguished by the presence of a dimethylamino group on the beta carbon.
| Property | This compound | L-Alanine (for comparison) |
| IUPAC Name | (2S)-2-amino-3-(dimethylamino)propanoic acid | (2S)-2-aminopropanoic acid |
| Molecular Formula | C₅H₁₂N₂O₂ | C₃H₇NO₂ |
| Molecular Weight | 132.16 g/mol | 89.09 g/mol |
| Structure | A primary amine at the alpha position and a tertiary amine at the beta position. | A single primary amine at the alpha position. |
| CAS Number | 132959-83-8 | 56-41-7 |
| Key Structural Difference | The addition of the bulky and more basic dimethylamino group. | A simple methyl group side chain. |
This structural modification is significant. The dimethylamino group increases the molecule's polarity and introduces a second basic center, which can influence its chemical reactivity, solubility, and, most importantly, its biological interactions compared to its parent molecule, L-alanine.
A Proposed Framework for Experimental Validation
When encountering a novel reagent like DMAA, a structured validation workflow is paramount. The following diagram outlines a logical progression of experiments designed to characterize the compound's fundamental impact in a biological context, such as a cell-based assay system.
Caption: A logical workflow for the systematic validation of a novel amino acid derivative in a cell-based system.
Detailed Experimental Protocols
The trustworthiness of your findings hinges on meticulous experimental execution. Here are detailed protocols for the initial, most critical phase of the validation workflow.
Protocol 1: Baseline Cytotoxicity via MTS Assay
This protocol determines the concentration range at which DMAA exhibits cytotoxic effects, establishing a safe working concentration for subsequent functional assays. The MTS assay is a colorimetric method for assessing cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture media. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
This compound (DMAA)
-
L-Alanine (as a control)
-
Phosphate-Buffered Saline (PBS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of DMAA and L-Alanine in sterile PBS or culture medium. Perform serial dilutions to create a range of concentrations (e.g., 100 mM, 10 mM, 1 mM, 100 µM, 10 µM, 1 µM).
-
Treatment: Remove the old medium from the cells. Add 100 µL of medium containing the different concentrations of DMAA or L-Alanine to the wells. Include "vehicle control" (medium with PBS) and "untreated control" wells.
-
Incubation: Incubate the plate for a period relevant to your intended application (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the untreated control wells to calculate the percentage of cell viability. Plot viability against compound concentration to determine the IC₅₀ (the concentration at which 50% of cells are no longer viable).
Protocol 2: Cellular Uptake Analysis via LC-MS/MS
This protocol validates that DMAA is transported into the cell, a prerequisite for any intracellular activity.
Principle: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides highly sensitive and specific quantification of small molecules from complex biological matrices like cell lysates.
Materials:
-
6-well plates
-
Cell line of interest
-
Complete culture medium
-
DMAA
-
Ice-cold PBS
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Cell scrapers
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to ~80-90% confluency.
-
Treatment: Treat cells with the determined non-toxic working concentration of DMAA for various time points (e.g., 0, 15 min, 1 hr, 4 hr).
-
Cell Harvest:
-
Aspirate the medium.
-
Wash the cell monolayer three times with 2 mL of ice-cold PBS to remove any extracellular compound.
-
Add 500 µL of an 80% methanol solution (pre-chilled to -80°C) to each well to quench metabolism and lyse the cells.
-
Scrape the cells and collect the methanol lysate into a microcentrifuge tube.
-
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Sample Preparation: Transfer the supernatant to a new tube for LC-MS/MS analysis. A standard curve should be prepared by spiking known concentrations of DMAA into lysate from untreated cells.
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable column (e.g., HILIC) to separate DMAA from other cellular components.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for specific detection and quantification of the parent-to-fragment ion transition for DMAA.
-
-
Data Analysis: Quantify the intracellular concentration of DMAA by comparing the signal to the standard curve. Normalize this value to the total protein content or cell number of the original sample.
Interpreting the Validation Data
The results from these initial experiments will provide a clear, data-driven path forward.
-
If DMAA is non-toxic and shows cellular uptake: You have a validated concentration range and confirmation that the molecule is biologically available to the cell. You can now proceed with confidence to more complex functional assays (Phase 3), such as investigating its impact on metabolic pathways or its potential as a building block in protein synthesis.
-
If DMAA is cytotoxic at all tested concentrations: The compound may have inherent toxicity in your chosen cell model. Further investigation into the mechanism of cell death (e.g., via the Annexin V/PI assay outlined in the workflow) is warranted.
-
If DMAA is non-toxic but shows no cellular uptake: The compound may be unsuitable for assays requiring intracellular action. Its utility might be limited to extracellular applications, or you may need to investigate alternative delivery methods like cell-permeabilizing agents.
By adopting this structured, self-validating approach, researchers can build a robust foundation of evidence for incorporating novel reagents like this compound into their work, ensuring the integrity and reproducibility of their scientific findings.
References
A Tale of Two Alanines: A Comparative Guide to the Neurotoxin BMAA and its Synthetic Analog, 3-(Dimethylamino)-L-alanine
For the Researcher, Scientist, and Drug Development Professional: An In-Depth Technical Guide
In the landscape of neurotoxicology and neurodegenerative disease research, the non-proteinogenic amino acid beta-N-methylamino-L-alanine (BMAA) has garnered significant attention for its potential role in conditions such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease.[1][2] Its structural similarity to the neurotransmitter glutamate and its ability to be misincorporated into proteins make it a molecule of profound interest and concern.[3][] In contrast, 3-(Dimethylamino)-L-alanine, a structurally related synthetic amino acid, remains largely uncharacterized in biological systems. This guide provides a comprehensive comparison of these two molecules, delving into the well-documented neurotoxicity of BMAA and offering a predictive analysis of this compound's potential properties based on its chemical structure.
At a Glance: Chemical and Physical Properties
A fundamental comparison begins with the structural and chemical properties of BMAA and this compound. While both are derivatives of the essential amino acid L-alanine, a key difference lies in the methylation of the beta-amino group.
| Property | beta-N-methylamino-L-alanine (BMAA) | This compound |
| Synonym(s) | (2S)-2-amino-3-(methylamino)propanoic acid | (2S)-2-amino-3-(dimethylamino)propanoic acid |
| Molecular Formula | C4H10N2O2[3] | C5H12N2O2[] |
| Molecular Weight | 118.13 g/mol [3] | 132.16 g/mol [] |
| Chemical Structure | A primary alpha-amino group and a secondary beta-methylamino group. | A primary alpha-amino group and a tertiary beta-dimethylamino group. |
| Known Sources | Produced by cyanobacteria, diatoms, and dinoflagellates.[3][5] | Synthetic. |
The Established Neurotoxin: beta-N-methylamino-L-alanine (BMAA)
BMAA is a naturally occurring neurotoxin that has been the subject of extensive research. Its association with neurodegenerative diseases stems from its multifaceted mechanisms of toxicity that disrupt neuronal function and viability.
Mechanisms of BMAA-Induced Neurotoxicity
The neurotoxic effects of BMAA are primarily attributed to two key mechanisms: excitotoxicity and protein misincorporation.
1. Excitotoxicity: BMAA acts as an agonist at glutamate receptors, particularly NMDA and AMPA receptors.[6][7][8] This overstimulation of glutamate receptors leads to an excessive influx of calcium ions (Ca2+) into neurons, triggering a cascade of events that result in oxidative stress, mitochondrial dysfunction, and ultimately, neuronal cell death.[6][9] The presence of bicarbonate is crucial for this activity, as it is thought to form a carbamate adduct with BMAA, creating a molecule that can effectively activate glutamate receptors.[10]
Signaling Pathway of BMAA-Induced Excitotoxicity
Caption: BMAA-induced excitotoxicity pathway.
2. Protein Misincorporation: BMAA can be mistakenly incorporated into nascent polypeptide chains in place of L-serine during protein synthesis.[][11] This misincorporation can lead to protein misfolding, aggregation, and the formation of neurofibrillary tangles and amyloid deposits, which are pathological hallmarks of many neurodegenerative diseases.[9] The accumulation of these misfolded proteins can induce endoplasmic reticulum (ER) stress and activate apoptotic pathways.[12]
Experimental Workflow: Investigating BMAA Misincorporation
Caption: Workflow for BMAA protein misincorporation analysis.
The Enigma: this compound
In stark contrast to BMAA, there is a significant dearth of publicly available scientific literature on the biological effects of this compound. Its existence is primarily documented in the catalogs of chemical suppliers.[][12] Without experimental data, any discussion of its biological activity remains speculative and must be grounded in a comparative analysis of its chemical structure with that of BMAA.
A Structural and Predictive Comparison
The primary structural difference between BMAA and this compound is the presence of a dimethylamino group in the latter, as opposed to the methylamino group in BMAA. This seemingly minor change has significant implications for the molecule's chemical properties and, potentially, its biological activity.
| Feature | beta-N-methylamino-L-alanine (BMAA) | This compound (Predicted) | Rationale for Prediction |
| Basicity | The secondary amine is basic. | The tertiary amine is expected to be more basic. | The inductive effect of the two methyl groups increases electron density on the nitrogen atom. |
| Steric Hindrance | The methylamino group has moderate steric bulk. | The dimethylamino group has greater steric bulk. | The presence of two methyl groups increases the size of the substituent. |
| Reactivity with Bicarbonate | Forms a carbamate adduct.[10] | May form a carbamate adduct, but the reaction could be sterically hindered. | The increased steric bulk around the nitrogen may impede the approach of the bicarbonate ion. |
| Glutamate Receptor Agonism | Acts as an agonist.[6][7][8] | Potentially a weaker agonist or an antagonist. | The increased size and basicity of the dimethylamino group may alter its binding affinity and efficacy at glutamate receptors. |
| Protein Misincorporation | Misincorporated for L-serine.[][11] | Less likely to be misincorporated. | The larger dimethylamino group may not fit into the active site of the seryl-tRNA synthetase. |
Analytical Methodologies: Distinguishing BMAA from its Analogs
Accurate detection and quantification of BMAA in complex biological and environmental samples are crucial for research into its role in neurodegenerative diseases. Several analytical techniques have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most widely used and reliable method.[13][14] These methods can be adapted to differentiate between BMAA and this compound based on their different molecular weights.
Experimental Protocol: LC-MS/MS Analysis of BMAA and this compound
This protocol outlines a general procedure for the analysis of BMAA and its synthetic analog in a biological sample.
1. Sample Preparation:
-
Extraction: Homogenize the biological sample (e.g., brain tissue, cell culture pellet) in a suitable solvent, such as 0.1 M trichloroacetic acid (TCA), to extract free amino acids.
-
Protein Precipitation: Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Hydrolysis (for protein-bound analysis): The protein pellet can be subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release protein-bound amino acids.[6]
-
Solid-Phase Extraction (SPE): Clean up the extract using a suitable SPE cartridge (e.g., Oasis MCX) to remove interfering substances.[6]
2. Derivatization (Optional but Recommended for Reversed-Phase LC):
-
Derivatize the amino acids with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to improve chromatographic retention and ionization efficiency.[1][3]
3. LC-MS/MS Analysis:
-
Chromatography: Separate the amino acids using either hydrophilic interaction liquid chromatography (HILIC) for underivatized analysis or reversed-phase liquid chromatography (RPLC) for derivatized analysis.[14]
-
Mass Spectrometry: Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions for AQC-derivatized BMAA: m/z 459 -> 171, 289, 119[3]
-
Predicted MRM Transitions for AQC-derivatized this compound: The precursor ion would be m/z 473 (due to the higher molecular weight). Product ions would need to be determined experimentally but would be expected to be different from those of BMAA.
-
Logical Relationship: Analytical Differentiation
Caption: Analytical workflow to distinguish BMAA and its analog.
Conclusion and Future Directions
The comparison between beta-N-methylamino-L-alanine and this compound highlights a stark contrast between a well-characterized neurotoxin and a synthetic analog with unknown biological activity. While BMAA's roles in excitotoxicity and protein misincorporation are well-documented and position it as a significant environmental factor in neurodegenerative disease research, the biological impact of this compound remains a critical knowledge gap.
Future research should focus on elucidating the toxicological profile of this compound. Key experimental questions to address include:
-
Does this compound interact with glutamate receptors?
-
Can it be incorporated into proteins in place of other amino acids?
-
What are its effects on neuronal viability in vitro and in vivo?
Answering these questions will not only shed light on the structure-activity relationship of this class of non-proteinogenic amino acids but also provide a more complete understanding of their potential risks to human health. For now, this compound serves as a valuable chemical tool for comparative studies, emphasizing the specific structural features of BMAA that confer its neurotoxic properties.
References
-
R. A. Dunlop, P. A. Cox, S. A. Banack, K. J. Rodgers, "The non-protein amino acid BMAA is misincorporated into human proteins in place of L-serine causing protein misfolding and aggregation," PLoS One, vol. 8, no. 9, p. e75376, 2013. [Online]. Available: [Link]
-
S. L. Bishop and S. J. Murch, "A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA)," Analyst, vol. 144, no. 23, pp. 6813-6827, 2019. [Online]. Available: [Link]
-
E. J. Faassen, F. Gillissen, and M. Lürling, "A comparative study on three analytical methods for the determination of the neurotoxin BMAA in cyanobacteria," PLoS One, vol. 7, no. 5, p. e37222, 2012. [Online]. Available: [Link]
-
Wikipedia, "β-Methylamino-L-alanine," [Online]. Available: [Link]
-
S. Hong et al., "A systematic review on analytical methods of the neurotoxin β-N-methylamino-L-alanine (BMAA), and its causative microalgae and geographical distribution," Sci. Total Environ., vol. 912, p. 168738, 2024. [Online]. Available: [Link]
-
R. A. Dunlop et al., "The non-protein amino acid BMAA is misincorporated into human proteins in place of L-serine causing protein misfolding and aggregation," PLoS One, vol. 8, no. 9, p. e75376, 2013. [Online]. Available: [Link]
-
S. S. Lobner, "Beta-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms," Neuroreport, vol. 20, no. 16, pp. 1448-1452, 2009. [Online]. Available: [Link]
-
C. L. Lin et al., "beta-N-methylamino-L-alanine (L-BMAA) decreases brain glutamate receptor number and induces behavioral changes in rats," Chin. J. Physiol., vol. 36, no. 2, pp. 79-84, 1993. [Online]. Available: [Link]
-
J. P. Pin et al., "beta-N-methylamino-L-alanine is a low-affinity agonist of metabotropic glutamate receptors," Neuroreport, vol. 2, no. 10, pp. 609-611, 1991. [Online]. Available: [Link]
-
D. J. Lobner, "Beta-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms," Neuroreport, vol. 20, no. 16, pp. 1448-1452, 2009. [Online]. Available: [Link]
-
A. C. Scallet et al., "Acute β-N-Methylamino-L-alanine Toxicity in a Mouse Model," Int. J. Mol. Sci., vol. 15, no. 12, pp. 22593-22608, 2014. [Online]. Available: [Link]
-
M. T. S. de la Cruz et al., "Effects of L-beta-N-methylamino-L-alanine (L-BMAA) on the cortical cholinergic and glutamatergic systems of the rat," Neurochem. Res., vol. 19, no. 11, pp. 1351-1356, 1994. [Online]. Available: [Link]
-
A. C. S. N. de Tarso, "Uptake of l-Alanine and Its Distinct Roles in the Bioenergetics of Trypanosoma cruzi," mSphere, vol. 3, no. 4, 2018. [Online]. Available: [Link]
-
J. H. Weiss and D. W. Choi, "Beta-N-Methylamino-L-Alanine Neurotoxicity: Requirement for Bicarbonate as a Cofactor," Science, vol. 241, no. 4868, pp. 973-975, 1988. [Online]. Available: [Link]
-
Human Metabolome Database, "1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161)," [Online]. Available: [Link]
-
NIST, "L-Alanine, TMS derivative," [Online]. Available: [Link]
-
K. A. Beattie et al., "A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks," Toxins, vol. 15, no. 11, p. 639, 2023. [Online]. Available: [Link]
-
X. Zhou et al., "β-N-Methylamino-L-Alanine Induces Neurological Deficits and Shortened Life Span in Drosophila," Toxins, vol. 8, no. 11, p. 314, 2016. [Online]. Available: [Link]
-
S. M. Ross, D. N. Roy, and P. S. Spencer, "Beta-N-oxalylamino-L-alanine action on glutamate receptors," J. Neurochem., vol. 53, no. 3, pp. 710-715, 1989. [Online]. Available: [Link]
- Google Patents, "CN102264691B - Process for the preparation of protected l-alanine derivatives," [Online].
-
K. A. Beattie et al., "N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks," Toxins, vol. 15, no. 11, p. 639, 2023. [Online]. Available: [Link]
-
K. A. Beattie et al., "A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks," Queen Mary's Research Online, 2023. [Online]. Available: [Link]
-
J. J. Goto, J. H. Koenig, and K. Ikeda, "The Physiological Effect of Ingested β-N-methylamino-L-alanine on a Glutamatergic Synapse in an in Vivo Preparation," Comp. Biochem. Physiol. C Toxicol. Pharmacol., vol. 156, no. 3-4, pp. 171-177, 2012. [Online]. Available: [Link]
-
NCChem, "ALANINE SYNTHESIS," YouTube, Mar. 22, 2025. [Online]. Available: [Link]
-
J. S. Rowbotham et al., "¹H NMR spectra of variously isotopically labelled l-alanine molecules prepared biocatalytically (500 MHz, 293 K, ²H2O, p²H 8.0)," ResearchGate, 2021. [Online]. Available: [Link]
-
Biological Magnetic Resonance Bank, "BMRB entry bmse000028 - L-Alanine," [Online]. Available: [Link]
-
J. S. A. M. van den Oever and H. A. G. O. Zylicz, "A critical review of the postulated role of the non-essential amino acid, β-N-methylamino-L-alanine, in neurodegenerative disease in humans," Illinois Experts, 2017. [Online]. Available: [Link]
Sources
- 1. A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA) - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. L-Alanine(56-41-7) 1H NMR [m.chemicalbook.com]
- 3. A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-N-Methylamino-L-Alanine Induces Neurological Deficits and Shortened Life Span in Drosophila [mdpi.com]
- 6. Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods [mdpi.com]
- 7. β-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of L-beta-N-methylamino-L-alanine (L-BMAA) on the cortical cholinergic and glutamatergic systems of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria | PLOS One [journals.plos.org]
- 12. This compound dihydrochloride [sigmaaldrich.com]
- 13. A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kp652.bver.co.kr [kp652.bver.co.kr]
Comparative analysis of 3-(Dimethylamino)-l-alanine and L-alanine
An In-Depth Comparative Guide to 3-(Dimethylamino)-l-alanine and L-alanine for Researchers
Introduction: A Tale of Two Alanines
In the vast landscape of amino acids, L-alanine stands as a cornerstone. It is one of the 20 proteinogenic amino acids, fundamental to virtually all life on Earth, playing a central role in protein structure and core metabolic pathways like the glucose-alanine cycle.[1][2] Its structural simplicity, a methyl group side chain, belies its profound biological importance.
This guide introduces a lesser-known counterpart: this compound. This is a non-proteinogenic, synthetic amino acid derivative. Unlike its natural cousin, it is not encoded by the genome but is a product of chemical synthesis, offering a unique chemical handle—the dimethylamino group—for specialized research applications.
This document provides a comprehensive comparative analysis of these two molecules. We will dissect their structural and physicochemical differences, contrast their known biological activities, and provide detailed experimental protocols for their quantitative analysis, cellular uptake, and metabolic assessment. This guide is intended for researchers in drug development, biochemistry, and cell biology who seek to understand and leverage the distinct properties of this amino acid pair.
Part 1: Structural and Physicochemical Properties
The defining difference between L-alanine and this compound lies in the side chain attached to the β-carbon. L-alanine possesses a simple methyl group (-CH₃), rendering it small and non-polar.[1] In contrast, this compound features a terminal dimethylamino group (-N(CH₃)₂). This substitution fundamentally alters the molecule's size, polarity, and hydrogen bonding capacity, introducing a tertiary amine that can be protonated under physiological conditions.
Table 1: Comparative Physicochemical Properties
| Property | L-Alanine | This compound |
| IUPAC Name | (2S)-2-aminopropanoic acid[3] | (2S)-2-Amino-3-dimethylaminopropanoic acid[] |
| Molecular Formula | C₃H₇NO₂[1] | C₅H₁₂N₂O₂[] |
| Molecular Weight | 89.09 g/mol [1][3] | 132.16 g/mol [] |
| Side Chain | -CH₃ | -CH₂-N(CH₃)₂ |
| Polarity | Non-polar, Hydrophobic[1][5] | Polar, Hydrophilic (predicted) |
| pKa (α-COOH) | ~2.34[6][7] | Not experimentally determined |
| pKa (α-NH₃⁺) | ~9.87[1][7] | Not experimentally determined |
| Isoelectric Point (pI) | 6.01[1] | Not experimentally determined |
| Water Solubility | 166.5 g/L (at 25 °C)[6][7] | High (predicted due to polar groups) |
| Density | ~1.43 g/cm³[3][6] | ~1.13 g/cm³[] |
| CAS Number | 56-41-7[2] | 10138-99-5[] |
Part 2: Biological Roles and Toxicological Profile
L-Alanine: The Metabolic Hub
L-alanine is a non-essential amino acid, meaning it can be synthesized by the human body.[2][8] Its roles are extensive and well-characterized:
-
Protein Synthesis: As a proteinogenic amino acid, it is a fundamental building block for enzymes, structural proteins, and signaling molecules.[9][10]
-
Energy Metabolism: It is a key player in the glucose-alanine cycle , a critical pathway that transports amino groups from muscle to the liver for urea synthesis, while the carbon skeleton is converted back to glucose (gluconeogenesis).[1][2][11] This process is vital for maintaining blood glucose levels during periods of fasting or intense exercise.[9][10]
-
Neurotransmission: L-alanine also functions as a neurotransmitter in the central nervous system, contributing to the transmission of nerve impulses.[9]
This compound: A Synthetic Probe
Currently, there is no evidence to suggest that this compound occurs naturally or has an established biological role. It is a synthetic compound available from specialty chemical suppliers, likely intended for use as:
-
A modified building block in peptide synthesis to introduce a cationic charge or a unique structural feature.
-
A research tool to probe the specificity of amino acid transporters and enzymes.
-
A starting material for the synthesis of more complex molecules.
It is critical to distinguish this compound from the similarly named but structurally different neurotoxin β-N-methylamino-L-alanine (BMAA) . BMAA has been implicated in neurodegenerative diseases, whereas the biological activity of this compound remains largely uninvestigated.[12][13]
Comparative Toxicology
-
L-Alanine: L-alanine is generally recognized as safe. It is a natural component of dietary protein. Toxicological studies in rodents established a No-Observed-Adverse-Effect Level (NOAEL) of approximately 6,450 mg/kg body weight/day in males and 9,700 mg/kg bw/day in females.[14][15] In humans, very high single doses (e.g., 30-50 grams) may cause mild gastrointestinal discomfort, such as nausea or diarrhea, but long-term adverse effects at typical supplementation doses have not been reported.[14][15]
-
This compound: No specific toxicological data for this compound is available in the public domain. As with any novel synthetic compound, it should be handled with standard laboratory precautions, including the use of gloves and safety glasses. A comprehensive toxicological assessment would be required prior to any in vivo studies.
Part 3: Experimental Protocols for Comparative Analysis
To empirically compare these two amino acids, a series of well-defined experiments are necessary. The following protocols are designed to provide a framework for quantitative analysis, assessment of cellular interactions, and evaluation of metabolic stability.
Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To develop a robust method for the separation and quantification of L-alanine and this compound from a mixed sample.
Causality and Method Choice: HPLC is the predominant technique for amino acid analysis due to its high resolution and sensitivity.[16] Given the significant difference in polarity between the non-polar L-alanine and the predicted polar, cationic this compound, ion-exchange chromatography is an excellent choice for separation.[17][18] Post-column derivatization with ninhydrin is a classic, reliable method for detection that reacts with the primary amine of both molecules to produce a colored compound detectable by a UV-Vis spectrophotometer.[17]
Methodology:
-
Sample Preparation:
-
If analyzing free amino acids, dissolve the sample in a suitable aqueous buffer (e.g., 0.1 M HCl) to a final concentration in the low millimolar range.
-
If analyzing protein/peptide hydrolysates, perform acid hydrolysis using 6 N HCl with 0.1% phenol at 110°C for 24 hours to liberate individual amino acids.[17] Neutralize and dilute the sample post-hydrolysis.
-
-
Chromatographic System:
-
Instrument: An HPLC system equipped with a pump, autosampler, column oven, post-column derivatization module, and a UV-Vis detector.
-
Column: A sodium-based cation-exchange column, specifically designed for amino acid analysis.
-
Mobile Phase: Use a gradient elution system with buffers of increasing pH and ionic strength (e.g., sodium citrate buffers) to elute the amino acids based on their charge.
-
-
Post-Column Derivatization:
-
After the column, the eluent is mixed with a ninhydrin solution at an elevated temperature (e.g., 130°C) in a reaction coil.
-
-
Detection:
-
The colored product is detected by measuring absorbance at 570 nm.
-
-
Quantification:
-
Prepare calibration curves using certified standards of both L-alanine and this compound across a range of concentrations.
-
Integrate the peak area for each compound in the experimental sample and determine its concentration by interpolating from the respective calibration curve.
-
Workflow Diagram:
Caption: Workflow for HPLC-based separation and quantification.
Protocol 2: Comparative Cellular Uptake Assay
Objective: To determine if this compound is taken up by cells and whether it competes with L-alanine for the same transport systems.
Causality and Method Choice: Cancer cells often upregulate amino acid transporters (like LAT1) to fuel their high proliferation rate, making them a good model system.[19] A competitive uptake assay using a radiolabeled or fluorescent amino acid analog is a standard method to investigate transport kinetics without requiring a labeled version of the test compound.[20][21] This protocol uses a radiolabeled natural amino acid to quantify uptake and assess inhibition by the test compounds.
Methodology:
-
Cell Culture:
-
Assay Preparation:
-
On the day of the experiment, aspirate the culture medium.
-
Wash cells twice with 1 mL of pre-warmed Krebs-Ringers-HEPES (KRH) buffer to remove residual media components.[20]
-
-
Competitive Incubation:
-
Prepare incubation solutions in KRH buffer:
-
Control: KRH buffer containing a fixed concentration of a radiolabeled amino acid (e.g., 4 µCi/mL L-[³H]-Leucine).
-
L-alanine Competition: Control solution plus a high concentration (e.g., 10 mM) of unlabeled L-alanine.
-
Test Compound Competition: Control solution plus a high concentration (e.g., 10 mM) of unlabeled this compound.
-
-
Add 0.5 mL of the appropriate solution to each well and incubate for a short period (e.g., 5 minutes) at 37°C.[20]
-
-
Termination and Lysis:
-
Quantification:
-
Transfer the cell lysates to scintillation vials containing 8 mL of scintillation cocktail.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Normalize CPM values to the cell number or total protein content for each well.
-
-
Analysis:
-
Compare the CPM in the competition wells to the control. A significant reduction in radioactivity indicates that the compound competes for the same transporter as the radiolabeled substrate.
-
Workflow Diagram:
Caption: Step-by-step workflow for a competitive cellular uptake assay.
Protocol 3: In Vitro Enzymatic Assay with Alanine Aminotransferase (ALT)
Objective: To assess whether this compound can serve as a substrate for Alanine Aminotransferase (ALT), a key enzyme in L-alanine metabolism.
Causality and Method Choice: ALT catalyzes the reversible transamination of L-alanine and α-ketoglutarate to pyruvate and L-glutamate.[22] This is a central reaction in amino acid metabolism.[23] By testing if this compound can replace L-alanine in this reaction, we can probe its metabolic stability. A coupled enzyme assay, where the product of the first reaction (glutamate) is used by a second enzyme (glutamate dehydrogenase) to drive a colorimetric or fluorometric change, provides a convenient and continuous way to monitor the reaction.[22]
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Prepare stock solutions of: L-alanine (positive control), this compound, α-ketoglutarate, NAD⁺, and L-Glutamate Dehydrogenase (GDH).
-
Prepare a solution of purified Alanine Aminotransferase (ALT).
-
-
Assay Setup (96-well plate format):
-
For each reaction well, add:
-
Reaction Buffer
-
α-ketoglutarate (e.g., 10 mM final concentration)
-
NAD⁺ (e.g., 2 mM final concentration)
-
GDH (e.g., 5 units/mL)
-
Substrate: L-alanine (for positive control) or this compound (for test), at various concentrations. Include a "no substrate" well as a negative control.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding ALT to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the increase in absorbance at 340 nm (due to the formation of NADH from NAD⁺ by GDH acting on glutamate) kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve for each substrate concentration.
-
Plot the reaction rate (V) against the substrate concentration [S].
-
Compare the activity observed with L-alanine to that with this compound. The absence of a reaction with the test compound would suggest it is not a substrate for ALT under these conditions.
-
Logical Diagram:
Caption: Coupled enzymatic assay for testing substrate specificity.
Conclusion
L-alanine and this compound represent two ends of the amino acid spectrum: one a ubiquitous, natural metabolite, the other a synthetic analog with largely unexplored potential. While L-alanine is integral to central metabolism, the modified side chain of this compound fundamentally alters its physicochemical properties, making it an unlikely participant in the same biological pathways without significant adaptation.
The true value of this compound lies in its utility as a research tool. The experimental frameworks provided here offer a starting point for characterizing its behavior in biological systems, from its transport across cell membranes to its susceptibility to metabolic enzymes. Such studies are essential for unlocking its potential in peptide design, drug discovery, and as a probe for understanding the intricate world of amino acid biology.
References
- Vertex AI Search. (n.d.).
- Tamilnadu Test House. (n.d.).
- AHB Global. (2025). All You Need to Know About L-Alanine.
- JPT Peptide Technologies. (n.d.).
- J&K Scientific LLC. (2023). L-Alanine Properties.
- Creative Proteomics. (n.d.).
- Creative Peptides. (n.d.). Alanine Amino Acids: Properties, Function, Benefits, and Sources.
- USP. (2002). AMINO ACID ANALYSIS.
- Wikipedia. (n.d.). Alanine.
- National Institutes of Health. (n.d.). L-Alanine. PubChem.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids.
- Shen, L., et al. (2022). Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids. Journal of Visualized Experiments.
- ResearchGate. (2020).
- Chemicool. (n.d.). Alanine (C3H7NO2) properties.
- The Biology Project, University of Arizona. (n.d.). Alanine.
- National Institutes of Health. (2025). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor.
- Abcam. (n.d.). Amino acid assays and nucleotide synthesis / metabolism assays.
- ChemicalBook. (2025). L-Alanine.
- European Journal of Nutrition & Food Safety. (n.d.). Risk Assessment of "Other Substances" – L-alanine.
- Vitenskapskomiteen for mat og miljø. (2017). Risk assessment of "other substances" – L-alanine.
- BOC Sciences. (n.d.). CAS 10138-99-5 this compound.
- Dojindo Molecular Technologies, Inc. (n.d.). Amino Acid Uptake Assay Kit.
- Dojindo Molecular Technologies, Inc. (n.d.). Amino Acid Uptake Assay Kit UP04 manual.
- PubMed Central. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters.
- BioAssay Systems. (n.d.). EnzyChrom™ L-Amino Acid Assay Kit.
- National Institutes of Health. (n.d.). 3-(N-Methylamino)-D-alanine. PubChem.
- ChemicalBook. (n.d.).
- Carl Roth. (n.d.).
- CDH Fine Chemical. (n.d.).
- Creative Proteomics. (n.d.).
- ResearchGate. (2025). (PDF)
- Sigma-Aldrich. (n.d.). This compound dihydrochloride.
- CD Biosynsis. (n.d.). Amino Acid Metabolism Assay Kits.
- ChemicalBook. (2024). 3-(N-Methylamino)-L-alanine.
- National Institutes of Health. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- Hindawi Publishing Corporation. (2015). Acute β-N-Methylamino-L-alanine Toxicity in a Mouse Model. Journal of Toxicology.
- National Institutes of Health. (2017). New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics.
- Biosynth. (n.d.). 3-(N-Methylamino)-L-alanine.
- Georganics. (n.d.). 3-(N,N-Dimethylamino)propionic acid - High purity.
- ChemicalBook. (n.d.). 3-(N,N-Dimethylamino)-D-alanine.
- MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks.
- ACS Publications. (n.d.). Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction.
- Molecular Biology of the Cell (MBoC). (2017).
- UNL Digital Commons. (n.d.). Acute β-N-Methylamino-L-alanine Toxicity in a Mouse Model.
- PubMed Central. (n.d.). Acute β-N-Methylamino-L-alanine Toxicity in a Mouse Model.
- Digital Repository. (n.d.). Acute β - N -Methylamino-L-alanine Toxicity in a Mouse Model.
- YouTube. (2016).
Sources
- 1. jpt.com [jpt.com]
- 2. Alanine - Wikipedia [en.wikipedia.org]
- 3. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amino Acids - Alanine [biology.arizona.edu]
- 6. jk-sci.com [jk-sci.com]
- 7. webqc.org [webqc.org]
- 8. Alanine (Ala) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 9. collagensei.com [collagensei.com]
- 10. All You Need to Know About L-Alanine [ahb-global.com]
- 11. L-Alanine | 56-41-7 [chemicalbook.com]
- 12. 3-(N-Methylamino)-L-alanine | 15920-93-1 [chemicalbook.com]
- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 14. journalejnfs.com [journalejnfs.com]
- 15. vkm.no [vkm.no]
- 16. tamilnadutesthouse.com [tamilnadutesthouse.com]
- 17. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 18. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]
- 20. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]
- 21. Amino Acid Uptake Assay Kit UP04 manual | DOJINDO [dojindo.com]
- 22. Amino acid assays and nucleotide synthesis / metabolism assays | Abcam [abcam.com]
- 23. Amino Acid Metabolism Analysis-Techniques, Workflow, and Applications - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Alternatives for 3-(Dimethylamino)-l-alanine in the Synthesis of Advanced Peptides and Probes
The precise engineering of peptides and chemical probes is a cornerstone of modern biomedical research and drug discovery. The incorporation of non-canonical amino acids is a key strategy to imbue these molecules with enhanced properties, such as increased stability, tailored binding affinities, and novel functionalities. For years, 3-(Dimethylamino)-l-alanine has served as a reliable building block for introducing a basic, dimethylated moiety. However, the continuous drive for molecular optimization necessitates a critical evaluation of its alternatives. This guide provides an in-depth, objective comparison of viable alternatives to this compound, grounded in experimental principles and designed to empower researchers in selecting the optimal tool for their specific applications.
The Role and Limitations of this compound
This compound is a synthetic amino acid characterized by a short aliphatic side chain terminating in a dimethylamino group. Its primary utility lies in its ability to introduce a permanently basic or quaternizable nitrogen atom into a peptide sequence.
Key Applications:
-
Peptide Modification: Introduction of a positive charge to modulate solubility and cell permeability.
-
Chemical Probe Construction: Serves as a synthetic handle for the attachment of reporter molecules or for mediating specific interactions.
-
Drug Design: Used as a fragment in the design of peptidomimetics and other small molecule therapeutics.
Despite its utility, the inherent flexibility and simple structure of the this compound side chain can be a limitation. It may not provide the optimal steric or electronic properties for high-affinity interactions with specific biological targets. Furthermore, its susceptibility to enzymatic degradation can limit the in vivo half-life of peptides containing this residue.
A Comparative Analysis of Promising Alternatives
The selection of an alternative should be a data-driven decision based on the desired physicochemical properties and biological activity. Here, we compare three strategic alternatives to this compound.
| Compound | Key Structural Features | Physicochemical Properties | Potential Advantages |
| This compound | Short, flexible aliphatic side chain | pKa of the dimethylamino group is typically around 9.5-10.0. | Simple structure, readily available. |
| 4-(Dimethylamino)-l-phenylalanine | Dimethylamino group on a rigid phenyl ring. | Aromatic side chain can participate in π-stacking interactions. The pKa of the dimethylamino group is lower (around 4.2-5.0) due to resonance effects. | Increased structural rigidity can enhance binding specificity. Potential for cation-π interactions. |
| N,N-Dimethyl-l-lysine | Longer, flexible aliphatic side chain with a dimethylamino group at the ε-position. | Maintains a positive charge over a wide pH range. Increased side-chain length and flexibility. | May offer improved proteolytic stability compared to unmodified lysine. The longer side chain can probe deeper binding pockets. |
| (S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid | Imidazole ring with a methyl group on one nitrogen. | The imidazole ring can act as a hydrogen bond donor/acceptor and has a pKa around 6.0-7.0, allowing it to act as a proton shuttle at physiological pH. | Can participate in a wider range of non-covalent interactions, including hydrogen bonding and metal coordination. The pKa near physiological pH can be advantageous in certain biological contexts. |
Experimental Validation: Protocols for Comparative Assessment
Objective comparison requires rigorous experimental validation. The following protocols provide a framework for evaluating the performance of peptides synthesized with this compound versus its alternatives.
Solid-Phase Peptide Synthesis (SPPS)
The foundation of any comparative study is the successful synthesis of the peptide analogues.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Protocol:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading), including the desired test amino acid (Fmoc-3-(Dimethylamino)-l-alanine or an alternative), with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection cycle, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity by mass spectrometry.
In Vitro Proteolytic Stability Assay
A critical parameter for many peptide-based tools is their resistance to degradation by proteases.
Caption: Workflow for assessing the proteolytic stability of peptide analogs.
Detailed Protocol:
-
Reaction Setup: Prepare solutions of the purified peptide analogs at a known concentration (e.g., 1 mg/mL) in a relevant biological matrix (e.g., human serum or a solution of a specific protease like trypsin).
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic activity by adding an equal volume of a quenching solution (e.g., 10% TFA).
-
Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide and the appearance of degradation product peaks.
-
Quantification: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. Determine the half-life (t½) of each peptide analog. Studies have shown that N,N-dimethylation of lysine residues can render the adjacent peptide bond more resistant to tryptic cleavage[1][2].
Mechanistic Insights and Structural Rationale
The choice of an alternative to this compound should be guided by the specific molecular interactions desired.
Caption: Diverse interaction modes of 3-(DMA)-l-alanine alternatives.
-
4-(Dimethylamino)-l-phenylalanine: The rigid, aromatic nature of the side chain can pre-organize the peptide into a conformation more favorable for binding, reducing the entropic penalty of binding. The aromatic ring can engage in π-stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein, and the dimethylamino group can participate in cation-π interactions.
-
N,N-Dimethyl-l-lysine: The extended and flexible side chain allows the cationic group to probe deeper into binding pockets that may be inaccessible to the shorter side chain of this compound. This can lead to the formation of more favorable electrostatic interactions.
-
(S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid: The imidazole side chain is particularly versatile. It can act as both a hydrogen bond donor and acceptor, forming specific interactions that are not possible with a simple dimethylamino group. Its ability to coordinate with metal ions can also be exploited in the design of probes for metalloproteins[3][4].
Conclusion and Recommendations
The selection of an unnatural amino acid is a critical decision in the design of high-performance peptides and chemical probes. While this compound is a useful tool, its alternatives offer a broader range of physicochemical properties that can be leveraged to enhance biological activity and stability.
-
For applications requiring enhanced binding affinity and specificity , particularly when targeting aromatic pockets, 4-(Dimethylamino)-l-phenylalanine is a strong candidate.
-
To improve proteolytic stability and probe deeper binding sites , N,N-Dimethyl-l-lysine presents a compelling option.
-
When a more diverse set of interactions, such as hydrogen bonding or metal coordination , is desired, (S)-2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid and other imidazole-containing amino acids offer unique advantages.
It is imperative that the final selection is based on empirical data generated through the systematic synthesis and evaluation of peptide analogs, as outlined in this guide. By moving beyond traditional building blocks and embracing the chemical diversity of these alternatives, researchers can unlock new possibilities in the design of potent and selective research tools and therapeutic leads.
References
-
Siodłak, D. (2015). Imidazole-amino acids. Conformational switch under tautomer and pH change. Journal of Molecular Modeling, 21(5), 123. [Link]
-
PubChem. (n.d.). 4-Dimethylamino-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
-
Khan Academy. (n.d.). Amino acid structure and classifications. [Link]
-
ResearchGate. (n.d.). Imidazole-amino acids conjugates. [Link]
-
Metz, A., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178241. [Link]
-
Wikipedia. (n.d.). Amino acid. [Link]
-
Lin, Y., et al. (1969). The Action of Proteolytic Enzymes on N, N-Dimethyl Proteins. Journal of Biological Chemistry, 244(4), 789-791. [Link]
-
PubChem. (n.d.). 4-N,N-(Dimethylamino)-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 25(21), 5138. [Link]
-
MS Bioworks. (n.d.). Investigation of Proteolytic Cleavage at Modified Residues. [Link]
-
Wiley Online Library. (2024). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. Peptide Science. [Link]
-
National Institutes of Health. (2019). Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids. Bioorganic & Medicinal Chemistry Letters, 30(2), 126876. [Link]
-
National Institutes of Health. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]
Sources
- 1. msbioworks.com [msbioworks.com]
- 2. Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole-amino acids. Conformational switch under tautomer and pH change - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
A Comparative Guide to Investigating the Interactions of 3-(Dimethylamino)-l-alanine with Other Amino Acids
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to characterize the interactions of the non-canonical β-amino acid, 3-(Dimethylamino)-l-alanine (DMAA), with standard amino acids and protein machinery. Due to the limited direct experimental data on DMAA in peer-reviewed literature, this guide establishes a robust methodological blueprint. We will draw functional parallels from the extensively studied neurotoxic β-amino acid, β-N-methylamino-L-alanine (BMAA), to illustrate key concepts and potential interaction mechanisms.[1][2]
The core objective is to equip researchers with the foundational knowledge and detailed protocols required to investigate how a modified amino acid like DMAA competes with, binds to, or is misincorporated into biological systems.
Introduction: The Significance of Non-Canonical Amino Acid Interactions
Non-canonical amino acids, those not found among the 22 proteinogenic amino acids, are of immense interest in drug discovery and chemical biology. Their unique structures can confer novel properties to peptides, such as increased stability, altered conformation, and new functionalities.[3] this compound (DMAA) is a β-amino acid, meaning its amino group is attached to the beta-carbon, one atom further from the carboxyl group than in standard α-amino acids.[3][] This altered backbone structure is fundamental to its behavior.
Understanding the interaction profile of DMAA is critical for several reasons:
-
Predicting Biological Activity: Determining if DMAA can compete with natural amino acids for binding sites on enzymes or transport proteins is the first step in understanding its potential pharmacological or toxicological effects.
-
Peptide and Drug Design: Intentionally incorporating DMAA into a peptide requires precise knowledge of how it will influence the structure and interactions of the final molecule.
-
Uncovering Novel Biology: Studying how cellular machinery responds to an unusual amino acid can reveal new insights into the fidelity of processes like protein translation.
The neurotoxin BMAA serves as a crucial case study. Research has shown that BMAA can be mistakenly incorporated into proteins in place of serine, leading to protein misfolding and cellular stress, which is hypothesized to contribute to neurodegenerative disease.[1][5] This precedent of a β-amino acid being accepted by cellular systems underscores the importance of rigorously characterizing DMAA.
Potential Interaction Mechanisms of DMAA
Based on first principles and lessons from BMAA, we can hypothesize three primary mechanisms by which DMAA could interact with other amino acids and the cellular environment.
-
Competitive Inhibition at the Transporter Level: Amino acid transporters in the cell membrane are often specific to classes of amino acids (e.g., large neutral, cationic). DMAA may compete with canonical amino acids for uptake into the cell.
-
Enzymatic and Receptor Binding: DMAA could act as a ligand, substrate, or inhibitor for enzymes that process amino acids, such as aminotransferases, or for receptors that bind free amino acids.
-
Misincorporation into Peptides: The most critical interaction to investigate is whether DMAA can be recognized by an aminoacyl-tRNA synthetase (aaRS), charged to a tRNA, and subsequently incorporated into a growing polypeptide chain during translation. This could lead to structurally aberrant proteins.[1]
The following sections detail the experimental workflows required to systematically investigate each of these potential mechanisms.
Experimental Workflows for Characterizing DMAA Interactions
A multi-tiered approach is essential for a complete understanding of DMAA's interaction profile. This workflow progresses from direct, in-vitro binding studies to more complex cellular assays.
Caption: A tiered experimental workflow for characterizing DMAA interactions.
Tier 1: Direct Binding and Thermodynamic Analysis
The foundational step is to determine if DMAA physically binds to a target protein and to quantify the thermodynamics and kinetics of this interaction. A logical primary target would be an aminoacyl-tRNA synthetase (aaRS), such as seryl-tRNA synthetase (SerRS), given the precedent of BMAA misincorporation for serine.[5]
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Causality: We choose ITC first because it provides the "gold standard" measurement of binding affinity (Kd) in solution, without the need for immobilization or labeling. It tells us not only if and how strongly DMAA binds, but also why (the enthalpic and entropic driving forces).
Caption: Principle of Isothermal Titration Calorimetry (ITC) experiment.
Protocol: ITC Analysis of DMAA binding to SerRS
-
Preparation:
-
Dialyze purified SerRS and DMAA extensively against the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Buffer mismatch is a primary source of error.
-
Determine accurate concentrations of the protein and DMAA stock solutions via UV absorbance and analytical methods, respectively.
-
-
Instrument Setup:
-
Set the calorimeter temperature (e.g., 25°C).
-
Load the sample cell with SerRS at a concentration of ~10-20 µM.
-
Load the injection syringe with DMAA at a concentration 10-15 times that of the protein (~150-300 µM).
-
-
Titration:
-
Perform a series of small (e.g., 2 µL) injections of DMAA into the sample cell, with sufficient spacing (~150 seconds) for the signal to return to baseline.
-
A control experiment, titrating DMAA into buffer alone, is mandatory to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site independent) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Comparative Data Presentation
The power of this analysis comes from comparison. The experiment should be repeated with L-Serine (positive control) and another amino acid unlikely to bind, such as L-Leucine (negative control).
Table 1: Hypothetical Thermodynamic Data for Amino Acid Binding to SerRS
| Ligand | Binding Affinity (K_d) | Stoichiometry (n) | Enthalpy (ΔH) | Entropy (-TΔS) |
|---|---|---|---|---|
| L-Serine | 1.5 µM | 1.05 | -8.5 kcal/mol | -2.5 kcal/mol |
| This compound | 45 µM | 0.98 | -4.2 kcal/mol | -2.1 kcal/mol |
| L-Leucine | No Binding Detected | N/A | N/A | N/A |
This is example data for illustrative purposes.
Interpretation: In this hypothetical example, DMAA binds to SerRS, but with ~30-fold weaker affinity than the natural substrate, L-Serine. This suggests it is a poor competitor but that a physical interaction is possible.
Cellular Assays to Determine Functional Consequences
While biophysical methods confirm a direct interaction, cellular assays are required to understand the functional consequences in a biological context.
Protocol: Competitive Radiolabeled Amino Acid Uptake Assay
This assay determines if DMAA can compete with a natural amino acid for transport into cells.
-
Cell Culture: Plate a relevant cell line (e.g., neuroblastoma cells for neurotoxicity studies) in 24-well plates and grow to confluence.[1]
-
Preparation:
-
Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Prepare solutions of "cold" (unlabeled) L-Serine and DMAA at various concentrations (e.g., 0-10 mM).
-
Prepare a solution of "hot" (radiolabeled, e.g., ³H-L-Serine) L-Serine at a fixed, low concentration.
-
-
Assay Execution:
-
Wash cells with assay buffer.
-
Add the "cold" competitor solutions (L-Serine for self-inhibition control, DMAA for test) to the wells for a brief pre-incubation.
-
Add the ³H-L-Serine to all wells and incubate for a short, defined period (e.g., 5 minutes) to measure the initial rate of uptake.
-
Rapidly wash the cells with ice-cold buffer to stop the uptake.
-
-
Quantification:
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of ³H-L-Serine uptake against the concentration of the competitor.
-
Calculate the IC50 value (the concentration of competitor required to inhibit 50% of the uptake) for both L-Serine and DMAA.
-
Interpretation: A low IC50 value for DMAA would indicate it is an effective competitor for serine transporters.
Proving Misincorporation into Proteins
The most definitive test of interaction is to determine if DMAA is incorporated into newly synthesized proteins. This requires advanced mass spectrometry techniques.
Protocol: Mass Spectrometry-Based Proteomics
-
Stable Isotope Labeling: Culture cells in a medium where a specific canonical amino acid (e.g., L-Serine) is replaced with a heavy isotope version (e.g., ¹³C,¹⁵N-Serine). This is the control group. In the experimental group, culture cells in a normal medium supplemented with a high concentration of DMAA.
-
Protein Extraction and Digestion: After a period of growth, harvest the cells, extract the total proteome, and digest the proteins into smaller peptides using an enzyme like trypsin.[6]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]
-
Data Analysis:
-
Search the MS/MS spectra against a protein database.
-
Crucially, the search parameters must be modified to include a variable modification on serine residues corresponding to the mass shift caused by the replacement of serine with DMAA (Ser → DMAA).
-
The presence of peptides confidently identified with this specific mass shift in the DMAA-treated group (and not in the control) is direct evidence of misincorporation.
-
Caption: Hypothesized pathway for the misincorporation of DMAA into a peptide.
Conclusion
Investigating the interactions of a non-canonical amino acid like this compound requires a disciplined, multi-faceted approach. While direct published data on DMAA is scarce, the principles and protocols outlined in this guide provide a clear path forward. By combining in-vitro biophysical characterization (ITC), cellular functional assays (competitive uptake), and definitive proteomics (mass spectrometry), researchers can build a comprehensive profile of DMAA's biological activity. Drawing parallels from the well-documented behavior of BMAA provides a powerful predictive framework, guiding experimental design and data interpretation. This systematic approach is essential for safely and effectively harnessing the potential of modified amino acids in drug development and chemical biology.
References
-
Biophysical and computational methods to analyze amino acid interaction networks in proteins. (2016). Computational and Structural Biotechnology Journal. [Link]
-
Methods to investigate protein–protein interactions. Wikipedia. [Link]
-
Amino Acid Sequence Determination Methods. Mtoz Biolabs. [Link]
-
Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica. [Link]
-
Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. PubMed. [Link]
-
Protein Analysis Techniques Explained. ATA Scientific. [Link]
-
Recent progress in the chemistry of β-aminoketones. RSC Publishing. [Link]
-
Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Scholars Research Library. [Link]
-
Investigation of the interaction of β-methylamino-L-alanine with eukaryotic and prokaryotic proteins. PubMed. [Link]
-
Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods. MDPI. [Link]
-
3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins. Frontiers. [Link]
-
How does the neurotoxin β-N-methylamino-L-alanine exist in biological matrices and cause toxicity? PubMed. [Link]
-
3-(N-methylamino)-L-alanine. Wikidata. [Link]
-
β-N-Methylamino-L-alanine exposure alters defense against oxidative stress in aquatic plants. PubMed. [Link]
-
Diverse taxa of cyanobacteria produce β-N-methylamino-l-alanine, a neurotoxic amino acid. Proceedings of the National Academy of Sciences. [Link]
Sources
- 1. Investigation of the interaction of β-methylamino-L-alanine with eukaryotic and prokaryotic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How does the neurotoxin β-N-methylamino-L-alanine exist in biological matrices and cause toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Amino Acid Sequence Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 7. atascientific.com.au [atascientific.com.au]
A Senior Application Scientist's Guide to the Enantiomeric Purity Analysis of 3-(Dimethylamino)-l-alanine
Abstract
The stereochemical identity of active pharmaceutical ingredients (APIs) is a critical quality attribute with profound implications for safety and efficacy. For non-proteinogenic amino acids like 3-(Dimethylamino)-l-alanine, a key building block in modern therapeutics, the precise quantification of its unwanted d-enantiomer is not merely an analytical task but a regulatory necessity. This guide provides an in-depth comparison of prevalent analytical methodologies for determining the enantiomeric purity of this compound. We will explore the mechanistic principles and practical considerations of direct and indirect chiral separation techniques, focusing on Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE). This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a logical framework for method selection and validation.
The Analytical Imperative: Why Enantiomeric Purity is Non-Negotiable
Chirality plays a pivotal role in pharmacology. Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have established clear policies requiring the stereoisomeric composition of a drug to be well-defined.[1][2][3][4][5] For a compound like this compound, the l-enantiomer may be the active moiety, while the d-enantiomer could be an impurity that is less active, inactive, or potentially harmful.
Therefore, the objective of any analytical procedure is to demonstrate that it is fit for its intended purpose, a principle enshrined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8][9][10] For enantiomeric purity analysis, this means the method must be specific, sensitive, accurate, and robust enough to quantify the trace-level d-enantiomer in the presence of an overwhelming excess of the l-enantiomer.
A Comparative Analysis of Chiral Separation Methodologies
The separation of enantiomers is an analytical challenge because they possess identical physical properties in an achiral environment.[11] Success hinges on creating a temporary chiral environment where the two enantiomers interact differently, allowing for their resolution. We will compare the two most powerful and commercially relevant techniques for the analysis of this compound: Chiral HPLC and Chiral Capillary Electrophoresis.
Direct Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity testing.[12][13] The technique relies on a Chiral Stationary Phase (CSP) packed into an HPLC column. The enantiomers of the analyte pass through the column and interact with the CSP, forming transient diastereomeric complexes. The difference in the stability of these complexes between the l- and d-enantiomers results in different retention times, leading to separation.[12]
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: For a polar, zwitterionic molecule like this compound, standard reversed-phase columns will not provide chiral resolution. The choice of CSP is paramount.
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These are exceptionally well-suited for underivatized amino acids.[14][15] Their structure contains multiple chiral centers and ionic groups, allowing for a combination of hydrogen bonding, ionic, and dipole-dipole interactions. This multi-modal interaction mechanism is highly effective for resolving polar and ionic compounds directly, avoiding the need for derivatization.[15]
-
Zwitterionic Ion-Exchange CSPs (e.g., Cinchona alkaloid-based): These phases are specifically designed for ampholytes like amino acids.[16] They incorporate both anionic and cationic sites, enabling strong chiral recognition through a double ion-pairing mechanism.
-
-
Mobile Phase Optimization: The mobile phase must be carefully tuned to modulate the interactions between the analyte and the CSP. For macrocyclic glycopeptide columns, reversed-phase (water/organic) or polar organic modes are common.[14][15] Small amounts of acidic or basic additives (e.g., formic acid, triethylamine) are often used to control the ionization state of both the analyte and the CSP, which is critical for achieving optimal retention and selectivity.
High-Efficiency Method: Chiral Capillary Electrophoresis (CE)
Capillary Electrophoresis offers unparalleled separation efficiency, low sample and solvent consumption, and rapid method development.[17][18][19] In CE, separation occurs in a narrow-bore capillary filled with a background electrolyte (BGE). When a high voltage is applied, ions migrate at different velocities based on their charge-to-size ratio.
Causality Behind Experimental Choices:
-
Chiral Selector in the BGE: To separate enantiomers, a chiral selector is added directly to the BGE. The enantiomers form transient, diastereomeric inclusion complexes with the selector. These complexes have slightly different effective mobilities, enabling their separation.
-
Cyclodextrins (CDs): Modified and unmodified cyclodextrins (e.g., beta-cyclodextrin, hydroxypropyl-beta-cyclodextrin) are the most widely used chiral selectors for amino acids in CE.[18][20][21][22] The hydrophobic inner cavity and hydrophilic outer surface of the CD molecule allow for differential inclusion of the enantiomers.
-
-
Buffer pH and Composition: The pH of the BGE is a critical parameter as it dictates the charge of the analyte (the primary amine and carboxylic acid groups) and the magnitude of the electroosmotic flow (EOF). Fine-tuning the pH is the primary means of optimizing resolution in CE.
Detailed Experimental Protocol: A Validated Chiral HPLC-UV Method
This protocol describes a self-validating system for the determination of the d-enantiomer of 3-(Dimethylamino)-alanine in an l-alanine drug substance. The inclusion of a System Suitability Test (SST) ensures the chromatographic system is performing adequately before any sample analysis, a core requirement for trustworthy data.[6][8]
Objective: To separate and quantify the d-enantiomer of 3-(Dimethylamino)-alanine from the l-enantiomer with a limit of quantification (LOQ) of ≤ 0.1%.
Instrumentation & Materials:
-
HPLC system with UV detector (e.g., Agilent 1260, Waters Alliance)
-
Chiral Column: Astec® CHIROBIOTIC® T (Teicoplanin), 25 cm x 4.6 mm, 5 µm[15]
-
Mobile Phase: 80:20 (v/v) Methanol / Water with 0.1% Formic Acid
-
Reagents: HPLC-grade Methanol, Water, and Formic Acid
-
Standards: Reference standards for this compound and 3-(Dimethylamino)-d-alanine
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare 1 L of the mobile phase by mixing 800 mL of Methanol with 200 mL of Water. Add 1.0 mL of Formic Acid and mix thoroughly. Degas before use.
-
Standard Preparation:
-
L-Standard (0.5 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Racemic Standard (0.5 mg/mL): Accurately weigh 12.5 mg of l-enantiomer and 12.5 mg of d-enantiomer into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sensitivity Standard (0.0005 mg/mL, 0.1%): Dilute the Racemic Standard 1:1000 with the mobile phase. This solution represents the 0.1% level for the d-enantiomer.
-
-
Sample Preparation (0.5 mg/mL): Prepare the sample to be tested at the same concentration as the L-Standard using the mobile phase as the diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
System Suitability Test (SST) - The Self-Validating Check:
-
Inject the Racemic Standard five times.
-
Resolution (Rs): The resolution between the l- and d-enantiomer peaks must be ≥ 2.0. This confirms the column is separating the enantiomers effectively.
-
Tailing Factor (T): The tailing factor for the l-enantiomer peak must be ≤ 1.8. This ensures good peak shape for accurate integration.
-
Precision (%RSD): The relative standard deviation of the peak areas for the five replicate injections must be ≤ 2.0%. This demonstrates the stability and precision of the system.
-
Action: Do not proceed with sample analysis if SST criteria are not met. Troubleshoot the system (e.g., check mobile phase, column connections, detector lamp).
-
-
Analysis Sequence:
-
Inject a blank (mobile phase).
-
Perform the SST as described above.
-
Inject the Sensitivity Standard to confirm the required LOQ is achieved (Signal-to-Noise ratio ≥ 10).
-
Inject the L-Standard.
-
Inject the Sample Preparation in duplicate.
-
-
Data Analysis & Calculation:
-
Calculate the percentage of the d-enantiomer in the sample using the following formula: % D-Enantiomer = (Area_D_Sample / (Area_D_Sample + Area_L_Sample)) * 100
-
Workflow for Chiral HPLC Purity Analysis
Caption: Workflow for the enantiomeric purity analysis of this compound by HPLC.
Comparative Performance Data
The choice of an analytical method is always a trade-off between various performance characteristics. The following table summarizes the expected performance of the discussed methods for the analysis of this compound.
| Parameter | Chiral HPLC (Direct) | Chiral CE (Direct) | Indirect Method (Derivatization + RP-HPLC) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP). | Differential mobility of transient diastereomeric complexes in an electric field. | Separation of stable diastereomers on an achiral stationary phase. |
| Typical Resolution (Rs) | Good to Excellent (Rs > 2.0 achievable) | Excellent (often higher efficiency than HPLC) | Variable; depends heavily on the derivatizing agent. |
| Sensitivity (LOQ) | Typically 0.05-0.1% for UV detection. Lower with MS. | Good; comparable to HPLC-UV, but smaller injection volumes can be a limitation. | Can be very high if a fluorescent derivatizing agent is used. |
| Analysis Time | 15-30 minutes per sample. | 5-20 minutes per sample (often faster). | Longer overall due to the offline derivatization step (1-2 hours). |
| Method Dev. Complexity | Moderate; requires screening of several CSPs and mobile phases. | Moderate to High; requires optimization of selector type/conc., pH, and voltage. | High; requires optimization of reaction conditions and chromatographic separation. |
| Risk of Artefacts | Low; direct analysis minimizes risk. | Low; direct analysis. | High risk of racemization during the derivatization step.[13] |
| Robustness & Throughput | High; well-established, automatable technology. | Moderate; sensitive to buffer depletion and capillary surface changes. | Low; multi-step process is less robust and lower throughput. |
Guide to Method Selection
Selecting the appropriate analytical technique depends on the specific goals of the analysis, available instrumentation, and the stage of drug development. This decision tree provides a logical framework for choosing the best method.
Caption: Decision tree for selecting a chiral analysis method.
Conclusion
The enantiomeric purity of this compound is a critical quality attribute that demands a robust, specific, and validated analytical method. For routine quality control and release testing in a regulated environment, direct Chiral HPLC on a macrocyclic glycopeptide or zwitterionic stationary phase stands out as the most reliable and robust choice. It offers a balance of excellent resolution, adequate sensitivity, and high throughput without the risk of artefacts from derivatization. While Chiral CE provides a powerful, high-efficiency alternative, particularly for sample-limited research applications, its lower robustness can be a challenge in a routine QC setting. Ultimately, the chosen method must be rigorously validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose and guarantees the stereochemical integrity of the final product.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. URL: [Link]
-
Nishi, H., & Terabe, S. (2005). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. Pharmazie, 60(3), 181-5. URL: [Link]
-
Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (2016). LCGC International. URL: [Link]
-
Fanali, S., et al. (2000). Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs. Journal of Chromatography A, 883(1-2), 249-65. URL: [Link]
-
Wang, Y., et al. (2005). Separation of Different Enantiomeric Amino Acids by Capillary Array Electrophoresis. Journal of Liquid Chromatography & Related Technologies, 28(12), 1859-1869. URL: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. URL: [Link]
-
Koch, H., & Naficy, S. (2013). Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis. Journal of Chromatography B, 927, 2-10. URL: [Link]
-
Johnson, S. S., & Miller, K. E. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 88(24), 12242-12249. URL: [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). URL: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). S-Cubed. URL: [Link]
-
FDA issues flexible policy on chiral drugs. (1992). C&EN Global Enterprise. URL: [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration (FDA). URL: [Link]
-
Development of New Stereoisomeric Drugs. (1992). U.S. Food and Drug Administration (FDA). URL: [Link]
-
Zhang, T., et al. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. URL: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. URL: [Link]
-
Chiral HPLC Column. Phenomenex. URL: [Link]
-
Development of New Stereoisomeric Drugs. (2024). HHS.gov Guidance Portal. URL: [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. (2020). MDPI. URL: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. URL: [Link]
-
FDA's policy statement for the development of new stereoisomeric drugs. (1992). Chirality, 4(5), 338-40. URL: [Link]
-
FDA Development of new stereoisomeric drugs. ECA Academy. URL: [Link]
-
A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. (2011). Amino Acids, 40(2), 527-32. URL: [Link]
-
Ohkouchi, N., & Takano, Y. (2015). Enantiomer-specific isotope analysis of D- and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. Geochimica et Cosmochimica Acta, 168, 389-401. URL: [Link]
-
Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023). Journal of Chromatography B, 1219, 123638. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 3. hhs.gov [hhs.gov]
- 4. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA Development of new stereoisomeric drugs - ECA Academy [gmp-compliance.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. database.ich.org [database.ich.org]
- 9. qbdgroup.com [qbdgroup.com]
- 10. fda.gov [fda.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chiraltech.com [chiraltech.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
Comparing the neurotoxic effects of 3-(Dimethylamino)-l-alanine and its isomers
A Senior Application Scientist's Guide to the Comparative Neurotoxicity of β-N-methylamino-L-alanine (BMAA) and its Isomers
Authoritative Note: While the query specified "3-(Dimethylamino)-l-alanine," the vast body of scientific literature on related neurotoxins centers on β-N-methylamino-L-alanine (BMAA) . Given the structural similarity and the likely research intent, this guide focuses on BMAA and its well-studied isomers. BMAA is a non-proteinogenic amino acid produced by cyanobacteria and has been linked to neurodegenerative diseases like Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC)[1]. Understanding its neurotoxic profile in comparison to its naturally occurring isomers is critical for accurate risk assessment and the development of potential therapeutic interventions.
This guide provides a comparative analysis of the neurotoxic effects of L-BMAA and its primary isomers: β-N-methylamino-D-alanine (D-BMAA), 2,4-diaminobutyric acid (DAB), and N-(2-aminoethyl)glycine (AEG). We will delve into their mechanisms of action, relative potencies, and the experimental protocols required to elucidate these properties.
Mechanisms of Neurotoxicity: A Multi-Pronged Assault on Neuronal Health
The neurotoxicity of BMAA and its isomers is not attributed to a single mechanism but rather a combination of insults that overwhelm neuronal defenses, leading to cell death. The primary pathways implicated are excitotoxicity and oxidative stress[2][3].
Excitotoxicity: Over-stimulation of Glutamate Receptors
Excitotoxicity is a pathological process where nerve cells are damaged and killed by excessive stimulation by neurotransmitters like glutamate[1]. BMAA acts as an excitotoxin by agonizing several types of glutamate receptors[3][4].
-
N-Methyl-D-Aspartate (NMDA) Receptor Activation: BMAA is a potent agonist of the NMDA receptor[2][5]. This interaction is critically dependent on the presence of bicarbonate ions (HCO₃⁻) in the extracellular fluid. Bicarbonate is thought to interact with the BMAA molecule, forming a carbamate adduct that effectively mimics glutamate, allowing it to activate the NMDA receptor[6][7]. This activation leads to a massive influx of Ca²⁺ into the neuron. The resulting calcium overload triggers downstream neurotoxic cascades, including the activation of proteases, nitric oxide synthase, and eventual apoptosis[1][5][8].
-
AMPA/Kainate and Metabotropic Glutamate Receptors (mGluR): Evidence also points to BMAA's interaction with AMPA/kainate receptors and metabotropic glutamate receptors, particularly mGluR5[2][3][4]. This broad-spectrum agonism contributes to the overall excitotoxic burden on the neuron.
Caption: BMAA-induced NMDA receptor-mediated excitotoxicity pathway.
Oxidative Stress: The Free Radical Cascade
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products[9]. BMAA and its isomers contribute to this imbalance through multiple avenues.
-
Mitochondrial Dysfunction: The excitotoxicity-driven Ca²⁺ influx disrupts mitochondrial function, leading to increased production of ROS such as superoxide radicals[1][9].
-
Inhibition of the Cystine/Glutamate Antiporter (System xc⁻): BMAA can inhibit System xc⁻, which is responsible for importing cystine (a precursor for the primary endogenous antioxidant, glutathione) while exporting glutamate. This inhibition leads to two detrimental effects: depletion of intracellular glutathione, weakening the cell's antioxidant defenses, and an increase in extracellular glutamate, exacerbating excitotoxicity[3].
-
Direct ROS Generation: The activation of enzymes like neuronal nitric oxide synthase (nNOS) following receptor stimulation also contributes to the pool of damaging free radicals[5].
Comparative Analysis of Isomer Potency
A critical finding in the field is that not all BMAA isomers possess equal neurotoxicity. In fact, L-BMAA, the most studied isomer, is the least potent among its common counterparts. This has significant implications, as environmental or clinical sample analysis that does not distinguish between isomers may misrepresent the true toxic potential[10].
Comparative studies using primary cortical cultures have established a clear hierarchy of toxic potency[10][11].
Table 1: Comparative Neurotoxicity of BMAA and its Isomers
| Compound | Relative Potency | Primary Mechanism of Action |
| N-(2-aminoethyl)glycine (AEG) | Most Potent ( > DAB) | mGluR5 receptor activation, induction of oxidative stress[10][11] |
| 2,4-diaminobutyric acid (DAB) | High ( > D-BMAA) | Glutamate receptor agonism[10][11] |
| β-N-methylamino-D-alanine (D-BMAA) | Moderate ( > L-BMAA) | Neurotoxic, though less potent than AEG and DAB[11][12] |
| β-N-methylamino-L-alanine (L-BMAA) | Least Potent | NMDA and mGluR5 receptor agonism, oxidative stress[2][11][13] |
The surprising potency of AEG, which appears to act primarily through mGluR5 receptors and oxidative stress, highlights it as a potentially overlooked but significant environmental neurotoxin[10][11]. The presence of the D-enantiomer of BMAA in biological samples also raises questions about potential synergistic toxicological effects[12][14].
Experimental Protocols for Neurotoxicity Assessment
To rigorously compare the neurotoxic effects of these compounds, a multi-assay approach is essential. The following protocols provide a framework for a comprehensive in vitro assessment.
Caption: General workflow for in vitro neurotoxicity assessment.
Cell Viability and Cytotoxicity Assays
These assays provide quantitative data on cell death and metabolic activity. The Lactate Dehydrogenase (LDH) and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays are often used in tandem to get a complete picture of cytotoxicity and viability[15][16][17].
Protocol: LDH Release Assay (Cytotoxicity)
-
Cell Culture: Plate primary cortical neurons or a suitable cell line (e.g., SH-SY5Y) in 96-well plates and allow them to adhere and differentiate.
-
Treatment: Expose cells to a range of concentrations (e.g., 10 µM to 3 mM) of L-BMAA, D-BMAA, DAB, and AEG for 24 hours. Include a vehicle control and a positive control for maximum LDH release (e.g., cell lysis buffer).
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Assay: Use a commercial LDH cytotoxicity assay kit. Transfer the supernatant to a new 96-well plate, add the reaction mixture as per the manufacturer's instructions, and incubate in the dark for 30 minutes.
-
Measurement: Stop the reaction and measure the absorbance at 490 nm using a microplate reader.
-
Causality: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of cytotoxicity[16][18]. This assay directly measures cell death.
Protocol: MTT Assay (Cell Viability)
-
Treatment: Following the same treatment paradigm as the LDH assay, remove the supernatant at the end of the incubation period.
-
MTT Incubation: Add MTT solution (e.g., 0.5 mg/mL in serum-free media) to the remaining cells in each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. Agitate gently for 15 minutes[18].
-
Measurement: Measure the absorbance at 570 nm.
-
Causality: This assay measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt (MTT) into purple formazan crystals. A decrease in metabolic activity, and thus formazan production, is indicative of reduced cell viability or cell death[16][19].
Oxidative Stress Measurement
Protocol: Cellular ROS Detection with DCFH-DA
-
Cell Culture: Plate cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Dye Loading: Pre-load the cells with 10 µM 2',7'-Dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C. DCFH-DA is a cell-permeable dye that is de-esterified intracellularly and fluoresces upon oxidation by ROS[20][21].
-
Treatment: Wash the cells gently, then add the media containing the different BMAA isomers. A positive control like H₂O₂ should be included.
-
Measurement: Measure fluorescence intensity (excitation ~485 nm, emission ~530 nm) at multiple time points (e.g., 0, 1, 3, 6 hours) using a fluorescence plate reader.
-
Causality: An increase in fluorescence is directly proportional to the level of intracellular ROS, providing a quantitative measure of oxidative stress induction by the test compounds[22][23].
Electrophysiological Analysis
Whole-cell patch-clamp recording is the gold standard for assessing direct effects on ion channels and receptors.
Protocol: Whole-Cell Patch-Clamp Recording
-
Preparation: Prepare primary neuronal cultures on glass coverslips.
-
Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF) containing physiological concentrations of bicarbonate.
-
Patching: Using a glass micropipette, form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a target neuron. Then, apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Voltage Clamp: Clamp the neuron's membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application: Apply BMAA or its isomers via the perfusion system at known concentrations.
-
Data Acquisition: Record the inward currents elicited by the application of the compounds. These currents are the result of ion flow through the activated glutamate receptors[2]. Specific receptor subtypes can be isolated by using pharmacological blockers (e.g., APV for NMDA receptors).
-
Causality: This technique provides direct, real-time evidence of receptor activation by the test compounds and allows for the quantification of agonist potency and efficacy[24][25].
Conclusion and Future Directions
The evidence strongly indicates that BMAA and its isomers are potent neurotoxins that act through multiple, interconnected pathways, primarily excitotoxicity and oxidative stress. Crucially, comparative studies reveal that isomers such as AEG and DAB are significantly more toxic than L-BMAA itself, a finding with major implications for environmental health and disease research[11]. The continued use of robust, multi-faceted experimental approaches, including specific viability assays, ROS detection, and electrophysiology, is essential for dissecting the precise mechanisms of each isomer.
Future research should focus on in vivo studies to confirm these in vitro toxicity rankings, investigate potential synergistic effects between isomers, and explore the chronic effects of low-level exposure, which may more accurately model human environmental exposure[12][26]. A deeper understanding of the structure-activity relationship among these compounds will be invaluable for developing targeted strategies to mitigate their neurotoxic impact.
References
-
Title: Neurotoxicity of isomers of the environmental toxin L-BMAA. Source: PubMed URL: [Link]
-
Title: Environmental Neurotoxin β-N-Methylamino-L-alanine (BMAA) as a Widely Occurring Putative Pathogenic Factor in Neurodegenerative Diseases. Source: PubMed Central URL: [Link]
-
Title: Neurotoxicity of isomers of the environmental toxin L-BMAA. Source: ResearchGate URL: [Link]
-
Title: Excitotoxic potential of the cyanotoxin β-methyl-amino-L-alanine (BMAA) in primary human neurons. Source: PubMed URL: [Link]
-
Title: Beta-N-Methylamino-L-Alanine Neurotoxicity: Requirement for Bicarbonate as a Cofactor. Source: ResearchGate URL: [Link]
-
Title: Neurotoxin BMAA and its isomeric amino acids in cyanobacteria and cyanobacteria-based food supplements. Source: PubMed URL: [Link]
-
Title: Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. Source: JMIR Publications URL: [Link]
-
Title: A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Source: PubMed Central URL: [Link]
-
Title: Experimental approaches to define specific (developmental) neurotoxicity. Source: ResearchGate URL: [Link]
-
Title: β-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Testing for Neurotoxicity. Source: NCBI Bookshelf URL: [Link]
-
Title: Reactive Oxygen Species: Angels and Demons in the Life of a Neuron. Source: MDPI URL: [Link]
-
Title: Editorial: Methods and protocols in neurotoxicology. Source: PubMed Central URL: [Link]
-
Title: Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? Source: PubMed URL: [Link]
-
Title: Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy. Source: MDPI URL: [Link]
-
Title: Assessment of cell viability in primary neuronal cultures. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Source: NCBI Bookshelf URL: [Link]
-
Title: Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis? Source: ResearchGate URL: [Link]
-
Title: Acute β-N-Methylamino-L-alanine Toxicity in a Mouse Model. Source: CORE URL: [Link]
-
Title: Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Source: MDPI URL: [Link]
-
Title: Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor. Source: PubMed URL: [Link]
-
Title: Beta-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms. Source: PubMed URL: [Link]
-
Title: Tutorials for Electrophysiological Recordings in Neuronal Tissue Engineering. Source: ACS Publications URL: [Link]
-
Title: Particle-induced artifacts in the MTT and LDH viability assays. Source: PubMed Central URL: [Link]
-
Title: BMAA effect on NMDA and AMPA receptors. BMAA acts as a glutamate... Source: ResearchGate URL: [Link]
-
Title: Mechanisms of beta-N-methylamino-L-alanine induced neurotoxicity. Source: PubMed URL: [Link]
-
Title: Acute β-N-Methylamino-L-alanine Toxicity in a Mouse Model. Source: PubMed Central URL: [Link]
-
Title: Electrophysiological Recording Techniques. Source: Drexel University URL: [Link]
-
Title: β-N-Methylamino-L-Alanine Enhances Neurotoxicity Through Multiple Mechanisms. Source: e-Publications@Marquette URL: [Link]
-
Title: Acute β-N-Methylamino-L-alanine Toxicity in a Mouse Model. Source: UNL Digital Commons URL: [Link]
-
Title: A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Source: Semantic Scholar URL: [Link]
-
Title: N-methyl-D-aspartate (NMDA) receptor function and excitotoxicity in Huntington's disease. Source: PubMed URL: [Link]
-
Title: In vivo electrophysiological recording techniques for the study of neuropathic pain in rodent models. Source: PubMed URL: [Link]
-
Title: Tutorials for Electrophysiological Recordings in Neuronal Tissue Engineering. Source: Figshare URL: [Link]
-
Title: Advances in the Electrophysiological Recordings of Long-Term Potentiation. Source: MDPI URL: [Link]
-
Title: Effects of the Toxic Non-Protein Amino Acid β-Methylamino-L-Alanine (BMAA) on Intracellular Amino Acid Levels in Neuroblastoma Cells. Source: MDPI URL: [Link]
-
Title: β-N-Methylamino-L-Alanine Induces Neurological Deficits and Shortened Life Span in Drosophila. Source: ResearchGate URL: [Link]
-
Title: A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Source: QMRO Home URL: [Link]
-
Title: and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. Source: Geochimica et Cosmochimica Acta URL: [Link]
Sources
- 1. Environmental Neurotoxin β-N-Methylamino-L-alanine (BMAA) as a Widely Occurring Putative Pathogenic Factor in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of beta-N-methylamino-L-alanine induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute β-N-Methylamino-L-alanine Toxicity in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excitotoxic potential of the cyanotoxin β-methyl-amino-L-alanine (BMAA) in primary human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-methyl-D-aspartate (NMDA) receptor function and excitotoxicity in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Neurotoxicity of isomers of the environmental toxin L-BMAA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beta-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell viability assays | Abcam [abcam.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy [mdpi.com]
- 22. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 23. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. acs.figshare.com [acs.figshare.com]
- 26. researchgate.net [researchgate.net]
This guide provides an in-depth spectroscopic comparison of 3-(Dimethylamino)-L-alanine (3-DMA-Ala) with a series of structurally related amino acids: L-alanine, N-methyl-L-alanine, and β-alanine. Understanding the distinct spectral signatures of these molecules is crucial for researchers in drug development and peptide chemistry, where modifications such as N-methylation can significantly alter molecular properties and therapeutic efficacy.[1][2] This document outlines the theoretical basis for their spectral differences, presents experimental data, and provides detailed protocols for robust analytical characterization.
Introduction: The Significance of Structural Modification
This compound is a non-proteinogenic amino acid distinguished by a dimethylamino group at the β-carbon. To understand the spectroscopic impact of this feature, we compare it against molecules that represent systematic structural variations:
-
L-Alanine: The parent α-amino acid, providing a baseline spectrum without N-alkylation.[3]
-
N-Methyl-L-alanine: An N-methylated analogue, illustrating the effect of a single methyl group on the α-amino nitrogen.[1][4]
-
β-Alanine: A structural isomer of L-alanine where the amino group is on the β-carbon, highlighting the influence of the amino group's position.[5]
This comparative approach allows for a clear attribution of spectral features to specific structural motifs, such as the number and location of methyl groups and the position of the amine function.
Below is a diagram illustrating the structural relationships of the molecules under investigation.
Caption: Structural relationships between L-alanine and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The progressive methylation and positional isomerism of the amino group lead to predictable and distinguishable changes in chemical shifts and signal multiplicities.
2.1. ¹H NMR Spectral Analysis
The ¹H NMR spectra reveal key differences in the electronic environments of the protons. The addition of electron-donating methyl groups causes characteristic upfield or downfield shifts depending on their location.
-
L-Alanine: Shows a characteristic quartet for the α-proton (Hα) and a doublet for the β-methyl protons (CH₃).[6]
-
N-Methyl-L-alanine: The introduction of a methyl group on the nitrogen deshields the α-proton, shifting its signal downfield. A new singlet appears for the N-methyl protons.[2][4]
-
This compound: Features a complex multiplet for the α-proton and a distinct singlet for the six equivalent protons of the N,N-dimethyl group.
-
β-Alanine: The spectrum is characterized by two triplets corresponding to the two methylene groups (-CH₂-), reflecting a different spin-spin coupling system compared to the α-amino acids.[5][7]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in D₂O
| Compound | Hα (α-proton) | Hβ (β-protons) | N-CH₃ Protons | C-CH₃ Protons |
| L-Alanine | ~3.77 (q) | - | - | ~1.47 (d) |
| N-Methyl-L-alanine | ~3.0-3.5 (q) | - | ~2.3-2.7 (s) | ~1.2-1.5 (d) |
| This compound | ~3.5-3.8 (m) | ~2.8-3.0 (m) | ~2.7 (s, 6H) | - |
| β-Alanine | - | ~2.56 (t) | - | - |
| Reference | [8] | [9] | [4] | [8] |
| (Note: q=quartet, d=doublet, s=singlet, m=multiplet, t=triplet. Shifts are approximate and can vary with solvent and pH.) |
2.2. ¹³C NMR Spectral Analysis
The ¹³C NMR spectra complement the proton data, providing insight into the carbon skeleton.
-
L-Alanine: Three distinct signals for the carboxyl (C=O), α-carbon (Cα), and β-carbon (Cβ).[8]
-
N-Methyl-L-alanine: Shows an additional signal for the N-methyl carbon and a downfield shift for the Cα due to the influence of the adjacent methyl group.[2]
-
This compound: The spectrum is distinguished by the signal for the two equivalent methyl carbons of the dimethylamino group.
-
β-Alanine: The chemical shifts of the methylene carbons are distinct from the α- and β-carbons of L-alanine, reflecting the different chemical environment.[5]
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in D₂O
| Compound | C=O (Carboxyl) | Cα (α-carbon) | Cβ (β-carbon) | N-CH₃ Carbons | C-CH₃ Carbon |
| L-Alanine | ~178.6 | ~53.2 | ~18.8 | - | - |
| N-Methyl-L-alanine | ~170-180 | ~55-65 | ~15-20 | ~30-35 | - |
| This compound | ~175-180 | ~58-62 | ~55-60 | ~45-50 | - |
| β-Alanine | ~181.0 | ~39.5 | ~36.3 | - | - |
| Reference | [8] | [8] | [8] | [2] | [5] |
| (Note: Chemical shifts are approximate.) |
Infrared (IR) Spectroscopy Comparison
IR spectroscopy probes the vibrational frequencies of functional groups. Key differences are observed in the N-H, C-H, and C=O stretching and bending regions.
-
L-Alanine: Exhibits characteristic broad absorptions for the amino group (N-H stretch) and a strong absorption for the carboxylate (C=O stretch).
-
N-Methyl-L-alanine: The N-H stretching region is simplified compared to L-alanine due to the presence of a secondary amine.[2][4]
-
This compound: Lacks a β-N-H bond, which simplifies the spectrum in the 3300-3500 cm⁻¹ region compared to its primary and secondary amine counterparts. The C-N stretching vibrations of the tertiary amine are also characteristic.
-
β-Alanine: The vibrational modes of the amino and carboxyl groups are altered by their relative positions, leading to shifts in their characteristic absorption bands compared to L-alanine.[7]
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | L-Alanine | N-Methyl-L-alanine | This compound | β-Alanine |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (b) | 2500-3300 (b) | 2500-3300 (b) | 2500-3300 (b) |
| N-H Stretch | 3000-3200 | 3300-3500 (m) | ~3000-3200 (α-NH₂) | 3000-3200 |
| C-H Stretch | 2850-3000 | 2850-3000 | 2850-3000 | 2850-3000 |
| C=O Stretch (Carboxylate) | ~1560-1610 | ~1700-1725 | ~1580-1620 | ~1550-1620 |
| N-H Bend | ~1500-1550 | ~1550-1650 | ~1500-1550 (α-NH₂) | ~1500-1550 |
| Reference | [10] | [2] | - | [7] |
| (Note: b=broad, m=medium. Frequencies are approximate ranges.) |
Mass Spectrometry (MS) Comparison
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weights of these non-volatile amino acids.[11][12] The primary differentiator is the molecular ion peak ([M+H]⁺).
-
L-Alanine: Molecular Weight = 89.09 g/mol ; [M+H]⁺ at m/z 90.1.[3]
-
N-Methyl-L-alanine: Molecular Weight = 103.12 g/mol ; [M+H]⁺ at m/z 104.1.[13]
-
This compound: Molecular Weight = 132.16 g/mol ; [M+H]⁺ at m/z 133.2.[]
-
β-Alanine: Molecular Weight = 89.09 g/mol ; [M+H]⁺ at m/z 90.1.[5][15]
While β-Alanine and L-Alanine are isobaric, their fragmentation patterns in tandem MS (MS/MS) would differ due to the different locations of the amino group, allowing for their unambiguous identification.[16]
Table 4: Molecular Weights and Expected ESI-MS Signals
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| L-Alanine | C₃H₇NO₂ | 89.09 | 90.1 |
| N-Methyl-L-alanine | C₄H₉NO₂ | 103.12 | 104.1 |
| This compound | C₅H₁₂N₂O₂ | 132.16 | 133.2 |
| β-Alanine | C₃H₇NO₂ | 89.09 | 90.1 |
| Reference | [3] | [13] | [5][] |
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
5.1. General Sample Preparation
-
Source Material: Obtain high-purity (>98%) samples of each amino acid.
-
Solvent Selection: For NMR, use Deuterium Oxide (D₂O) to avoid solvent signal interference. For MS, a solution of 50:50 acetonitrile:water with 0.1% formic acid is standard for promoting ionization. For IR, solid samples are typically analyzed directly or as a KBr pellet.
-
Concentration: For NMR, a concentration of 1-5 mM is recommended.[17] For ESI-MS, concentrations are typically in the low micromolar range (1-10 µM).
Caption: General experimental workflow for spectroscopic analysis.
5.2. Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh and dissolve ~5 mg of the amino acid in 0.6 mL of D₂O.[18][19] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher.
-
Acquisition:
-
Acquire a ¹H spectrum with water suppression.
-
Acquire a broadband proton-decoupled ¹³C spectrum.
-
(Optional) Perform 2D experiments like COSY or HSQC for unambiguous peak assignment.[20]
-
-
Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to an internal standard (e.g., DSS) or the residual solvent peak.
5.3. Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the amino acid with ~100 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Background Scan: Run a background spectrum of the empty sample compartment or a blank KBr pellet to subtract atmospheric CO₂ and H₂O signals.[21][22]
-
Sample Scan: Place the sample pellet in the spectrometer's sample holder and acquire the spectrum.[10] Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify characteristic absorption bands and compare their positions and intensities across the different molecules.[23]
5.4. Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a stock solution of the amino acid in water. Dilute to a final concentration of ~10 µM in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap).[24][25]
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.[12]
-
Acquisition: Acquire spectra in positive ion mode over a mass range that includes the expected m/z of the protonated molecules (e.g., m/z 50-200).
-
Data Analysis: Identify the [M+H]⁺ peak for each compound.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the structural characterization of this compound and its analogues. Each structural modification—N-methylation and the positional isomerism of the amino group—imparts a unique and predictable fingerprint on the resulting spectrum. By systematically comparing these spectra, researchers can confidently identify these molecules, monitor reactions, and gain deeper insight into their structure-property relationships, which is essential for applications in medicinal chemistry and drug discovery.
References
-
RSC Publishing. (n.d.). The effect of N-methylation on the conformational landscape of alanine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). L-Alanine. PubChem. Retrieved from [Link]
-
PubMed. (2017). Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method. Retrieved from [Link]
-
UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
-
Conduct Science. (2021). A Brief on The NMR Spectroscopy of Proteins. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-Dimethylglycine. PubChem. Retrieved from [Link]
-
ACS Publications. (n.d.). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of N-methylation on the conformational landscape of Alanine: the case of N-Methyl-L-Alanine. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000161). Retrieved from [Link]
-
Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]
- Unknown Source. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
-
ResearchGate. (2025). Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid. Retrieved from [Link]
- Unknown Source. (n.d.). fourier transform infrared spectroscopy.
-
National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). High-resolution 1H ultrafast MAS spectra of L-alanine. Retrieved from [Link]
-
SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000028 - L-Alanine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Beta-Alanine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methyl-DL-Alanine. PubChem. Retrieved from [Link]
-
NMR-Bio. (2025). NMR sample preparation guidelines. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000159 - Beta-Alanine. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of b-alanine obtained under conditions of thermal.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-Alanine. PubChem. Retrieved from [Link]
-
NIST WebBook. (n.d.). L-Alanine, TMS derivative. Retrieved from [Link]
-
NIST WebBook. (n.d.). L-Alanine, TMS derivative. Retrieved from [Link]
Sources
- 1. The effect of N-methylation on the conformational landscape of alanine: the case of N-methyl-l-alanine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Alanine(56-41-7) 1H NMR spectrum [chemicalbook.com]
- 7. β-Alanine(107-95-9) IR Spectrum [chemicalbook.com]
- 8. bmse000028 L-Alanine at BMRB [bmrb.io]
- 9. bmse000159 Beta-Alanine at BMRB [bmrb.io]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. phys.libretexts.org [phys.libretexts.org]
- 13. N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nmr-bio.com [nmr-bio.com]
- 18. Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. conductscience.com [conductscience.com]
- 20. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]
- 21. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 22. mse.washington.edu [mse.washington.edu]
- 23. scribd.com [scribd.com]
- 24. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-(Dimethylamino)-l-alanine
As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and ethical management of all laboratory materials. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Dimethylamino)-l-alanine, a specialized amino acid derivative. The procedures outlined here are grounded in established safety principles to ensure the protection of personnel and the environment.
The Cardinal Rule: Always Consult the Safety Data Sheet (SDS)
Hazard Assessment and Key Properties
Understanding the chemical's properties is fundamental to safe disposal. While specific toxicological data for this compound is not extensively documented, it should be handled with the care afforded to all novel research chemicals. Assume it may present hazards until proven otherwise.
Table 1: Key Characteristics of this compound Relevant to Disposal
| Property | Value/Information | Disposal Implication |
| Physical State | Typically a solid, white crystalline powder. | Solid waste stream. Avoid generating dust during handling.[2][3] |
| Solubility | No specific data available, but likely soluble in water. | Do NOT dispose of down the drain. Aqueous solutions must be collected as chemical waste.[4][5] |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents, acids, and bases.[2][6] | Store waste separately from incompatible materials to prevent hazardous reactions.[4] |
| Toxicity | Toxicological properties have not been thoroughly investigated. Handle as a potentially hazardous substance. | All waste, including contaminated PPE, must be disposed of as hazardous chemical waste.[1][7] |
The Disposal Decision Workflow
The proper disposal route for any laboratory chemical is determined by a systematic evaluation of its properties and the applicable regulations. The following workflow illustrates this critical decision-making process.
Caption: Decision workflow for laboratory chemical disposal.
Step-by-Step Disposal Protocol for this compound
This protocol assumes the material is being treated as a hazardous chemical waste in a controlled laboratory setting.
Step 1: Don Personal Protective Equipment (PPE) Before beginning, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is standard).[1] If handling the powder, work within a fume hood or biosafety cabinet to prevent inhalation.[1]
Step 2: Prepare the Hazardous Waste Container
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, screw-top lid. Polyethylene containers are often a good choice.[4][8]
-
Label the Container: The container must be labeled "Hazardous Waste."[8][9] Use a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must clearly state:
Step 3: Waste Collection
-
For Solid Waste: Carefully transfer the solid this compound into the prepared hazardous waste container using a clean spatula or scoop. Avoid creating dust.
-
For Solutions: Pour aqueous or solvent-based solutions containing the compound into the designated hazardous waste container. Do not mix with incompatible waste streams.[4]
-
For Contaminated Materials: All items that have come into direct contact with this compound, such as weigh boats, pipette tips, and contaminated gloves, must be placed in the designated solid hazardous waste container.[7]
Step 4: Secure and Store the Waste Container
-
Close Securely: Tightly seal the cap on the waste container.[4]
-
Store Properly: Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4][9] This area must be under the control of the generator and located at or near the point of generation. The container must be stored in secondary containment to prevent spills.
Step 5: Arrange for Final Disposal
-
Contact EHS: Once the container is full or you have finished generating this waste stream, contact your institution's EHS department.[8] They will provide instructions for pickup and will manage the final disposal through a licensed hazardous waste contractor.[9][10]
-
Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with your institutional and local regulations.[9][11]
Emergency Procedures: Spill and Exposure Management
Spills:
-
Alert personnel in the immediate area.
-
If the spill involves a powder, avoid creating dust.
-
Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit.[7]
-
Carefully sweep or collect the absorbed material and place it in a labeled hazardous waste container.[2][12]
-
Clean the spill area with an appropriate decontaminating solution and dispose of all cleaning materials as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6][13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][13] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[14]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14][15]
By adhering to these rigorous, safety-first procedures, you ensure that your critical research does not come at the cost of personal or environmental safety.
References
- Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. Source: U.S. Environmental Protection Agency.
- Disposal of Chemicals in the Laboratory - Environmental Marketing Services. Source: Environmental Marketing Services.
- How to Dispose of Chemical Waste | Environmental Health and Safety. Source: Columbia University Environmental Health and Safety.
- Managing Hazardous Chemical Waste in the Lab.
- Safety Data Sheet - Cayman Chemical (β-Methylamino-L-Alanine). Source: Cayman Chemical.
- SAFETY DATA SHEET - Sigma-Aldrich (N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine). Source: Sigma-Aldrich.
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Source: Central Washington University.
- Tetraacetylethylenediamine SDS, 10543-57-4 Safety D
- How to Handle Research Compounds Safely. Source: Maxed Out Compounds.
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Source: Peptide Sciences.
- SAFETY DATA SHEET - TCI Chemicals (3-(3,4-Dihydroxyphenyl)-L-alanine). Source: TCI Chemicals.
- SAFETY DATA SHEET - Fisher Scientific (N-Boc-3-dimethylamino-D-alanine). Source: Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - Tetraacetylethylenediamine - ChemicalBook. Source: ChemicalBook.
- Safety Data Sheet - CymitQuimica. Source: CymitQuimica.
- SAFETY DATA SHEET - Fisher Scientific (Tetraacetylethylenediamine). Source: Fisher Scientific.
- Safety Data Sheet - (Generic). Source: Generic SDS provider.
- Laboratory Safety Guidelines for Peptide Handling - Biovera. Source: Biovera.
- 2 - SAFETY DATA SHEET (D-Alanine).
- 1 - SAFETY DATA SHEET (L-Alanine-3-13C). Source: Sigma-Aldrich.
- SAFETY DATA SHEET - Thermo Fisher Scientific (Generic). Source: Thermo Fisher Scientific.
- What is the proper disposal of dansyl-substituted amino acids?
- L-Alanine CAS No 56-41-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. Source: CDH Fine Chemical.
Sources
- 1. peptide24.store [peptide24.store]
- 2. fishersci.com [fishersci.com]
- 3. musashino.com [musashino.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. biovera.com.au [biovera.com.au]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Dimethylamino)-l-alanine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized research chemicals like 3-(Dimethylamino)-l-alanine demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for risk mitigation. Our objective is to ensure that every operational step, from initial handling to final disposal, is underpinned by a robust safety protocol, safeguarding both the researcher and the integrity of the experiment.
Hazard Assessment: Understanding the Compound
While comprehensive toxicological data for this compound is not extensively published, established principles of chemical safety and data from structurally analogous compounds dictate that it should be handled with care. A related compound, β-Methylamino-L-Alanine (BMAA), is a known neurotoxin, warranting a cautious approach.[1][2] The primary risks associated with powdered amino acid derivatives include irritation and adverse effects from inadvertent inhalation, ingestion, or skin contact.[3][4][5]
The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard requires that all potential hazards of a chemical are evaluated and communicated.[6][7] Based on data from similar compounds, a prudent risk assessment is summarized below.
| Hazard Category | Potential Risk Description | Primary Exposure Routes | Recommended Control Hierarchy |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3] | Ingestion, Dermal, Inhalation | 1. Engineering Controls: Fume Hood2. PPE: Gloves, Lab Coat, Goggles3. Administrative: SOPs, Training |
| Skin Irritation | May cause skin irritation upon direct contact.[3][5] | Dermal | 1. PPE: Chemical-resistant gloves2. Administrative: Proper handling technique |
| Eye Irritation | May cause serious eye irritation.[3][5][8] | Ocular | 1. PPE: Chemical splash goggles2. Engineering: Safety shower/eyewash station |
| Respiratory Irritation | Inhalation of fine dust particles may cause respiratory tract irritation.[3][8] | Inhalation | 1. Engineering Controls: Fume hood / Ventilated enclosure2. PPE: Respirator (if needed) |
Core Protective Equipment & Operational Protocols
The selection of Personal Protective Equipment (PPE) is the final line of defense after engineering and administrative controls are implemented.[9] For this compound, a solid powder, containment is the first priority.[10]
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid this compound that could generate dust, such as weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[11][12] This is non-negotiable. The fume hood's constant airflow draws airborne particles away from the operator's breathing zone, providing the most critical layer of protection.[12]
Step-by-Step PPE Selection and Rationale
A. Hand Protection:
-
Requirement: Nitrile gloves are the minimum standard.[13]
-
Protocol: Always inspect gloves for tears or punctures before use. For procedures involving larger quantities or extended handling times, consider double-gloving.
-
Causality: Nitrile provides excellent protection against incidental splashes and contact with many research chemicals.[14][15] Contaminated gloves must be removed and disposed of immediately, followed by hand washing, to prevent cross-contamination of surfaces like doorknobs, keyboards, or lab notebooks.[16][17]
B. Eye and Face Protection:
-
Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory.[16]
-
Protocol: Goggles must be worn at all times in the laboratory where chemicals are handled.[12][13] When transferring significant quantities of powder or handling solutions that could splash, a face shield should be worn over the safety goggles.[14][15]
-
Causality: Safety glasses with side shields do not provide adequate protection from splashes or fine airborne dust, which can easily enter around the edges.[13] Goggles form a seal around the eyes, offering robust protection.[13]
C. Body Protection:
-
Requirement: A long-sleeved, fully buttoned laboratory coat.[15][18]
-
Protocol: Lab coats should be worn at all times and removed before leaving the laboratory to prevent the spread of contamination.[11][16]
-
Causality: The lab coat protects your skin and personal clothing from spills and contamination.[15]
D. Respiratory Protection:
-
Standard Protocol: A properly functioning chemical fume hood should eliminate the need for routine respiratory protection.[19]
-
Situational Requirement: In the event of a large spill outside of a containment device or if engineering controls are insufficient, a NIOSH-approved respirator (e.g., an N95 filtering facepiece for particulates) may be necessary.[14] Use of respirators requires enrollment in your institution's respiratory protection program, which includes fit testing and training.[11]
Procedural Guidance: From Bench to Disposal
Workflow for Weighing and Handling Solid Powder
This workflow diagram illustrates the critical steps for safely handling the powdered form of this compound.
Caption: Workflow for Safe Handling of Powdered Chemicals.
Operational Plan: Spill Response
-
Alert Personnel: Immediately notify others in the lab.
-
Assess the Spill:
-
Small Spill (inside fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Absorb the powder with a damp paper towel or use a spill kit absorbent. Avoid dry sweeping, which can create dust.[10]
-
Wipe the area clean with soap and water.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area.
-
If the powder is airborne, leave the lab and close the doors. Prevent re-entry.
-
Contact your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean it up yourself unless you are trained and equipped for hazardous spill response.
-
-
Disposal Plan
-
Chemical Waste: All waste containing this compound, including excess solid, solutions, and contaminated materials (gloves, weigh boats, absorbent pads), must be disposed of as hazardous chemical waste.
-
Container Management: Do not mix this waste with other chemical waste streams unless directed by your EHS department.[20] Ensure the waste container is clearly and accurately labeled according to federal and institutional regulations.[21]
Emergency Procedures
Immediate and correct first aid can significantly mitigate the consequences of an exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][22] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][22] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[17] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention.[3] |
Always have the Safety Data Sheet (SDS) for the chemical or a relevant analogue available for emergency responders.[7][21]
Conclusion: A Culture of Safety
The effective use of PPE for handling this compound is more than a regulatory requirement; it is a fundamental component of responsible scientific practice. By integrating a thorough understanding of the compound's potential hazards with a structured, multi-layered protection strategy—prioritizing engineering controls and supplementing with appropriate PPE—researchers can confidently and safely advance their work. This diligent approach builds the deep trust in laboratory safety that is the bedrock of scientific discovery.
References
-
Haz-Map. (n.d.). 3-(Methylamino)-(DL)-alanine. Retrieved from [Link]
-
University of California, Berkeley EHS. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]
-
GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
University of New Mexico. (n.d.). Chemical Safety Guidelines. Retrieved from [Link]
-
PubChem. (n.d.). 3-(N-Methylamino)-D-alanine. Retrieved from [Link]
-
Lab Manager. (2026). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). General Rules for Working with Chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Princeton University EHS. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
University of California, San Diego EHS. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Tel Aviv University. (n.d.). Laboratory Safety guidelines and Personal protection equipment (PPE). Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2016). Personal Protective Equipment (PPE) in Laboratories. Retrieved from [Link]
-
Northwestern University. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]
-
Westlab. (2017). Personal Protective Equipment (PPE) in the Laboratory. Retrieved from [Link]
-
Georganics. (n.d.). 3-(N,N-Dimethylamino)propionic acid. Retrieved from [Link]
Sources
- 1. 3-(Methylamino)-(DL)-alanine - Hazardous Agents | Haz-Map [haz-map.com]
- 2. 3-(N-Methylamino)-L-alanine | 15920-93-1 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules | Lab Manager [labmanager.com]
- 7. osha.gov [osha.gov]
- 8. 3-(N,N-Dimethylamino)propionic acid - High purity | EN [georganics.sk]
- 9. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 14. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 15. westlab.com.au [westlab.com.au]
- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.tau.ac.il]
- 19. fishersci.com [fishersci.com]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
- 21. gz-supplies.com [gz-supplies.com]
- 22. musashino.com [musashino.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
